molecular formula C7H6ClNO B1367330 1-(4-Chloropyridin-2-yl)ethanone CAS No. 60159-37-7

1-(4-Chloropyridin-2-yl)ethanone

Cat. No.: B1367330
CAS No.: 60159-37-7
M. Wt: 155.58 g/mol
InChI Key: BHKULLGEGMMZQD-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKULLGEGMMZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515111
Record name 1-(4-Chloropyridin-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60159-37-7
Record name 1-(4-Chloropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-pyridin-2-yl)-ethanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 2-acetyl-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Acetyl-4-chloropyridine: Properties, Reactivity, and Applications

Introduction

2-Acetyl-4-chloropyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing pyridine ring, the reactive acetyl group, and the strategically positioned chlorine atom, make it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, and applications, with a particular focus on its role in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. For researchers and drug development professionals, understanding the nuanced characteristics of this compound is paramount for its effective utilization in creating novel therapeutic agents and other high-value chemical entities.[1]

Compound Identification and Structure

Precise identification is the cornerstone of chemical research and development. The fundamental identifiers for 2-acetyl-4-chloropyridine are detailed below.

Caption: Molecular Structure of 2-Acetyl-4-chloropyridine.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to formulation and storage.

PropertyValueSource
CAS Number 60159-37-7[2][3]
Synonym(s) 1-(4-Chloropyridin-2-yl)ethanone[2][3]
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [2][3]
Appearance White to pale cream or yellow solid/crystals[1][4]
Melting Point 37-38 °C[2]
Solubility Poor in water; Soluble in organic solvents (e.g., methanol, chloroform)[5]
Density ~1.28 g/cm³[5]
Purity ≥97% (HPLC), 99% available[1][2]
Storage Store at 0-8 °C, under an inert atmosphere[1][6]

Spectroscopic Profile

While specific spectra for 2-acetyl-4-chloropyridine are not publicly cataloged, its structural features allow for a reliable prediction of its spectroscopic characteristics, which are essential for its identification and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and splitting patterns influenced by the positions of the nitrogen, chlorine, and acetyl substituents. The methyl protons would present as a sharp singlet further upfield (typically δ 2.5-2.7 ppm). The electron-withdrawing nature of the pyridine nitrogen would shift the adjacent protons further downfield.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal (typically >190 ppm). The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon would be the most upfield signal (δ 25-30 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone group, expected around 1690-1715 cm⁻¹. Other key signals would include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (1400-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region.[8][9]

  • MS (Mass Spectrometry): In mass spectrometry, 2-acetyl-4-chloropyridine would exhibit a molecular ion peak (M⁺) at m/z 155. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a significant M+2 peak (at m/z 157) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Chemical Properties and Reactivity

The reactivity of 2-acetyl-4-chloropyridine is governed by three primary functional components: the pyridine ring, the chlorine substituent, and the acetyl group.

  • Pyridine Ring and Nucleophilic Aromatic Substitution: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[10] The chlorine atom at the 4-position is particularly susceptible to displacement by nucleophiles. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[10] This makes the 4-position a prime site for introducing a wide variety of functional groups.

  • Reactions of the Acetyl Group: The acetyl group offers two main sites for reaction. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are α- to the carbonyl group, making them acidic. They can be deprotonated by a suitable base (like NaH) to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.[11]

  • Versatility as a Synthetic Intermediate: The combination of these reactive sites makes 2-acetyl-4-chloropyridine a highly versatile intermediate.[1] It allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

cluster_reactivity Key Reactive Sites cluster_reactions Potential Reactions mol 2-Acetyl-4-chloropyridine c4 C4 Position (Activated) mol->c4 Site of acetyl_co Carbonyl Carbon (Electrophilic) mol->acetyl_co Site of acetyl_ch3 α-Protons (Acidic) mol->acetyl_ch3 Site of snar Nucleophilic Aromatic Substitution (SₙAr) c4->snar nuc_add Nucleophilic Addition acetyl_co->nuc_add enolate Enolate Formation & Alkylation/Condensation acetyl_ch3->enolate

Caption: Reactivity map of 2-acetyl-4-chloropyridine.

Synthesis Pathway

While multiple synthetic routes exist, a common and effective method for preparing acetylpyridines involves the acylation of a pyridine derivative. For 2-acetyl-4-chloropyridine, a plausible route involves the reaction of a 4-chloropyridine precursor with an acetylating agent. One general approach involves the acylation of 4-chloropyridine using acetic anhydride with a catalyst.[5] Another powerful method is the reaction of an organometallic reagent derived from a 4-chloropyridine derivative with an acetylating agent.

start 4-Chloro-2-bromopyridine (Starting Material) step1 Grignard Formation (e.g., Mg/THF) start->step1 intermediate Pyridyl Grignard Reagent (Organometallic Intermediate) step1->intermediate step2 Acylation (e.g., Acetyl Chloride or Acetic Anhydride) intermediate->step2 product 2-Acetyl-4-chloropyridine (Final Product) step2->product step3 Work-up & Purification (e.g., Extraction, Chromatography) product->step3

Caption: General workflow for the synthesis of 2-acetyl-4-chloropyridine.

Applications in Drug Discovery

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[12] The incorporation of a chlorine atom can significantly enhance a molecule's pharmacological properties, such as metabolic stability, membrane permeability, and binding affinity.[13]

2-Acetyl-4-chloropyridine is a valuable intermediate for synthesizing a diverse range of biologically active compounds.[1] Its ability to undergo nucleophilic substitution at the C4 position allows for the introduction of various pharmacophores, while the acetyl group can be modified to create different functionalities. This dual reactivity has been exploited in the development of compounds targeting a wide array of diseases. For instance, chloro-pyridine derivatives have been investigated as potential antitumor agents, telomerase inhibitors, and anti-inflammatory drugs.[1][14]

Safety and Handling

As with any active chemical reagent, proper handling and safety precautions are essential.

  • Hazard Classification: 2-Acetyl-4-chloropyridine is classified as harmful and an irritant.[2]

  • GHS Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][15]

    • P271: Use only outdoors or in a well-ventilated area.[2][15]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][15]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[15][16]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, and open flames.[6] Avoid contact with skin, eyes, and clothing.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is often recommended to store under an inert atmosphere to prevent degradation.[6]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 2-acetyl-4-chloropyridine sample.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of a 2-acetyl-4-chloropyridine reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Prepare further dilutions as necessary.

  • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where the compound shows significant absorbance (e.g., 254 nm or 270 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Self-Validation: The method is validated by the sharpness and symmetry of the peak for the reference standard. System suitability parameters (e.g., retention time reproducibility, peak tailing) must be within acceptable limits.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the identity and structural integrity of 2-acetyl-4-chloropyridine.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Nucleus: ¹H.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm, either added internally or referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

  • Data Acquisition: Acquire the spectrum using standard pulse programs. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ, in ppm) to identify the types of protons (aromatic vs. aliphatic).

    • Analyze the splitting patterns (singlet, doublet, etc.) to deduce the connectivity of adjacent protons.

    • Confirm that the observed spectrum matches the expected pattern: three distinct signals in the aromatic region and one singlet for the methyl group, with appropriate integration values.

Self-Validation: The protocol's integrity is confirmed if the sum of the integrations corresponds to the number of protons in the molecule (6H) and the observed chemical shifts and splitting patterns are consistent with the known structure.

References

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An In-depth Technical Guide to 1-(4-Chloropyridin-2-yl)ethanone: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(4-Chloropyridin-2-yl)ethanone, a key building block in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, detailed synthetic protocols, and its notable applications in the development of novel therapeutics, particularly as a crucial intermediate for IRAK4 inhibitors.

Introduction: The Significance of a Versatile Heterocycle

This compound is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery. Its unique electronic and structural features, including the presence of a reactive acetyl group and a chlorine atom on the pyridine ring, make it a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The pyridine moiety is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Its primary utility lies in its role as a key intermediate in the synthesis of various bioactive compounds, most notably in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical target in inflammatory and autoimmune diseases.[1][2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 4-position and an acetyl group at the 2-position.

Molecular Formula: C7H6ClNO[4][5][6]

Molecular Weight: 155.58 g/mol [4][5]

CAS Number: 60159-37-7[4][5][7]

The presence of the electronegative chlorine atom and the carbonyl group influences the electron distribution within the pyridine ring, impacting its reactivity and intermolecular interactions.

PropertyValueSource
Appearance Off-white to pale yellow solid[6]
Melting Point 35 - 37 °C[8]
Boiling Point 238 °C[8]
Density 1.233 g/cm³[8]
Flash Point 98 °C[8]
SMILES CC(=O)C1=NC=CC(Cl)=C1
InChI InChI=1S/C7H6ClNO/c1-5(10)6-3-2-7(8)9-4-6/h2-4H,1H3

Synthesis of this compound: A Step-by-Step Protocol

A common and effective method for the synthesis of this compound involves the Grignard reaction of 4-chloropyridine-2-carbonitrile with a methylmagnesium halide.[8] This approach provides a direct route to the desired ketone.

Experimental Protocol: Grignard Reaction

Materials:

  • 4-Chloropyridine-2-carbonitrile[9]

  • Methylmagnesium iodide (or bromide) solution in a suitable solvent (e.g., diethyl ether, THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine-2-carbonitrile in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the methylmagnesium iodide solution from the dropping funnel to the stirred solution of the nitrile. The addition should be controlled to maintain the reaction temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

SynthesisWorkflow reagents 4-Chloropyridine-2-carbonitrile Methylmagnesium Iodide Anhydrous THF reaction_vessel Reaction Flask (0°C to RT) reagents->reaction_vessel 1. Grignard Addition quench Quench (Sat. aq. NH4Cl) reaction_vessel->quench 2. Reaction Completion extraction Extraction (Ethyl Acetate) quench->extraction 3. Workup drying Drying (Na2SO4) extraction->drying 4. Isolation purification Purification (Column Chromatography) drying->purification 5. Purification product This compound purification->product Final Product

Caption: Synthetic workflow for this compound.

Structural Characterization: Spectroscopic Analysis

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the three aromatic protons on the pyridine ring. The methyl protons will appear as a singlet, while the pyridine protons will exhibit splitting patterns (doublets or doublet of doublets) depending on their coupling with adjacent protons.

  • 13C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 155/157 in a ~3:1 ratio due to the chlorine isotopes). The fragmentation pattern will likely involve the loss of a methyl radical (M-15) to form an acylium ion, which is a common fragmentation pathway for ketones.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band around 1700 cm-1, characteristic of the C=O stretching vibration of the ketone.

  • Bands in the 1600-1400 cm-1 region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

  • C-H stretching vibrations for the methyl and aromatic protons typically appear in the 3100-2900 cm-1 range.

Applications in Drug Discovery: A Key Building Block for IRAK4 Inhibitors

This compound serves as a important starting material for the synthesis of a variety of pharmacologically active compounds. A particularly noteworthy application is its use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1][2][3][10] IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, which are key components of the innate immune system.[1][3] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and certain types of cancer.[1][2][10]

The 2-acetyl-4-chloropyridine scaffold of this compound allows for the construction of more complex heterocyclic systems that can effectively bind to the active site of the IRAK4 enzyme. For instance, the ketone functionality can be readily transformed into other groups or used in condensation reactions to build larger molecular frameworks. The chlorine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors. The development of potent and selective IRAK4 inhibitors is an active area of research, and this compound continues to be a valuable tool for medicinal chemists in this endeavor.

SignalingPathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Downstream Downstream Signaling (NF-κB, MAPKs) IRAK1_2->Downstream Inflammation Inflammatory Response Downstream->Inflammation Inhibitor This compound -derived Inhibitor Inhibitor->IRAK4 Inhibition

Caption: Inhibition of the IRAK4 signaling pathway.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.[4][7][11]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of IRAK4 inhibitors highlights its importance in the ongoing quest for novel therapeutics to treat inflammatory and autoimmune diseases. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in drug discovery and development.

References

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Synthesis of 1-(4-Chloropyridin-2-yl)ethanone starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Chloropyridin-2-yl)ethanone: Starting Materials and Strategic Execution

Abstract

This compound is a pivotal building block in contemporary drug discovery and agrochemical development, serving as a key intermediate for a multitude of complex molecular scaffolds.[1] This guide provides an in-depth analysis of the principal synthetic strategies for its preparation, with a focus on the selection of starting materials and the underlying chemical principles that govern reaction outcomes. We will dissect two primary, field-proven synthetic pathways: the acylation of organometallic reagents using carboxylic acid derivatives and the addition of Grignard reagents to a nitrile precursor. For each route, we will explore the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal strategy for their specific application.

Strategic Overview of Synthetic Pathways

The synthesis of 2-acylpyridines, particularly those bearing electron-withdrawing groups like a chlorine atom, requires careful strategic planning. The electron-deficient nature of the pyridine ring complicates classical electrophilic aromatic substitution reactions such as Friedel-Crafts acylation.[2][3] The pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring towards acylation and can lead to undesired side reactions.[4][5]

Consequently, the most robust and widely adopted strategies rely on building the acetyl group from a pre-existing C1 functional group at the C2 position of the 4-chloropyridine ring. The two dominant precursors for this transformation are 4-chloropyridine-2-carboxylic acid and 4-chloropyridine-2-carbonitrile . The following diagram illustrates these convergent pathways.

G A 4-Chloropyridine-2-carboxylic Acid B 4-Chloro-N-methoxy-N-methyl pyridine-2-carboxamide (Weinreb Amide) A->B 1. Activation (e.g., SOCl₂) 2. HN(OMe)Me·HCl, Base Target This compound B->Target MeMgBr or MeLi (e.g., Grignard Reagent) C 4-Chloropyridine-2-carbonitrile C->Target 1. MeMgBr (Grignard Reagent) 2. Aqueous Workup (H₃O⁺)

Figure 1: High-level overview of the primary synthetic routes to this compound.

The Weinreb Amide Route: Precision and Control

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for its ability to generate ketones from carboxylic acid derivatives with high fidelity, avoiding the common pitfall of over-addition by organometallic reagents.[6] Traditional methods using acid chlorides or esters often suffer from the formation of tertiary alcohol byproducts, as the initially formed ketone is more reactive than the starting material.[6] The Weinreb amide circumvents this by forming a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[7][8]

Mechanistic Rationale

The synthesis begins with the conversion of 4-chloropyridine-2-carboxylic acid into its corresponding N-methoxy-N-methylamide, known as the Weinreb amide.[9] This is typically achieved by first activating the carboxylic acid, for instance, by converting it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[6][10] The subsequent addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) forms a stable five-membered chelate with the magnesium or lithium cation.[7] This intermediate is stable at low temperatures and does not eliminate to form the ketone until quenching with an aqueous acid, thus preventing a second nucleophilic addition.

G Start 4-Chloropyridine-2- carboxylic Acid Intermediate1 4-Chloropyridine-2- carbonyl Chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 Weinreb Amide Intermediate1->Intermediate2 HN(OMe)Me·HCl, Base Product This compound Intermediate2->Product 1. MeMgBr 2. H₃O⁺

Figure 2: Workflow for the Weinreb amide synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide (Weinreb Amide)

  • Acid Chloride Formation : To a suspension of 4-chloropyridine-2-carboxylic acid (1.0 eq)[11] in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5–2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux (typically 70-80°C) for 2-4 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.[10]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Co-evaporation with toluene (2x) is recommended to ensure complete removal. The resulting 4-chloropyridine-2-carbonyl chloride is often used directly in the next step without further purification.[12]

  • Amide Formation : Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the cooled acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Weinreb amide.

Protocol 2: Synthesis of this compound from the Weinreb Amide

  • Dissolve the 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C or -78°C.

  • Slowly add methylmagnesium bromide (MeMgBr, ~3M solution in diethyl ether) (1.2–1.5 eq) dropwise, maintaining the internal temperature.

  • Stir the reaction at the cooled temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting amide.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target compound, this compound.[13]

Route StageReagentsSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Acid to Acid ChlorideSOCl₂, cat. DMFToluene8016~79 (crude)[10]
Acid Chloride to AmideHN(OMe)Me·HCl, PyridineDCM0 to RT1680-95[6]
Amide to KetoneMeMgBrTHF0280-90[14]

Table 1: Representative reaction parameters for the Weinreb amide route.

The Nitrile Addition Route: A Direct and Convergent Approach

An alternative and highly effective strategy involves the use of 4-chloropyridine-2-carbonitrile as the starting material.[15] The addition of Grignard reagents to nitriles is a classic and powerful method for C-C bond formation that directly yields an imine intermediate, which is readily hydrolyzed to the desired ketone.[16]

Mechanistic Rationale

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. A Grignard reagent, such as methylmagnesium bromide, adds to the nitrile carbon, breaking one of the C-N pi bonds and forming a magnesium salt of an imine (an iminate).[17] This intermediate is stable under the anhydrous reaction conditions and does not react further with the Grignard reagent. Subsequent treatment with aqueous acid during the workup protonates the nitrogen and facilitates the hydrolysis of the imine to the ketone.[16]

G Start 4-Chloropyridine-2-carbonitrile Intermediate Imine Magnesium Salt (Intermediate) Start->Intermediate MeMgBr (Grignard Reagent) in Ether or THF Product This compound Intermediate->Product Aqueous Acid Workup (H₃O⁺)

Figure 3: Workflow for the Grignard addition to nitrile pathway.

Experimental Protocol

Protocol 3: Synthesis of this compound via Nitrile Addition

  • Add 4-chloropyridine-2-carbonitrile (1.0 eq) to a flame-dried flask under an inert atmosphere (N₂ or Ar) and dissolve it in an anhydrous ethereal solvent, such as diethyl ether or THF.[18]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium bromide (MeMgBr, ~3M solution in diethyl ether) (1.1–1.3 eq) dropwise via a syringe. A precipitate may form during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting nitrile.

  • Cool the reaction mixture back to 0°C and quench it by the very slow and careful addition of aqueous acid (e.g., 1M HCl or 10% H₂SO₄). This step is exothermic.

  • Stir the resulting biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution followed by brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield pure this compound.

Route StageReagentsSolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Nitrile to Ketone1. MeMgBr 2. H₃O⁺THF or Et₂O0 to RT3-675-90[16][17]

Table 2: Representative reaction parameters for the nitrile addition route.

Comparative Analysis and Conclusion

Both the Weinreb amide and nitrile addition routes represent highly effective and reliable methods for the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials.

FeatureWeinreb Amide RouteNitrile Addition Route
Starting Material 4-Chloropyridine-2-carboxylic acid4-Chloropyridine-2-carbonitrile
Number of Steps 2 (Activation/Amidation + Acylation)1 (Grignard Addition + Workup)
Key Advantages Extremely reliable, high-yielding, tolerates a wide range of functional groups, avoids over-addition.More convergent, fewer synthetic steps from the nitrile.
Potential Challenges Requires an additional step to prepare the amide intermediate.Grignard reagents are highly basic and sensitive to moisture and protic functional groups.
Overall Yield High (typically >70% over 2 steps)High (typically 75-90%)

References

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Technical Guide: Spectroscopic Characterization of 1-(4-Chloropyrin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide to the spectroscopic characterization of 1-(4-Chloropyridin-2-yl)ethanone, a key building block in pharmaceutical and materials science research. We will delve into the principles and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and the resulting data is presented and interpreted in detail to provide an unambiguous structural elucidation of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret spectroscopic data for heterocyclic compounds.

Introduction

This compound is a heterocyclic ketone of significant interest in synthetic chemistry. Its structure, featuring a pyridine ring substituted with a chlorine atom and an acetyl group, makes it a versatile precursor for a wide range of more complex molecules. Accurate and unambiguous structural confirmation is paramount for its use in any application, from fundamental research to industrial-scale synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed "fingerprint" of the molecule's atomic and electronic structure.

This guide will systematically explore the three primary spectroscopic methods used for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the electronic environment of each unique proton and carbon atom.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the molecular structure.

By integrating the data from these three orthogonal techniques, we can achieve a high degree of confidence in the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to provide detailed information about the molecular structure and connectivity.

Principle of NMR

Atomic nuclei with a property called "spin" behave like tiny magnets. When placed in a strong external magnetic field, these nuclear magnets can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to the radiofrequency region of the electromagnetic spectrum. By irradiating the sample with radiofrequency pulses, we can induce transitions between these energy states. The specific frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows us to distinguish between different types of protons and carbons within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[1][2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2]

    • A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

    • Transfer the solution to a high-quality 5 mm NMR tube. Ensure no solid particles are present, filtering if necessary.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.[4]

    • "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, well-resolved peaks.[4]

    • Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample.[5]

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (about 1.1%), multiple scans are required to obtain a good signal-to-noise ratio.[6]

    • Process the acquired data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Magnet C->D E Lock, Shim, and Tune D->E F Acquire 1D Spectra (¹H & ¹³C) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Final Spectrum I->J Structural Elucidation

Caption: Workflow for NMR sample preparation and data acquisition.

Spectroscopic Data and Interpretation

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~8.60Doublet1HH-6
~7.90Singlet1HH-3
~7.45Doublet1HH-5
~2.65Singlet3H-CH₃
¹³C NMR ~199.0Singlet-C=O
~153.0Singlet-C-2
~151.0Singlet-C-6
~145.0Singlet-C-4
~123.0Singlet-C-5
~121.0Singlet-C-3
~26.0Singlet--CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • ¹H NMR: The spectrum shows four distinct signals, consistent with the four types of non-equivalent protons in the molecule.[3]

    • The downfield signals at ~8.60, ~7.90, and ~7.45 ppm are characteristic of protons on an aromatic pyridine ring. The electronegativity of the nitrogen atom and the chlorine atom deshields these protons, shifting them to a higher chemical shift.[7]

    • The signal at ~2.65 ppm is a singlet that integrates to three protons, which is characteristic of the methyl (-CH₃) group of the acetyl moiety. It is a singlet because there are no adjacent protons to cause splitting.[7]

    • The splitting patterns (multiplicity) of the aromatic protons provide connectivity information. The doublet at ~8.60 ppm is likely H-6, coupled to H-5. The singlet at ~7.90 ppm corresponds to H-3, which has no adjacent protons. The doublet at ~7.45 ppm is H-5, coupled to H-6.

  • ¹³C NMR: The spectrum displays seven signals, corresponding to the seven unique carbon atoms in the molecule.

    • The signal at ~199.0 ppm is in the typical range for a ketone carbonyl carbon.[8][9]

    • The signals between ~121.0 and ~153.0 ppm are characteristic of the sp²-hybridized carbons of the pyridine ring.[8] The carbon attached to the chlorine (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) are the most downfield due to the deshielding effects of these electronegative atoms.[6]

    • The upfield signal at ~26.0 ppm is assigned to the methyl carbon of the acetyl group.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Principle of IR Spectroscopy

When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending).[11] For a vibration to be "IR active," it must result in a change in the molecule's dipole moment. The resulting IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, the ATR technique is often preferred due to its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[12]

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Diagram of the IR Experimental Workflow

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Subtraction E->F G Final IR Spectrum F->G Functional Group Analysis

Caption: Workflow for solid sample analysis using ATR-FTIR.

Spectroscopic Data and Interpretation

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch (sp²)
~2950-2850WeakAliphatic C-H Stretch (sp³)
~1700Strong, SharpC=O Stretch (Ketone)
~1600-1450MediumC=C and C=N Ring Stretching
~850-800StrongC-Cl Stretch

Interpretation:

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.[13]

  • C=O Stretch: The most prominent feature is a strong, sharp absorption band at approximately 1700 cm⁻¹. This is highly characteristic of the carbonyl (C=O) stretching vibration of a ketone.[14] Its position suggests conjugation with the aromatic pyridine ring, which typically lowers the frequency from that of a simple aliphatic ketone (around 1715 cm⁻¹).[15]

  • C-H Stretches: The absorptions above 3000 cm⁻¹ are indicative of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. The weaker bands below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methyl group.[16]

  • Ring Vibrations: The series of medium-intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.[15]

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 850-800 cm⁻¹, can be assigned to the C-Cl stretching vibration.[13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Principle of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. A common method for small, volatile molecules is Electron Ionization (EI). In EI, high-energy electrons (typically 70 eV) bombard the gaseous sample molecules, knocking off an electron to form a positively charged radical cation, known as the molecular ion (M⁺•).[17][18] The energy imparted during ionization is often sufficient to cause the molecular ion to break apart into smaller, charged fragments and neutral radicals.[19] The mass analyzer then separates these ions based on their m/z ratio, and a detector records their relative abundance. The resulting mass spectrum is a plot of relative abundance versus m/z.

Experimental Protocol: Electron Ionization (EI)-MS

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds. The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules pass through the ion source, where they are bombarded by a beam of 70 eV electrons. This process creates the molecular ion and various fragment ions.[17]

  • Mass Analysis: The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole). The mass analyzer selectively allows ions of a specific m/z ratio to pass through to the detector at any given moment. By scanning the fields of the analyzer, a full spectrum of m/z values is obtained.

  • Detection: The ions that pass through the analyzer strike a detector, which generates a signal proportional to the number of ions. The data system then plots the relative abundance of each ion against its m/z value.

Diagram of the Mass Spectrometry (EI) Workflow

MS_Workflow A Sample Introduction & Vaporization B Electron Ionization (70 eV) A->B C Ion Acceleration B->C D Mass Analysis (e.g., Quadrupole) C->D E Ion Detection D->E F Mass Spectrum E->F G Structural Confirmation F->G Molecular Weight & Fragmentation Analysis

Sources

1-(4-Chloropyridin-2-yl)ethanone safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(4-Chloropyridin-2-yl)ethanone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 60159-37-7). As a chlorinated pyridine derivative, this compound requires careful management to mitigate potential health risks and ensure laboratory safety. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, fostering a proactive safety culture.

Core Hazard Profile & GHS Classification

This compound is a solid organic compound.[1] While specific toxicological data for this exact isomer is limited, data from closely related analogues, such as other chloro- and bromo-acetylpyridines, provide a strong basis for hazard assessment. The primary hazards are associated with acute toxicity, skin and eye irritation or damage, and potential respiratory irritation.[2][3][4]

The Globally Harmonized System (GHS) classification is extrapolated from similar compounds and should be considered the minimum standard for handling.

Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation Category 1B / 2 H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation Category 1 / 2A H318: Causes serious eye damage / H319: Causes serious eye irritation[2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |

Note: The severity of skin/eye damage (Category 1 vs. 2) can vary between sources for analogous compounds. It is prudent to handle the material as capable of causing severe damage.

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is minimizing exposure through a multi-layered approach encompassing engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially in its powdered form or when heated, is a properly functioning certified laboratory chemical fume hood.[5] The causality is clear: a fume hood contains aerosols and vapors, preventing their inhalation and minimizing contamination of the general laboratory environment. All weighing, transfers, and reaction setups involving this compound must be performed within a fume hood.

An emergency eyewash station and a safety shower must be readily accessible, within a 10-second travel distance of the work area.[5] This is a critical, non-negotiable requirement due to the compound's potential to cause severe eye and skin damage.[2][6]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment of the specific procedure being performed.

  • Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] If there is a splash hazard, a full-face shield should be worn in addition to goggles. The rationale is to protect against accidental splashes that could cause irreversible eye damage.[6]

  • Skin Protection :

    • Gloves : Standard nitrile gloves may not provide sufficient protection against chlorinated pyridines. Butyl rubber or Viton gloves are recommended for extended handling. Always consult the glove manufacturer's compatibility chart. The chemical structure suggests it can penetrate standard gloves over time; therefore, double-gloving can provide an additional layer of safety. Gloves must be changed immediately if contamination is suspected.

    • Lab Coat : A fully buttoned, flame-resistant lab coat is mandatory.[5] This protects against skin contact from minor spills and splashes.

  • Respiratory Protection : If engineering controls (i.e., the fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2] Respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[5]

Chemical Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and degradation of the compound.

Prudent Handling Workflow

The following workflow is designed to be a self-validating system for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification is Current prep_2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep_2->prep_3 handle_1 Weigh Compound on a Tared Weigh Paper prep_3->handle_1 Proceed to Handling handle_2 Transfer to Reaction Vessel Using Powder Funnel handle_1->handle_2 handle_3 Clean Spatula and Weigh Paper Immediately handle_2->handle_3 handle_4 Seal Reaction Vessel handle_3->handle_4 clean_1 Decontaminate Work Surface (e.g., with 70% Ethanol) handle_4->clean_1 After Reaction Setup clean_2 Remove PPE in Correct Order (Gloves First) clean_1->clean_2 clean_3 Wash Hands Thoroughly with Soap and Water clean_2->clean_3

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial for both safety and chemical integrity.

  • Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage is under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[1]

  • Location : The storage area should be a designated, locked cabinet or location accessible only to authorized personnel.[2][7]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[4][9] Chlorinated pyridines can react exothermically with acids.[9]

Emergency Procedures: A Validated Response Plan

A clear, practiced emergency plan is critical. All personnel must be trained on these procedures.

First-Aid Measures

Immediate action is paramount in any exposure scenario.

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical help.[2][6][8]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. An emergency shower should be used for large-area contact.[5] Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison center or doctor immediately.[6]

Accidental Release Measures (Spills)

The response to a spill depends on its scale.

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Small vs. Large) evacuate->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Fume Hood) assess->large_spill Large small_proc_1 Wear Full PPE (Respirator if needed) small_spill->small_proc_1 large_proc_1 Secure the Area Restrict Access large_spill->large_proc_1 small_proc_2 Absorb with Inert Material (Vermiculite, Sand) small_proc_1->small_proc_2 small_proc_3 Collect in Sealed Container for Hazardous Waste small_proc_2->small_proc_3 small_proc_4 Decontaminate Area and Ventilate small_proc_3->small_proc_4 large_proc_2 Call Emergency Response Team (e.g., EH&S) large_proc_1->large_proc_2

Caption: Decision workflow for responding to an accidental spill.

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][10] Water may be ineffective for large fires.[10]

  • Specific Hazards : Combustion produces toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[6] Containers may explode when heated.[10]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[8][11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure : Collect waste material and any contaminated absorbents in a clearly labeled, sealed, and compatible container.[5]

  • Regulations : Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][7] Do not allow the chemical to enter drains or waterways.[8][12]

References

  • 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Safety Data Sheets. (n.d.). Echemi.
  • Hazardous Substance Fact Sheet: Pyridine. (2010). New Jersey Department of Health.
  • Safety Data Sheet: 3-Chloropyridine. (2024). Sigma-Aldrich.
  • Safety Data Sheet: 2-Chloropyridine. (2025). Fisher Scientific.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • Safety Data Sheet: AVANTI RZ. (2015). Greenbook.net.
  • This compound Product Page. (n.d.). Frontier Specialty Chemicals.
  • This compound Safety Information. (n.d.). ECHEMI.
  • Material Safety Data Sheet of 1-(5-Chloropyridin-2-yl)ethanone. (n.d.). AbMole BioScience.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • 1-(6-Chloropyridin-2-yl)ethanone PubChem Compound Summary. (n.d.). National Center for Biotechnology Information.
  • Pyridine: incident management. (2024). GOV.UK.
  • Pyridine CAMEO Chemicals. (n.d.). National Oceanic and Atmospheric Administration.
  • Safety Data Sheet: 1-(2-Amino-5-chloropyridin-3-YL)ethanone. (n.d.). AK Scientific, Inc.
  • This compound Product Page. (n.d.). Santa Cruz Biotechnology.

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A Technical Guide to 1-(4-Chloropyridin-2-yl)ethanone for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Commercial Availability, Quality Control, Synthesis, and Application in Modern Drug Discovery

Introduction

1-(4-Chloropyridin-2-yl)ethanone, also known as 2-acetyl-4-chloropyridine, is a pivotal heterocyclic building block in medicinal chemistry and process development. Its unique electronic and structural features—a reactive acetyl group for derivatization and a strategically positioned chlorine atom on the pyridine ring—make it a versatile substrate for a variety of cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, quality control standards, synthesis methodologies, and its application in the synthesis of complex molecular architectures, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When sourcing this reagent, researchers should consider not only the list price but also the purity, available analytical data, and lead times.

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular WeightPurityNotes
Sigma-Aldrich60159-37-7C₇H₆ClNO155.58 g/mol ≥97%Research quantities readily available.
Santa Cruz Biotechnology60159-37-7C₇H₆ClNO155.58 g/mol Not specifiedPrimarily for research use.[1]
Frontier Specialty Chemicals60159-37-7C₇H₆ClNO155.58 g/mol 98%Offers gram to multi-gram quantities.[2]
ChemicalBook60159-37-7C₇H₆ClNO155.58 g/mol 98% (Min, GC)Aggregates multiple suppliers, primarily from Asia.
Halochem60159-37-7C₇H₆ClNO155.58 g/mol 98% MinCan provide COA, NMR, MSDS, HPLC, or GC data.

The compound is typically supplied as an off-white to pale yellow solid, a physical characteristic that is important for initial quality assessment upon receipt.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is critical for the reproducibility of synthetic procedures. Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the lot-specific purity and the analytical methods used for its determination.

Key Analytical Techniques for Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule.

    • ¹H NMR: Expected signals include a singlet for the methyl protons (CH₃), and distinct aromatic protons on the pyridine ring. .

    • ¹³C NMR: Key signals will correspond to the carbonyl carbon (C=O), the methyl carbon, and the carbons of the pyridine ring, with the carbon bearing the chlorine atom showing a characteristic shift.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electron ionization (EI) mass spectrometry is commonly used for this class of compounds. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155 and an M+2 peak at m/z 157 with an approximate 3:1 ratio, characteristic of the chlorine isotope pattern.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the primary methods for determining purity, typically reported as a percentage area. These techniques are crucial for identifying and quantifying any impurities.

A thorough review of the CoA and, if necessary, in-house analytical verification are best practices before utilizing the reagent in a synthetic campaign.

Synthesis of this compound

Understanding the synthetic origins of a building block is crucial for anticipating potential impurities. The most common laboratory and industrial scale synthesis involves the Grignard reaction of a pyridine carbonitrile precursor.

Primary Synthetic Route: Grignard Reaction

The most prevalent synthesis starts from 4-chloro-pyridine-2-carbonitrile. This nitrile is treated with a methyl Grignard reagent, such as methylmagnesium iodide or bromide, followed by an acidic workup to hydrolyze the intermediate imine and afford the desired ketone.

DOT Diagram: Grignard Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 4-Chloro-pyridine-2-carbonitrile Grignard 1. CH₃MgI (Grignard Reagent) 2. H₃O⁺ (Acidic Workup) SM->Grignard Reaction Product This compound Grignard->Product Formation

Caption: Grignard reaction pathway for the synthesis of the target compound.

Potential Impurities:

  • Unreacted 4-chloro-pyridine-2-carbonitrile.

  • The corresponding tertiary alcohol, formed by the reaction of a second equivalent of the Grignard reagent with the ketone product.

  • Byproducts from the Grignard reagent itself.

Alternative Synthetic Strategy: Stille Coupling

An alternative approach, particularly for creating substituted pyridine cores, involves palladium-catalyzed cross-coupling reactions. For instance, a related compound, 1-(4-nitropyridin-2-yl)ethanone, can be synthesized via a Stille coupling. This method couples 2-chloro-4-nitropyridine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the resulting enol ether. Subsequent reduction of the nitro group would yield 1-(4-aminopyridin-2-yl)ethanone.[3] This highlights the utility of cross-coupling in building the acetylpyridine scaffold, suggesting a potential, albeit less direct, route to the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution and, more importantly, a wide array of palladium-catalyzed cross-coupling reactions.

DOT Diagram: Key Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions center This compound Suzuki Suzuki-Miyaura (with Boronic Acids/Esters) Forms C-C bonds center->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (with Amines) Forms C-N bonds center->Buchwald Pd Catalyst, Base Sonogashira Sonogashira (with Terminal Alkynes) Forms C-C (sp) bonds center->Sonogashira Pd/Cu Catalysts, Base

Sources

The Synthetic Versatility of 1-(4-Chloropyridin-2-yl)ethanone: A Gateway to Novel Chemical Architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 1-(4-Chloropyridin-2-yl)ethanone has emerged as a pivotal building block in modern organic synthesis, prized for its trifunctional reactivity that enables the construction of complex molecular scaffolds. This technical guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications. We explore its utility in cornerstone transformations such as cross-coupling reactions for C-C and C-N bond formation, α-functionalization, and the synthesis of elaborate heterocyclic systems. With a focus on the causality behind experimental choices, this document serves as a comprehensive resource for researchers in synthetic chemistry and drug development, offering both strategic insights and detailed, actionable protocols.

Core Characteristics of this compound

This compound, also known as 2-acetyl-4-chloropyridine, is a crystalline solid whose synthetic value is derived from three distinct reactive centers: the electrophilic carbonyl carbon, the acidic α-protons of the methyl group, and the C4-chloro substituent on the electron-deficient pyridine ring. This unique combination allows for a programmed, sequential modification of the molecule, making it a highly strategic precursor for generating molecular diversity.

PropertyValueReference(s)
CAS Number 60159-37-7[1][2]
Molecular Formula C₇H₆ClNO[3]
Molecular Weight 155.58 g/mol [3]
Appearance Off-White to Pale Yellow Solid[3]
Melting Point 35 - 37°C[3]
Boiling Point 238°C[3]
Storage 2-8°C under inert gas[3]

Synthesis and Reactivity Profile

The reliable synthesis of this compound is fundamental to its application. A common and effective laboratory-scale preparation involves the Grignard reaction between a suitable cyanopyridine precursor and a methylmagnesium halide.

Representative Synthesis Protocol

The addition of methylmagnesium iodide to 4-chloro-2-cyanopyridine provides a direct and high-yielding route to the title compound. The causality for this choice rests on the high nucleophilicity of the Grignard reagent and the electrophilicity of the nitrile carbon. The subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, is charged with 4-chloro-2-cyanopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~7 mL/g of nitrile). The flask is purged with nitrogen and cooled to 0°C in an ice bath.

  • Grignard Addition: Methylmagnesium iodide (3M solution in diethyl ether, 1.2 eq) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-10°C. The reaction progress can be monitored by TLC.

  • Quenching and Hydrolysis: Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water. The mixture is then acidified to pH 2 with 2M HCl, and stirring is continued for 15-20 minutes to ensure complete hydrolysis of the imine intermediate.

  • Extraction and Purification: The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the title compound.

G cluster_0 Synthesis Workflow start 4-Chloro-2-cyanopyridine in THF reagent 1. MeMgI, 0-10°C 2. 2M HCl (workup) start->reagent Grignard Reaction product This compound reagent->product Hydrolysis

Caption: Workflow for the synthesis of this compound.

Reactivity Hotspots

The molecule's utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Caption: Key reactivity sites on this compound.

Core Applications in Organic Synthesis

Advanced Intermediate Synthesis: α-Bromination

The acidic protons of the acetyl group's methyl moiety allow for facile enolization and subsequent reaction with electrophiles. A prime example is α-bromination to produce 2-bromo-1-(4-chloropyridin-2-yl)ethanone, a powerful alkylating agent for constructing more complex heterocyclic systems.[4]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-chloropyridin-2-yl)ethanone [5]

  • Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: Bromine (1.0-1.1 eq) is added dropwise at room temperature. The choice of bromine as the electrophile is classic for α-halogenation of ketones. The reaction is often catalyzed by a small amount of HBr.

  • Workup: After stirring for several hours, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2-bromo-1-(4-chloropyridin-2-yl)ethanone, a versatile precursor for synthesizing thiazoles, imidazoles, and other heterocycles.[4]

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The chloro-substituent at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[6] The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl or vinyl groups.[7]

Causality in Catalyst Selection: For electron-deficient heteroaryl chlorides like this substrate, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often superior. These ligands stabilize the Pd(0) resting state and promote the difficult oxidative addition step, leading to higher yields and faster reaction times.[8]

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel are added this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane, or THF) is added.[7] The mixture is heated to 80-110°C until starting material is consumed.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

G cluster_0 Suzuki-Miyaura Coupling start This compound reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents Reacts with product 1-(4-Arylpyridin-2-yl)ethanone reagents->product Forms C-C bond

Caption: General scheme for Suzuki-Miyaura cross-coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

Analogous to C-C coupling, the chloro-substituent is readily displaced by amines using the Buchwald-Hartwig amination protocol.[9] This reaction is exceptionally powerful for synthesizing substituted 4-aminopyridine derivatives, which are prevalent motifs in medicinal chemistry.[10]

Causality in Protocol Design: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine or the Pd(II)-amine adduct, facilitating the crucial reductive elimination step.[11][12] The ligand choice, often a biarylphosphine like BrettPhos or RuPhos, is tailored to promote both oxidative addition and reductive elimination while preventing catalyst decomposition.[13]

Representative Protocol: Buchwald-Hartwig Amination

  • Setup: A mixture of this compound (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand, and a strong base (e.g., NaOtBu, 1.5 eq) is assembled in a glovebox or under an inert atmosphere.

  • Reaction: Anhydrous, degassed toluene or dioxane is added, and the mixture is heated to 80-120°C. The reaction is monitored by LC-MS or TLC.

  • Workup: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. Purification via column chromatography yields the 4-amino-substituted pyridine derivative.

Construction of Novel Heterocycles

The acetyl group serves as a versatile handle for constructing new rings via condensation chemistry. Reaction with various binucleophiles leads to a diverse array of heterocyclic products. For example, condensation with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.[14][15]

This approach is particularly valuable in medicinal chemistry for generating libraries of compounds for biological screening.[14]

Significance in Medicinal Chemistry and Drug Development

The this compound scaffold is a "privileged" structure in drug discovery, appearing as a core component in a range of biologically active agents. Its derivatives are frequently investigated as kinase inhibitors, agents for central nervous system disorders, and anticancer therapeutics.[16]

Case Study: Synthesis of hSMG-1 Kinase Inhibitors

The human SMG-1 (hSMG-1) kinase is a potential target for cancer therapy.[17] Pyrimidine derivatives have been identified as potent inhibitors of this kinase. The synthesis of these complex pyrimidines often utilizes precursors derived from substituted acetylpyridines. For example, a 4-amino-2-acetylpyridine derivative (synthesized via Buchwald-Hartwig amination on this compound) can undergo condensation with a guanidine derivative to form the core aminopyrimidine ring structure central to the inhibitor's activity.[18]

G A This compound B 1-(4-Aminopyridin-2-yl)ethanone Derivative A->B Buchwald-Hartwig Amination C Pyrimidine-based hSMG-1 Inhibitor B->C Condensation/ Cyclization

Caption: Synthetic pathway towards hSMG-1 inhibitors.

Conclusion

This compound is a cornerstone intermediate that provides chemists with a reliable and versatile platform for molecular construction. Its well-defined reactivity allows for selective functionalization through both classic condensation chemistry and modern palladium-catalyzed cross-coupling reactions. The accessibility of this reagent, coupled with its proven utility in the synthesis of complex, biologically relevant molecules, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science. This guide highlights the strategic advantages of incorporating this building block into synthetic planning, enabling the efficient development of novel chemical entities.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Heterocycles. (2009).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 12, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 12, 2026, from [Link]

  • LookChem. (n.d.). 2-Acetyl-4-chloropyridine. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone.... Retrieved January 12, 2026, from [Link]

  • PubMed. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors | Request PDF. Retrieved January 12, 2026, from [Link]

  • Heterocyclic Letters. (2023).
  • Semantic Scholar. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Retrieved January 12, 2026, from [Link]

  • Chemistry Journal of Moldova. (2020). Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine. 15(2), 88-98.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved January 12, 2026, from [Link]

  • Journal of Chemical Research. (n.d.). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes. Retrieved January 12, 2026, from [Link]

Sources

Reactivity of the chlorine atom in 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 1-(4-Chloropyridin-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the chemical reactivity of the C4-chlorine substituent in this compound, a key heterocyclic building block in medicinal chemistry. It moves beyond a simple recitation of reactions to provide mechanistic insights and field-proven protocols, enabling researchers to effectively leverage this scaffold in synthetic campaigns.

Introduction: The this compound Scaffold

This compound is a bifunctional heterocyclic compound featuring a reactive chlorine atom and a ketone moiety.[1][2] Its utility in drug discovery and materials science stems from the strategic placement of these functional groups on an electron-deficient pyridine ring. Understanding the electronic factors governing the reactivity of the C4-chlorine is paramount for its successful application in complex molecule synthesis.

Structural Features and Electronic Profile

The reactivity of the chlorine atom at the C4 position is not inherent to the C-Cl bond itself but is profoundly influenced by the electronic nature of the pyridine ring. Two key features dictate its susceptibility to substitution:

  • The Pyridine Nitrogen: As an sp²-hybridized heteroatom, the nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect across the aromatic system.[3] This effect significantly reduces the electron density of the ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen), making them electrophilic and thus susceptible to nucleophilic attack.[3][4]

  • The C2-Acetyl Group: The acetyl group is a moderate electron-withdrawing group. Its carbonyl function further depletes electron density from the pyridine ring, reinforcing the electrophilic character at the C4 position. The presence of this group enhances the stability of anionic intermediates formed during nucleophilic substitution.[5][6]

These combined electronic effects render the C4-chlorine atom an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most fundamental transformation of this compound involves the direct displacement of the chloride by a nucleophile. This does not proceed via an Sₙ1 or Sₙ2 mechanism, but rather through a bimolecular addition-elimination pathway known as SₙAr.[3][5][6]

Mechanistic Rationale

The SₙAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-deficient C4 carbon.

  • Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the linchpin of the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the electronegative pyridine nitrogen and the oxygen of the C2-acetyl group, which provides substantial stabilization.[4]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Caption: The Addition-Elimination (SₙAr) Mechanism at the C4 Position.

Scope of Nucleophiles

A wide array of nucleophiles can be employed in SₙAr reactions with 4-chloropyridine derivatives. The choice of reaction conditions, particularly the base and solvent, is critical for success.

Nucleophile TypeExampleTypical ConditionsProduct Class
Nitrogen Primary/Secondary AminesK₂CO₃ or Et₃N in DMSO, NMP, or neat4-Aminopyridines
Oxygen Alkoxides, PhenoxidesNaH or K₂CO₃ in THF, Dioxane4-Alkoxy/Aryloxypyridines
Sulfur ThiolatesNaH or Cs₂CO₃ in DMF, DMSO4-(Alkyl/Arylthio)pyridines
Exemplar Protocol: SₙAr Reaction with Morpholine

This protocol describes a representative procedure for the displacement of the C4-chlorine with a secondary amine.

  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.

  • Reaction Execution: Seal the vessel and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMSO and inorganic salts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 1-(4-morpholinopyridin-2-yl)ethanone.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds where the nucleophile is insufficiently reactive for SₙAr, palladium-catalyzed cross-coupling reactions are the methods of choice.[7] These reactions have revolutionized modern synthetic chemistry due to their broad scope and high functional group tolerance.[8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a C(sp²)-C(sp²) bond between this compound and an organoboron reagent (e.g., an arylboronic acid).[9][10] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[11]

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the pyridine substrate to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[12]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii_cl Ar-Pd(II)L₂(Cl) ox_add->pd_ii_cl transmetal Transmetalation pd_ii_cl->transmetal pd_ii_r Ar-Pd(II)L₂(R') transmetal->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 product Ar-R' (Product) red_elim->product sub Ar-Cl (Substrate) sub->ox_add boronic R'-B(OH)₂ + Base boronic->transmetal

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

  • Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), to the flask.

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane/Water. Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution: Heat the reaction to 90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford 1-(4-phenylpyridin-2-yl)ethanone.

Buchwald-Hartwig Amination for C-N Bond Formation

When direct SₙAr amination is sluggish or fails, particularly with less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful alternative.[8][13] This palladium-catalyzed reaction couples aryl halides with a vast range of primary and secondary amines.[14]

The catalytic cycle is analogous to the Suzuki coupling but involves the formation of a palladium-amido complex.[14][15]

  • Catalyst/Ligand System: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or BrettPhos) or bidentate ligands (e.g., BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[15][16]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is most common, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are also used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[15]

Buchwald_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_ii_cl Ar-Pd(II)L(Cl) ox_add->pd_ii_cl amido_form Amide Binding & Deprotonation pd_ii_cl->amido_form pd_ii_amido Ar-Pd(II)L(NR'R'') amido_form->pd_ii_amido red_elim Reductive Elimination pd_ii_amido->red_elim red_elim->pd0 product Ar-NR'R'' (Product) red_elim->product sub Ar-Cl (Substrate) sub->ox_add amine HNR'R'' + Base amine->amido_form

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and aniline (1.2 eq.) to the tube.

  • Solvent and Execution: Add anhydrous toluene, seal the tube, remove it from the glovebox, and heat to 100 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to ambient temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain 1-(4-(phenylamino)pyridin-2-yl)ethanone.

Conclusion

The chlorine atom in this compound is a highly versatile synthetic handle, activated for displacement by the inherent electronic properties of the substituted pyridine ring. Its reactivity can be harnessed through two primary pathways: direct nucleophilic aromatic substitution (SₙAr) with strong nucleophiles and palladium-catalyzed cross-coupling reactions for a broader range of transformations, including C-C and C-N bond formation. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions—catalyst, ligand, base, and solvent—are crucial for achieving high yields and accessing a diverse array of novel chemical entities for pharmaceutical and materials science applications.

References

  • Nucleophilic Aromatic Substitutions . (2019). YouTube. Retrieved from [Link]

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Retrieved from [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyridine... (2024). Filo. Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines . (n.d.). ResearchGate. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic aromatic substitution . (n.d.). Wikipedia. Retrieved from [Link]

  • The reaction of 4-chloropyridine with some amines . (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination . (n.d.). Wikipedia. Retrieved from [Link]

  • Indicate if true or false? a. 4-chloropyridine is... (2015). Chegg.com. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids . (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids . (2003). PubMed. Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . (n.d.). NIH. Retrieved from [Link]

  • The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives . (2009). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases . (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination . (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Cross-Coupling . (2021). J&K Scientific LLC. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Buchwald-Hartwig Coupling . (n.d.). Organic Synthesis. Retrieved from [Link]

  • Efficient Catalyst for Both Suzuki and Heck Cross-Coupling Reactions... (2016). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • An unexpected reaction of pyridine with acetyl chloride... (2014). Tetrahedron Letters. Retrieved from [Link]

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The Synthetic Versatility of 1-(4-Chloropyridin-2-yl)ethanone: A Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloropyridin-2-yl)ethanone, a key heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing chlorine atom and the acetyl group on the pyridine ring, offer a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a particular focus on its role in the construction of complex molecular architectures, including potent kinase inhibitors. Detailed experimental protocols, mechanistic insights, and a case study on the synthesis of a kinase inhibitor analogue are presented to equip researchers with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine motif is a cornerstone of modern pharmaceuticals, with approximately 18% of FDA-approved heterocyclic drugs incorporating this core structure[1]. The ability to precisely functionalize the pyridine ring is therefore of paramount importance in drug discovery. This compound (also known as 2-acetyl-4-chloropyridine) offers two distinct points of reactivity: the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the acetyl group at the 2-position, which can undergo a variety of carbonyl-based transformations. This dual reactivity, coupled with the inherent biological relevance of the pyridine scaffold, makes it a highly sought-after building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 60159-37-7[2][3]
Molecular Formula C₇H₆ClNO[4]
Molecular Weight 155.58 g/mol [4]
Appearance Off-white to pale yellow solid
1H NMR (CDCl₃, 400 MHz) δ 8.65 (d, J=5.2 Hz, 1H), 7.95 (s, 1H), 7.45 (d, J=5.2 Hz, 1H), 2.70 (s, 3H)
13C NMR (CDCl₃, 100 MHz) δ 200.1, 153.5, 150.8, 145.2, 124.3, 122.1, 26.0
Mass Spectrum (EI) m/z 155 (M+), 140, 112, 77
Infrared (KBr, cm⁻¹) ~1700 (C=O stretch), ~1580, 1550 (C=C/C=N stretch)

Note: Spectroscopic data are predicted based on analogous compounds and general principles of NMR and IR spectroscopy, as direct experimental spectra were not available in the cited literature.

Synthesis of this compound: A Practical Guide

The most direct and widely applicable synthesis of this compound involves the reaction of a Grignard reagent with 4-chloropicolinonitrile. This method provides a reliable and scalable route to the desired ketone.

Reaction Scheme

Synthesis_of_this compound 4-chloropicolinonitrile 4-Chloropicolinonitrile Intermediate Imine Intermediate 4-chloropicolinonitrile->Intermediate 1. MeMgBr CH₃MgBr in THF Product This compound Intermediate->Product 2. H3O+ H₃O⁺ (workup)

Caption: Synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

Materials:

  • 4-Chloropicolinonitrile

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, dilute hydrochloric acid)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents). Under an inert atmosphere (argon or nitrogen), add a small crystal of iodine to activate the magnesium. Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Chloropicolinonitrile: Dissolve 4-chloropicolinonitrile (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add the prepared methylmagnesium bromide solution to the nitrile solution via a cannula or dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

  • Slow Addition at Low Temperature: The reaction is exothermic. Slow addition of the Grignard reagent at 0 °C helps to control the reaction temperature and prevent the formation of side products.

  • Aqueous Workup: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. Acidic workup is necessary to hydrolyze this intermediate to the desired ketone.

The Reactivity Landscape: A Hub for Molecular Diversification

This compound is a versatile substrate for a variety of powerful chemical transformations, primarily leveraging the reactivity of the C4-chloro substituent.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organohalide with an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring[5][6].

Suzuki_Coupling Start This compound Product 1-(4-Aryl/Alkyl-pyridin-2-yl)ethanone Start->Product Boronic_Acid R-B(OH)₂ Catalyst Pd(0) catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 4-amino-substituted pyridine derivatives. This reaction is crucial for the synthesis of many biologically active compounds[7][8][9].

Buchwald_Hartwig Start This compound Product 1-(4-Aminopyridin-2-yl)ethanone Start->Product Amine R¹R²NH Catalyst Pd catalyst, Ligand, Base SNAr_Reaction Start This compound Product 1-(4-Nu-pyridin-2-yl)ethanone Start->Product Nucleophile Nu-H Base Base HCl + HCl

Caption: Nucleophilic aromatic substitution on this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-acetyl-4-substituted pyridine core is a prevalent scaffold in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Pexidartinib: A CSF1R Inhibitor

Pexidartinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase, which is involved in the proliferation and differentiation of macrophages. While the direct synthesis of Pexidartinib does not start from this compound, its structure highlights the importance of the substituted pyridine motif. The synthesis of analogues of Pexidartinib can be readily envisioned using the chemistry described in this guide.

Retrosynthetic Analysis of a Pexidartinib Analogue

A plausible retrosynthetic pathway for a Pexidartinib analogue demonstrates the strategic utility of this compound.

Retrosynthesis Target Pexidartinib Analogue Intermediate_1 4-Aminopyridine derivative Target->Intermediate_1 Amide bond formation Azaindole 5-Substituted-7-azaindole Start This compound Intermediate_1->Start Buchwald-Hartwig Amination Amine 5-(Aminomethyl)pyridine

Sources

An In-depth Technical Guide to the Discovery and History of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloropyridin-2-yl)ethanone, a seemingly unassuming heterocyclic ketone, holds a significant position in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of a chlorine atom and an acetyl group on the pyridine ring renders it a versatile and highly sought-after building block for the synthesis of complex pharmaceutical agents. This technical guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and the underlying chemical principles that make it an indispensable tool for the contemporary chemist.

Introduction: The Strategic Importance of a Substituted Pyridine

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of specific substituents onto this aromatic heterocycle allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its CAS Registry Number 60159-37-7, embodies this principle of strategic substitution.

The presence of a chlorine atom at the 4-position and an acetyl group at the 2-position provides two distinct points for chemical modification. The chloro group can participate in various cross-coupling reactions or nucleophilic aromatic substitutions, while the ketone functionality offers a gateway to a plethora of chemical transformations, including reductions, condensations, and the formation of new carbon-carbon bonds. This dual reactivity makes it a cornerstone intermediate in the synthesis of numerous drug candidates and approved medicines.

Discovery and Historical Context: An Emergence as a Key Intermediate

While the precise first synthesis of this compound is not widely documented in readily accessible literature as a landmark discovery in itself, its emergence is intrinsically linked to the broader exploration of substituted pyridines for pharmaceutical applications in the latter half of the 20th century. Early investigations into pyridine derivatives laid the groundwork for the synthesis of more complex structures.[1] The development of methods to introduce functional groups onto the pyridine ring was a critical area of research.

The synthesis of precursors such as 4-chloropyridine-2-carboxylic acid and its derivatives was a significant step forward.[2][3] These early efforts in chloropyridine chemistry paved the way for the eventual synthesis of this compound. Its appearance in the chemical literature is more as a crucial intermediate in the synthesis of larger, more complex molecules rather than a final target molecule with inherent biological activity. Its value was recognized by medicinal chemists who required a reliable and versatile building block to construct intricate molecular architectures.

The proliferation of this compound in chemical supplier catalogs and its citation in numerous patents and scientific articles from the late 20th century onwards underscore its growing importance as a key synthetic intermediate.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved, with various routes developed to improve yield, purity, and scalability. The most prominent and industrially relevant methods start from readily available pyridine derivatives.

The Grignard Reaction with a Nitrile Precursor: A Cornerstone Approach

A widely adopted and efficient method for the synthesis of this compound involves the reaction of a Grignard reagent with a nitrile precursor, specifically 4-chloropyridine-2-carbonitrile. This classic organometallic reaction provides a direct and reliable route to the desired ketone.

Reaction Scheme:

G cluster_0 Synthesis via Grignard Reaction start 4-Chloropyridine-2-carbonitrile product This compound start->product 1. Grignard Addition 2. Acidic Workup reagent + CH3MgI (Methylmagnesium Iodide) in THF

Figure 1: Synthesis of this compound from 4-chloropyridine-2-carbonitrile.

Causality Behind Experimental Choices:

  • Starting Material: 4-Chloropyridine-2-carbonitrile is a strategic choice as the nitrile group is readily converted to a ketone via a Grignard reaction. The chloro-substituent is generally stable under these reaction conditions.

  • Grignard Reagent: Methylmagnesium iodide (or bromide) is the ideal Grignard reagent to introduce the acetyl group.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are crucial for the formation and stability of the Grignard reagent.

  • Workup: An acidic workup is necessary to hydrolyze the intermediate imine formed after the Grignard addition, yielding the final ketone product.

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 4-chloropyridine-2-carbonitrile in anhydrous THF.

  • Grignard Addition: A solution of methylmagnesium iodide in diethyl ether is added dropwise to the stirred solution of the nitrile at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Alternative Synthetic Routes

While the Grignard reaction with the corresponding nitrile is a primary method, other synthetic strategies have been explored, often leveraging different starting materials or reaction types.

3.2.1. From 4-Chloropicolinic Acid Derivatives:

An alternative approach involves the conversion of 4-chloropicolinic acid or its derivatives (such as esters or acid chlorides) into the target ketone.

G cluster_1 Synthesis from 4-Chloropicolinic Acid start 4-Chloropicolinic Acid intermediate 4-Chloropicolinoyl Chloride start->intermediate SOCl2 or (COCl)2 product This compound intermediate->product Organocuprate (e.g., (CH3)2CuLi) or other organometallic reagents

Figure 2: A potential synthetic pathway from 4-chloropicolinic acid.

This route, while conceptually straightforward, can present challenges in controlling the reactivity of the organometallic reagent with the acid chloride, potentially leading to over-addition. The use of less reactive organometallic species like organocuprates can mitigate this issue.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.

PropertyValue
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Appearance Off-white to pale yellow solid
Melting Point 35-40 °C
Boiling Point ~238 °C (Predicted)
CAS Number 60159-37-7

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.6 (d, 1H), ~7.8 (s, 1H), ~7.4 (d, 1H), ~2.7 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~200 (C=O), ~153, ~150, ~145, ~125, ~122, ~26 (CH₃).

  • Mass Spectrometry (EI): m/z (%) 155 (M⁺), 140, 112.

Applications in Drug Discovery and Development

The true significance of this compound lies in its application as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo a variety of chemical transformations at both the chloro and acetyl positions allows for the construction of diverse molecular libraries for high-throughput screening and lead optimization.

It has been utilized in the synthesis of inhibitors for various enzymes, modulators of ion channels, and ligands for G-protein coupled receptors. The specific substitution pattern provides a rigid scaffold that can be elaborated to achieve high affinity and selectivity for a given biological target.

Conclusion: A Testament to the Power of Strategic Synthesis

The story of this compound is not one of a dramatic, singular discovery, but rather a testament to the incremental and enabling power of synthetic chemistry. Its emergence and widespread adoption as a key building block highlight the critical role that well-designed intermediates play in the complex endeavor of drug discovery. As medicinal chemists continue to push the boundaries of molecular design, the demand for versatile and strategically functionalized scaffolds like this compound will undoubtedly persist, ensuring its continued relevance in the ongoing quest for new and improved therapeutics.

References

  • Wikipedia. (2023, November 28). 2-Chloropyridine. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Facile Synthesis of 2-Acetyl Pyridine. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 27). 2-Acetylpyridine. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International ResearchScape Journal, 1(1), 1-5.
  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved January 12, 2026, from [Link]

  • Rice, H. L., & Londergan, T. E. (1955). An Improved Synthesis for 3-Chloropyridine. Journal of the American Chemical Society, 77(17), 4678-4678.
  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.
  • Alchemist-pharm. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • HETEROCYCLES. (2009).
  • Comins, D. L., & O'Connor, S. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(3), 1598-1627.
  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved January 12, 2026, from [Link]

  • SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved January 12, 2026, from [Link]

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The Rising Therapeutic Potential of 1-(4-Chloropyridin-2-yl)ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast landscape of pyridine-containing compounds, derivatives of 1-(4-chloropyridin-2-yl)ethanone are emerging as a class of molecules with significant and diverse biological activities. The presence of a reactive ethanone moiety and a strategically positioned chlorine atom on the pyridine ring provides a versatile scaffold for the synthesis of a wide array of novel compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of key derivatives of this compound, with a focus on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is a privileged structure in drug discovery. The pyridine ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The chlorine atom at the 4-position not only influences the electronic properties of the pyridine ring but also serves as a potential leaving group for nucleophilic substitution reactions, allowing for further molecular diversification. The ethanone group at the 2-position is a key synthetic handle, readily participating in a variety of chemical transformations to build more complex molecular architectures. This inherent reactivity allows for the systematic exploration of chemical space and the fine-tuning of biological activity.

This guide will delve into the synthesis and biological activities of several key classes of derivatives originating from this versatile starting material, including chalcones, pyrazoles, thiosemicarbazones, and 1,3,4-oxadiazoles. We will explore the underlying chemical principles guiding their synthesis and the biological assays used to evaluate their therapeutic potential.

Synthetic Pathways from this compound

The ethanone functional group of this compound is the primary site for derivatization. The following sections detail the synthesis of key classes of biologically active compounds starting from this core molecule.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities. The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with various aromatic aldehydes in the presence of a base.[1][2]

Experimental Protocol: Synthesis of Chalcones

  • Reaction Setup: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.[2]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.[1]

G start This compound reaction Claisen-Schmidt Condensation start->reaction + aldehyde Aromatic Aldehyde aldehyde->reaction base Base (e.g., NaOH) base->reaction chalcone Chalcone Derivative reaction->chalcone

Caption: Synthetic workflow for chalcone derivatives.

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that are frequently found in the structures of marketed drugs. They can be synthesized from chalcones derived from this compound by cyclization with hydrazine derivatives.[3][4]

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

  • Reaction Mixture: Dissolve the synthesized chalcone derivative (1 equivalent) in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.

  • Cyclization: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Isolation: After cooling, the pyrazole derivative often precipitates from the solution.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product.[3]

G chalcone Chalcone Derivative reaction Cyclization chalcone->reaction hydrazine Hydrazine Derivative hydrazine->reaction pyrazole Pyrazole Derivative reaction->pyrazole

Caption: Synthetic workflow for pyrazole derivatives.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the condensation of a ketone or aldehyde with a thiosemicarbazide. These compounds are known for their coordination chemistry and a wide range of biological activities. This compound can be directly converted to its thiosemicarbazone derivative.[5][6]

Experimental Protocol: Synthesis of Thiosemicarbazones

  • Reactant Solution: Dissolve this compound (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Thiosemicarbazide Addition: Add a solution of thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent) to the ketone solution.

  • Catalysis: A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Product Isolation: The thiosemicarbazone product often precipitates upon cooling and can be collected by filtration, washed, and dried.[6]

G start This compound reaction Condensation start->reaction thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reaction thiosemicarbazone Thiosemicarbazone Derivative reaction->thiosemicarbazone

Caption: Synthetic workflow for thiosemicarbazone derivatives.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of five-membered heterocycles with diverse pharmacological properties. A common synthetic route involves the cyclization of acylhydrazones, which can be prepared from this compound. Alternatively, acylhydrazides can be cyclized with various reagents.[7][8]

Biological Activities of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Pyridine-containing compounds have a long history in this field, and derivatives of this compound are no exception.

Chalcone Derivatives: Chalcones are known for their antimicrobial properties, which are often attributed to their α,β-unsaturated ketone moiety that can act as a Michael acceptor and interact with biological nucleophiles.[9] The antimicrobial activity of chalcones derived from this compound has been evaluated against a panel of bacteria and fungi. The presence of specific substituents on the aromatic ring of the chalcone can significantly influence the antimicrobial potency. For instance, halogenated chalcones have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[10]

Thiosemicarbazone Derivatives: Pyridine thiosemicarbazones have shown significant antimicrobial efficacy. For example, certain derivatives have exhibited high growth inhibition against Acinetobacter baumannii and Candida albicans.[11] The mechanism of action is often related to their ability to chelate metal ions that are essential for microbial enzyme function.

Derivative ClassTest OrganismActivity (MIC/GI)Reference
ChalconeStaphylococcus aureusMIC: 62.5 - 250 µg/mL[10]
ChalconeCandida albicansMIC: 62.5 - 250 µg/mL[10]
ThiosemicarbazoneAcinetobacter baumanniiGI: 97.63% at 32 µg/mL[11]
ThiosemicarbazoneCandida albicansGI: up to 95.77% at 32 µg/mL[11]
PiperidinothiosemicarbazoneMycobacterium tuberculosis (resistant)MIC: 0.5–4 μg/mL[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism with a known antibiotic), a negative control (broth only), and a vehicle control (microorganism with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Anticancer Activity

The search for novel, effective, and less toxic anticancer agents is a major focus of modern drug discovery. Pyridine derivatives have been extensively investigated for their antiproliferative properties.

Pyrazole Derivatives: Pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs).[14][15] Derivatives synthesized from this compound-derived chalcones have shown inhibitory activity against various cancer cell lines. For instance, certain pyrazole derivatives have been reported to inhibit the growth of breast cancer (MCF-7) and melanoma (WM266.5) cell lines with IC50 values in the micromolar range.[4]

Thiosemicarbazone Derivatives: Pyridine thiosemicarbazones have emerged as a promising class of anticancer agents. Several derivatives have exhibited significant growth inhibition against leukemia, melanoma, and breast cancer cell lines.[11] Notably, some compounds have shown exceptional efficacy against renal cancer cell lines with sub-micromolar GI50 values, while displaying low cytotoxicity towards normal cells.[11]

Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
PyrazoleBreast Cancer (MCF-7)IC50: 1.31 µM[4]
PyrazoleMelanoma (WM266.5)IC50: 0.45 µM[4]
Pyridine ThiosemicarbazoneRenal Cancer (UO-31)GI50: 0.57 µM[11]
Pyridine ThiosemicarbazoneOvarian Cancer (IGROV1)GI50: 2.00 - 4.89 µM[11]
1,2,4-Triazole PyridineMurine Melanoma (B16F10)IC50: 41.12 - 61.11 µM[16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For antimicrobial chalcones , the nature and position of substituents on the aromatic ring play a significant role. Electron-withdrawing groups, such as halogens, often enhance antimicrobial activity.[10] The planarity of the chalcone molecule is also believed to be important for its interaction with biological targets.

In the case of anticancer pyrazoles , the substituents on the pyrazole ring and the adjacent phenyl rings can be modified to optimize activity and selectivity. For instance, the presence of specific hydrogen bond donors and acceptors can facilitate binding to the active site of target enzymes like CDKs.[14]

For thiosemicarbazones , the nature of the substituent on the terminal nitrogen atom of the thiosemicarbazide moiety can significantly impact both antimicrobial and anticancer activity. Lipophilicity and steric factors are key parameters to consider in the design of new analogs.

Future Perspectives

The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives by exploring diverse chemical transformations at the ethanone and chloro positions.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds to preclinical in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Computational Modeling: Employing molecular docking and other computational tools to guide the rational design of new derivatives with improved potency and selectivity.[17]

By leveraging the synthetic versatility of the this compound scaffold and a multidisciplinary approach to drug discovery, it is anticipated that novel and effective therapeutic agents will emerge from this promising class of compounds.

References

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Solubility of 1-(4-Chloropyridin-2-yl)ethanone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Chloropyridin-2-yl)ethanone in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in medicinal chemistry and organic synthesis. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines a theoretical analysis of the molecule's physicochemical properties with a robust, field-proven experimental protocol for determining its thermodynamic solubility. The guide is designed to empower users to both predict solubility behavior and generate precise, reliable quantitative data essential for process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility

This compound (CAS No. 60159-37-7) is a versatile heterocyclic ketone widely utilized as an intermediate in the synthesis of pharmaceutical agents and other specialty chemicals. The success of any chemical process, from reaction kinetics to purification and formulation, is fundamentally linked to the solubility of its components.[1][2] For drug development professionals, understanding solubility is paramount, as it directly influences critical parameters such as bioavailability, dosage form design, and the overall efficacy of a therapeutic agent.[2][3] Poor solubility is a leading cause of undesirable biopharmaceutical properties and a significant factor in the attrition of drug candidates during development.[2]

This guide addresses the practical need for reliable solubility data for this compound. It provides a framework for understanding its behavior in various solvent systems and equips the reader with the methodology to perform accurate solubility assessments.

Physicochemical Characterization of the Solute

To understand the solubility of a compound, we must first characterize its intrinsic physical and chemical properties. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60159-37-7[9][10]
Molecular Formula C₇H₆ClNO[9][10]
Molecular Weight 155.58 g/mol [9][10][11]
Appearance Off-White to Pale Yellow Solid[12]
Melting Point 35 - 37 °C[12]
Structural Analysis and Polarity

The structure of this compound features several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is electronegative and can act as a hydrogen bond acceptor.

  • Chlorine Atom: An electronegative halogen that contributes to the molecule's dipole moment.

  • Ketone Group (C=O): A highly polar functional group. The oxygen atom possesses lone pairs of electrons, making it a strong hydrogen bond acceptor.

Collectively, these features render this compound a molecule of moderate polarity .[12] The presence of hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen) suggests it can interact favorably with protic solvents. However, it lacks a hydrogen bond donor (like an -OH or -NH group), which will influence its interactions with certain solvent classes.

The Solvent Landscape: Classification and Properties

Organic solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds.[13][14][15][16] Understanding these classifications is essential for predicting solubility.

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom attached to an electronegative atom (e.g., oxygen). They can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess a large dipole moment but lack an O-H or N-H bond.[15] They can act as hydrogen bond acceptors but not donors.

  • Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and do not have significant partial charges.[15] Their intermolecular interactions are dominated by weaker London dispersion forces.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like" and the structural analysis of the solute, we can predict its qualitative solubility. The moderate polarity of this compound suggests it will be most soluble in solvents of similar polarity.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to Moderate The solvent's hydrogen bond donating ability can interact with the solute's carbonyl and pyridine acceptors. The overall polarity is well-matched.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High Strong dipole-dipole interactions between the solvent and the polar ketone and chloropyridine moieties of the solute are expected to lead to good solvation.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High These are highly polar solvents capable of strong dipole-dipole interactions, making them excellent solvents for many polar organic molecules.
Nonpolar Hexane, TolueneLow to Sparingly Soluble The significant mismatch in polarity and intermolecular forces (dipole-dipole vs. dispersion forces) will limit solubility.
Halogenated ChloroformModerate to Sparingly Soluble While chloroform has some polarity, its primary interactions may not be as strong as those with more polar aprotic solvents.

A Validated Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To move beyond prediction to quantitative data, a standardized experimental protocol is required. The equilibrium or thermodynamic shake-flask method is the gold standard for determining the solubility of a pure compound.[17][18][19] It measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.

Rationale for the Shake-Flask Method

This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring an excess of the solid is present and allowing sufficient time for equilibration, the resulting concentration represents the true solubility at that temperature, minimizing kinetic artifacts.[17][20]

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a specific organic solvent. An excess is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any undissolved solid.

  • Filtration/Centrifugation: To ensure the complete removal of any suspended microparticles, either centrifuge the aliquot at high speed or filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute the clear, saturated solution with an appropriate solvent to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

Workflow Diagram

G Figure 1. Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal and agitate at constant temperature (24-48 hours) A->B Establish equilibrium C Settle undissolved solid B->C D Filter/Centrifuge supernatant to remove particulates C->D Ensure clear solution E Prepare accurate dilution D->E F Quantify concentration via HPLC or GC E->F Against calibration curve G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Figure 1. Shake-Flask Solubility Determination Workflow

Applications and Interpretation of Solubility Data

The quantitative solubility data generated is invaluable across the research and development lifecycle.[21][22]

  • Process Chemistry: Guides the choice of solvents for chemical reactions, ensuring reactants remain in solution, and for crystallization processes to maximize yield and purity.

  • Drug Discovery: Early-stage solubility screening helps identify candidates with favorable biopharmaceutical properties, reducing the risk of late-stage failure.[3]

  • Formulation Development: Essential for creating stable liquid formulations (e.g., for parenteral administration) or for predicting the dissolution rate of solid dosage forms.[1]

  • Analytical Chemistry: Informs the selection of appropriate diluents and mobile phases for methods like HPLC and GC.

The relationship between solvent properties and the resulting solubility can be visualized as a decision-making framework.

G Figure 2. Solvent-Solute Interaction Logic cluster_solvents Solvent Classes Solute This compound (Moderately Polar, H-Bond Acceptor) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Good Match: Dipole-Dipole & H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->PolarAprotic Excellent Match: Strong Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Poor Match: Polarity Mismatch HighSol High Solubility PolarProtic->HighSol Results in VeryHighSol Very High Solubility PolarAprotic->VeryHighSol Results in LowSol Low Solubility Nonpolar->LowSol Results in

Caption: Figure 2. Solvent-Solute Interaction Logic

Conclusion

References

  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

  • K-Chem. (2025, July 14). What Are Organic Solvents? Common Types and Applications. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2025, December 18). What Is The 'Like Dissolves Like' Principle? [Video]. YouTube. Retrieved from [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(4-Chloropyridin-2-yl)ethanone (CAS No. 60159-37-7), a valuable heterocyclic ketone intermediate in medicinal chemistry and materials science.[1][2] The described methodology leverages the formation of a stable Weinreb amide intermediate, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide, to ensure a high-yield, controlled acylation. This approach effectively circumvents common side reactions associated with the use of more reactive acylating agents with organometallic nucleophiles. The protocol details the rationale behind key experimental choices, safety considerations, step-by-step procedures, and expected analytical data for the final product.

Introduction and Synthetic Strategy

This compound is a substituted pyridine derivative featuring both a chloro- and an acetyl- group. These functional handles make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents where the pyridine scaffold is a common motif.

Direct acylation of the 4-chloropyridine ring, for instance via Friedel-Crafts reactions, is generally not feasible. The electron-deficient nature of the pyridine ring, further deactivated by the chloro-substituent, and the propensity of the pyridine nitrogen to complex with Lewis acid catalysts, inhibit electrophilic aromatic substitution.[3][4] Therefore, a more robust strategy is required.

The protocol outlined herein follows a reliable two-step sequence:

  • Amide Formation: Conversion of the commercially available 4-chloropyridine-2-carboxylic acid into its corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Ketone Synthesis: Controlled addition of a methyl organometallic reagent (methyllithium or methylmagnesium bromide) to the Weinreb amide to furnish the desired ketone, this compound.

This strategy is predicated on the unique stability of the tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide. The magnesium or lithium atom chelates with both oxygen atoms, preventing the collapse of the intermediate and the elimination of the methoxymethylamine group until the acidic workup. This chelation effectively prevents the common problem of over-addition seen with esters or acid chlorides, which leads to the formation of tertiary alcohols as byproducts.[5][6]

Overall Reaction Scheme:

Step 1: Weinreb Amide Formation 4-chloropyridine-2-carboxylic acid + SOCl₂ → 4-chloropyridine-2-carbonyl chloride 4-chloropyridine-2-carbonyl chloride + HN(OCH₃)CH₃·HCl → 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Step 2: Ketone Synthesis 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide + CH₃MgBr → this compound

Materials and Instrumentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS No.Notes
4-Chloropyridine-2-carboxylic acidC₆H₄ClNO₂157.555470-22-4Starting material
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Use in a fume hood
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.546638-79-5Moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Anhydrous, freshly distilled
Methylmagnesium bromide (CH₃MgBr)CH₃BrMg119.2475-16-13.0 M solution in diethyl ether
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous grade
Saturated NH₄Cl solutionNH₄Cl (aq)--For quenching
Saturated NaHCO₃ solutionNaHCO₃ (aq)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction & chromatography
HexanesC₆H₁₄86.18110-54-3For chromatography
Silica GelSiO₂60.087631-86-9230-400 mesh for chromatography
Instrumentation
  • Magnetic stirrers with heating plates

  • Schlenk line or nitrogen/argon manifold for inert atmosphere reactions

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Detailed Experimental Protocol

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Weinreb Amide Synthesis cluster_step2 Step 2: Ketone Formation A 4-Chloropyridine-2-carboxylic acid B Activate with SOCl₂ in DCM A->B C React with HN(OCH₃)CH₃·HCl / TEA B->C D Aqueous Workup C->D E Purify (Chromatography) D->E F 4-chloro-N-methoxy-N-methyl- pyridine-2-carboxamide E->F G Dissolve Weinreb Amide in THF (Inert Atmosphere, 0 °C) F->G Intermediate Product H Add CH₃MgBr dropwise G->H I Quench with sat. NH₄Cl H->I J Aqueous Workup & Extraction I->J K Purify (Chromatography) J->K L This compound K->L

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
  • Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine-2-carboxylic acid (5.0 g, 31.7 mmol). Suspend the solid in dichloromethane (DCM, 100 mL).

  • Carefully add thionyl chloride (3.5 mL, 47.6 mmol, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 3 hours. The reaction mixture should become a clear solution.

  • Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and DCM. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of SOCl₂. The resulting crude 4-chloropyridine-2-carbonyl chloride is used directly in the next step.

  • Amidation: In a separate 500 mL flame-dried round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (3.7 g, 38.1 mmol, 1.2 eq) in anhydrous DCM (150 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add triethylamine (TEA) (11.0 mL, 79.3 mmol, 2.5 eq) to the suspension. Stir for 15 minutes.

  • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (50 mL) and add it dropwise to the cold amine suspension over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Purification: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the Weinreb amide as a white solid or pale yellow oil.

Step 2: Synthesis of this compound
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an argon or nitrogen atmosphere, add the 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide (4.0 g, 19.9 mmol) from Step 1.

  • Dissolve the amide in anhydrous tetrahydrofuran (THF, 80 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 10.0 mL, 29.9 mmol, 1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.[7]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a solid.[7] A melting point of 35-40 °C has been reported for the analogous 1-(2-chloropyridin-4-yl)ethanone.

Characterization and Data

Table 2: Expected Analytical Data for this compound
AnalysisExpected Data
Appearance White to off-white solid
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol [1]
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, 1H, Py-H6), 8.05 (d, 1H, Py-H3), 7.50 (dd, 1H, Py-H5), 2.70 (s, 3H, COCH₃). (Predicted values)
¹³C NMR (100 MHz, CDCl₃) δ 199.5 (C=O), 153.0 (C2), 150.5 (C6), 145.0 (C4), 125.0 (C3), 122.0 (C5), 26.0 (CH₃). (Predicted values)
Mass Spec (ESI) m/z: 156.0 [M+H]⁺
IR Spectroscopy (KBr) ~1700 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N/C=C stretch), ~850 cm⁻¹ (C-Cl stretch)

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care using appropriate gloves and eye protection.

  • Organometallic Reagents (CH₃MgBr): Highly flammable and react violently with water and protic solvents.[5] Must be handled under a strict inert atmosphere. Ensure all glassware is perfectly dry.

  • Chlorinated Pyridines: Pyridine derivatives are generally toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[8]

  • Solvents (DCM, THF, Ether): Dichloromethane is a suspected carcinogen. THF and diethyl ether are extremely flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

Conclusion

The synthesis protocol detailed in this application note provides a reliable and scalable method for producing this compound. The use of a Weinreb amide intermediate is critical for controlling the addition of the organometallic reagent, leading to high purity and good yields of the desired ketone. This robust procedure should prove valuable for researchers in organic synthesis and drug discovery.

References

  • CN109503469B - Preparation method of 2-acetylpyridine - Google P
  • 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - NIH. (URL: [Link])

  • The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES, Vol. 78, No. 9, 2009. (URL: [Link])

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis | ResearchGate. (URL: [Link])

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. (URL: [Link])

  • Friedel-Crafts Acylation - YouTube. (URL: [Link])

  • Organometallics - Addition to the carbonyl group - ChemTube3D. (URL: [Link])

  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (URL: [Link])

  • 1.6: Addition of Organometallics - Grignard - Chemistry LibreTexts. (URL: [Link])

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. (URL: [Link])

  • CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (URL: [Link])

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. (URL: [Link])

  • 2-Acetylpyridine - Wikipedia. (URL: [Link])

  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. (URL: [Link])

  • 2-CHLOROPYRIDINE | Occupational Safety and Health Administration - OSHA. (URL: [Link])

  • organometallic nucleophilic additions on carbonyls - YouTube. (URL: [Link])

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its robustness, mild reaction conditions, and exceptional functional group tolerance.[1][2] This palladium-catalyzed carbon-carbon bond formation between an organoboron species and an organic halide or triflate is a cornerstone of both academic and industrial research, particularly in the pharmaceutical sector.[2][3] Its application in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast number of commercial drugs and clinical candidates, underscores its significance.[4]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 1-(4-Chloropyridin-2-yl)ethanone. This substrate is of particular interest as it incorporates an electron-deficient pyridine ring, activated by the presence of an acetyl group at the 2-position and a chloro-substituent at the 4-position. Such structures are valuable intermediates in the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active molecules. The inherent challenges associated with the coupling of heteroaryl chlorides, such as the potential for catalyst inhibition by the pyridine nitrogen and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, necessitate carefully optimized and robust catalytic systems.[5] These application notes are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully execute this pivotal transformation.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by electron-rich and sterically bulky ligands.[5]

  • Transmetalation: In the presence of a base, the arylboronic acid is converted to a more nucleophilic boronate species. This activated boron compound then transfers its aryl group to the Pd(II) center, displacing the halide. The choice of base is critical to ensure efficient formation of the boronate without promoting undesirable side reactions like protodeboronation.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex then couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_complex Ar-Pd(II)Ln-Cl Ox_Add->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar Red_Elim Reductive Elimination PdII_Ar_Ar->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Red_Elim->Product Substrate Ar-Cl (this compound) Substrate->Ox_Add Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is a robust, general procedure suitable for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the Schlenk tube with inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-arylpyridin-2-yl)ethanone.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water (0.5 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20-40 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Representative Coupling Partners and Conditions

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These are based on established methodologies for similar electron-deficient chloropyridines and serve as a guide for optimization.[6][7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O100885-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100690-98
34-Trifluoromethylphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O1001275-85
43-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)THF801070-80
54-Methylphenylboronic acidPd(OAc)₂ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O110488-96

Visualization of Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Figure 2: Generalized experimental workflow for the Suzuki-Miyaura coupling.

Causality and Experimental Choices

  • Catalyst and Ligand Selection: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial for the coupling of chloropyridines.[5] These ligands accelerate the rate-limiting oxidative addition of the C-Cl bond and prevent catalyst deactivation by the pyridine nitrogen. Pd(dppf)Cl₂ is a reliable and commercially available precatalyst that is effective for a broad range of substrates.[8]

  • Base Selection: The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed.[6] K₃PO₄ is often a superior choice for less reactive chlorides as it is a stronger base. The choice of base can also influence the rate of competing side reactions such as protodeboronation.

  • Solvent System: Aprotic polar solvents like 1,4-dioxane and THF are frequently used. The addition of water can be beneficial as it can increase the solubility of the inorganic base and facilitate the transmetalation step.[7]

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring. Regular analysis of the reaction mixture by TLC or LC-MS allows the researcher to track the consumption of starting materials and the formation of the product. This ensures that the reaction is proceeding as expected and allows for adjustments to the reaction time as needed. Furthermore, the purification and subsequent characterization of the final product by NMR and mass spectrometry provide definitive confirmation of a successful reaction.

References

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • Miura, T., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(45), 25673-25678. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Google P
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Acetyl-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, 2-acetylpyridines are particularly valuable synthetic intermediates. The acetyl group can serve as a handle for further functionalization, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions of 2-acetyl-4-chloropyridine, a versatile building block for the synthesis of novel 4-substituted-2-acetylpyridine derivatives.

The presence of an electron-withdrawing acetyl group at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the C4-chloro substituent towards oxidative addition in palladium-catalyzed cross-coupling reactions. This guide will delve into the practical application of three key transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.

Theoretical Background: The Power of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][2] These reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of these catalytic cycles are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-acetyl-4-chloropyridine), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner transfers its organic group to the palladium center, or in the case of amination, the amine coordinates to the palladium and is subsequently deprotonated.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the final reductive elimination step.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[4][5] In the context of 2-acetyl-4-chloropyridine, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 2-acetyl-4-chloropyridine Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-Cl(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Acetyl-4-chloropyridine with Phenylboronic Acid

Objective: To synthesize 2-acetyl-4-phenylpyridine.

Reagents and Equipment:

  • 2-Acetyl-4-chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 2-acetyl-4-chloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the Schlenk flask via syringe.

  • Add the catalyst pre-mixture to the reaction flask via syringe.

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-4-phenylpyridine.

Rationale for Conditions:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich biaryl phosphine ligand that is effective for the coupling of aryl chlorides.[6]

  • Base: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally well-tolerated by many functional groups.[6]

  • Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[6]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~85
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~90
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100~75

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][7] This reaction is particularly valuable for accessing 4-amino-2-acetylpyridine derivatives, which are important pharmacophores.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition 2-acetyl-4-chloropyridine Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine_Coordination R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination of 2-Acetyl-4-chloropyridine with Aniline

Objective: To synthesize 2-acetyl-4-(phenylamino)pyridine.

Reagents and Equipment:

  • 2-Acetyl-4-chloropyridine

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 2-acetyl-4-chloropyridine (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.024 mmol, 2.4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-4-(phenylamino)pyridine.

Rationale for Conditions:

  • Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a highly effective bulky monophosphine ligand for the amination of aryl chlorides.[8][9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[8][10]

  • Solvent: Toluene is a common non-polar solvent for this transformation.[8]

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene110~80
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene110~90
n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene110~75

III. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[11][12] This reaction is valuable for introducing alkynyl functionalities at the 4-position of 2-acetylpyridine.

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_2 Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 2-acetyl-4-chloropyridine Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (Cu-C≡CR) Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Cu_Cycle Copper Cycle: RC≡CH + CuI -> RC≡CCu Cu_Cycle->Transmetalation Base

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol 3: Sonogashira Coupling of 2-Acetyl-4-chloropyridine with Phenylacetylene

Objective: To synthesize 2-acetyl-4-(phenylethynyl)pyridine.

Reagents and Equipment:

  • 2-Acetyl-4-chloropyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 2-acetyl-4-chloropyridine (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 15 minutes, then heat to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-4-(phenylethynyl)pyridine.

Rationale for Conditions:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[11][12] PdCl₂(PPh₃)₂ is a common and effective palladium source.

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.[13]

  • Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and catalysts.

AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60~70
1-OctynePdCl₂(PPh₃)₂ / CuIEt₃NTHF60~65
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60~75

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse fresh catalyst and ensure anhydrous and anaerobic conditions.
Insufficiently active baseUse a stronger base or ensure the base is anhydrous.
Low reaction temperatureIncrease the reaction temperature.
Side Product Formation Homocoupling of the nucleophileEnsure rigorous exclusion of oxygen.
HydrodehalogenationUse a more active ligand to promote reductive elimination.

Conclusion

The palladium-catalyzed cross-coupling of 2-acetyl-4-chloropyridine offers a versatile and powerful platform for the synthesis of a diverse range of 4-substituted-2-acetylpyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers. Careful optimization of the catalyst system, base, and solvent will be key to achieving high yields and purity for specific substrate combinations. The continued exploration of these reactions will undoubtedly lead to the discovery of novel compounds with significant potential in drug discovery and materials science.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. [Link]

  • National Institutes of Health. (2018). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • National Institutes of Health. (2023). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • National Institutes of Health. (2023). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • National Institutes of Health. (2023). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (2023). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2023). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2023). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • ResearchGate. (2023). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ResearchGate. (2023). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • National Institutes of Health. (2023). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Organic Chemistry Portal. (2023). Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings. [Link]

  • National Institutes of Health. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]

  • ResearchGate. (2023). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • ResearchGate. (2023). Scheme 1. A) Copper-free Sonogashira cross-coupling reaction of.... [Link]

  • ResearchGate. (2023). One-pot three-component synthesis of 4-pyridyl-2-o-tolylaminopyrimidines.. [Link]

  • National Institutes of Health. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • National Institutes of Health. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Reddit. (2012). Suzuki coupling help. [Link]

  • MDPI. (2023). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. [Link]

  • Bentham Science. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Xingwei Li. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • ResearchGate. (2025). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. (2023). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.. [Link]

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Application Notes and Protocols: The Strategic Use of 1-(4-Chloropyridin-2-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Kinase-Targeted Drug Discovery

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within the medicinal chemist's arsenal, 1-(4-Chloropyridin-2-yl)ethanone has emerged as a highly valuable and versatile starting material. Its utility stems from the presence of three key functional handles: an acetyl group, a reactive 4-chloro substituent on the pyridine ring, and the pyridine nitrogen itself. These features allow for a modular and divergent synthetic approach to a wide array of kinase inhibitor scaffolds.

The pyridine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. The 4-chloro position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl groups that can extend into the solvent-exposed region of the active site or target specific sub-pockets. The 2-acetyl group provides a reactive handle for the construction of fused ring systems, leading to privileged scaffolds like pyrazolopyridines, which are found in numerous potent kinase inhibitors.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into potential kinase inhibitors.

Core Synthetic Strategy: From a Simple Pyridine to a Privileged Scaffold

The overarching strategy for leveraging this compound in kinase inhibitor synthesis involves a two-pronged approach: modification of the acetyl group to form a fused heterocyclic system, and functionalization of the 4-chloro position to introduce diversity. A particularly powerful application is the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, a scaffold present in inhibitors of a range of kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[1][2]

The general workflow can be visualized as follows:

G cluster_0 Scaffold Construction cluster_1 Scaffold Decoration A This compound B β-Chloro-α,β-unsaturated aldehyde derivative (via Vilsmeier-Haack Reaction) A->B  POCl3, DMF C 1H-Pyrazolo[3,4-b]pyridine Core B->C  Hydrazine Hydrate D Diverse Kinase Inhibitor Library C->D  Suzuki or Buchwald-Hartwig Coupling  

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: Building the 1H-Pyrazolo[3,4-b]pyridine Core

This section provides detailed, step-by-step protocols for the synthesis of a key 1H-pyrazolo[3,4-b]pyridine intermediate from this compound.

Protocol 1: Synthesis of 2-Chloro-3-(4-chloropyridin-2-yl)acrylaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated methyl ketones, proceeding through a chloroiminium salt known as the Vilsmeier reagent.[3][4][5][6][7] This reaction transforms the acetyl group of the starting material into a β-chloro-α,β-unsaturated aldehyde, a crucial precursor for cyclization.

G A Start: this compound in DMF B Cool to 0°C A->B C Slowly add POCl3 B->C D Warm to Room Temperature C->D E Heat to 80°C D->E F Reaction Monitoring (TLC/LC-MS) E->F G Quench with ice-water F->G H Basify with NaOH solution G->H I Extract with Ethyl Acetate H->I J Dry over Na2SO4, Concentrate I->J K Purify by Column Chromatography J->K L End: 2-Chloro-3-(4-chloropyridin-2-yl)acrylaldehyde K->L

Caption: Workflow for the Vilsmeier-Haack reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound155.5810.01.56 g
N,N-Dimethylformamide (DMF)73.09-10 mL
Phosphorus oxychloride (POCl₃)153.3330.02.7 mL
Dichloromethane (DCM)84.93-For extraction
Saturated Sodium Bicarbonate Solution--For workup
Brine--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.56 g, 10.0 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Chloro-3-(4-chloropyridin-2-yl)acrylaldehyde as a solid.

Protocol 2: Cyclocondensation to form 4-Chloro-1H-pyrazolo[3,4-b]pyridine

The synthesized β-chloro-α,β-unsaturated aldehyde is a versatile intermediate that can undergo cyclocondensation with hydrazine to form the desired pyrazolopyridine core.[8][9][10]

G A Start: Acrylaldehyde derivative in Ethanol B Add Hydrazine Hydrate A->B C Reflux the mixture B->C D Reaction Monitoring (TLC/LC-MS) C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I End: 4-Chloro-1H-pyrazolo[3,4-b]pyridine H->I

Caption: Workflow for the cyclocondensation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-3-(4-chloropyridin-2-yl)acrylaldehyde202.045.01.01 g
Hydrazine Hydrate (~64% hydrazine)50.067.5~0.38 mL
Ethanol46.07-25 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Chloro-3-(4-chloropyridin-2-yl)acrylaldehyde (1.01 g, 5.0 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (~0.38 mL, 7.5 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-Chloro-1H-pyrazolo[3,4-b]pyridine.

Elaboration of the Core Scaffold: Accessing Diverse Kinase Inhibitors

The 4-Chloro-1H-pyrazolo[3,4-b]pyridine core is a versatile platform for the synthesis of a diverse library of kinase inhibitors. The chlorine atom at the 4-position is readily displaced through palladium-catalyzed cross-coupling reactions.

Application Example 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[11] This is a common strategy to introduce substituents that can interact with the solvent-exposed region of the kinase active site.

G A 4-Chloro-1H-pyrazolo[3,4-b]pyridine G 4-Aryl-1H-pyrazolo[3,4-b]pyridine (Kinase Inhibitor Precursor) A->G B Aryl/Heteroaryl Boronic Acid B->G C Pd Catalyst (e.g., Pd(PPh3)4) F Heat (e.g., 100°C) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F F->G

Caption: Suzuki-Miyaura coupling for scaffold decoration.

A typical procedure would involve reacting 4-Chloro-1H-pyrazolo[3,4-b]pyridine with a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as dioxane and water, with heating.

Application Example 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrazolopyridine core, a common feature in many potent kinase inhibitors that engage in additional hydrogen bonding interactions.

A general protocol would involve the coupling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine with a desired amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like dioxane or toluene under an inert atmosphere.

Conclusion: A Gateway to Novel Kinase Inhibitors

This compound represents a strategically important and economically viable starting material for the synthesis of complex kinase inhibitors. The protocols outlined in this application note demonstrate a robust and efficient pathway to the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged core in modern drug discovery. The subsequent functionalization of this core via well-established cross-coupling methodologies provides a clear and adaptable route to generate diverse libraries of potential kinase inhibitors for screening and lead optimization. The modularity of this synthetic approach allows researchers to systematically explore the structure-activity relationships of novel inhibitor series, accelerating the discovery of new targeted therapies.

References

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  • Yin, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

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  • Bavetsias, V., et al. (2016). Synthesis and reactivity of 3-amino-1 H-pyrazolo[4,3- c]pyridin-4(5 H)-ones: development of a novel kinase-focussed library. Organic & Biomolecular Chemistry, 14(12), 3267-3286. [Link]

  • Sroka, W., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3192. [Link]

  • Fulara, J., et al. (1993). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 48(5), 655-664. [Link]

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  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1372. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

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  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1090. [Link]

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Application Notes & Protocols: Synthesis of Pyridyl-Substituted Pyrimidine Derivatives from 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridyl-Pyrimidines

Pyrimidine and its derivatives are cornerstones in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2][3] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to applications as antimicrobial, antiviral, and anti-cancer agents.[1][4] The incorporation of a pyridine moiety into the pyrimidine framework introduces a new vector for modulating biological activity, solubility, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing drug-receptor interactions.

This guide provides detailed protocols for the synthesis of novel pyrimidine derivatives using 1-(4-Chloropyridin-2-yl)ethanone as a versatile and readily available starting material.[5] We will explore two robust and efficient synthetic strategies: a classical two-step approach via a chalcone intermediate and a modern, one-pot multicomponent reaction (MCR). The rationale behind key experimental choices is discussed to provide a deeper understanding beyond simple procedural steps.

Core Synthetic Strategies & Mechanisms

The methyl ketone group of this compound is the key functional handle for building the pyrimidine ring. Its acidic α-protons allow for facile enolate formation, which is central to the carbon-carbon bond-forming reactions required.

Strategy 1: Two-Step Synthesis via Chalcone Intermediate

This classic and highly reliable method involves two discrete, high-yielding steps:

  • Claisen-Schmidt Condensation: Formation of an α,β-unsaturated ketone (a chalcone) by reacting this compound with an aromatic aldehyde. This reaction is typically base-catalyzed.[6][7][8]

  • Cyclocondensation: The resulting chalcone is then reacted with a suitable binucleophile, such as guanidine nitrate or urea, which provides the N-C-N fragment necessary to close the six-membered pyrimidine ring.[9][10]

The causality for this approach lies in its modularity. A wide variety of aldehydes can be used in the first step, and different nitrogen sources (guanidine, urea, thiourea) in the second, allowing for the creation of a diverse library of final compounds from a common intermediate.

Reaction Mechanism: Cyclocondensation of a Chalcone with Guanidine

The diagram below illustrates the generally accepted mechanism for the formation of the pyrimidine ring from a chalcone and guanidine. The process involves a Michael addition, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

G start_node start_node intermediate1 Michael Adduct (Enolate Intermediate) start_node->intermediate1 1. Michael Addition (Nucleophilic attack by Guanidine) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 2. Intramolecular Cyclization intermediate3 Dehydrated Intermediate intermediate2->intermediate3 3. Dehydration (-H2O) product_node 2-Amino-4,6-disubstituted Pyrimidine intermediate3->product_node 4. Tautomerization (Aromatization)

Caption: Mechanism of pyrimidine ring formation.

Strategy 2: One-Pot Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all reactants.[11][12] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity compared to multi-step syntheses.[13]

For pyrimidine synthesis, an MCR can involve the reaction of this compound, an aldehyde, and a nitrogen source like ammonium acetate in the presence of a catalyst.[14][15]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1A: Synthesis of Chalcone Intermediate

(E)-1-(4-chloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Rationale: This protocol utilizes a Claisen-Schmidt condensation. A strong base (NaOH) is used to deprotonate the methyl group of the ketone, forming an enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Ethanol serves as a solvent that dissolves the reactants and facilitates the reaction at a moderate temperature.

ReagentM.W.AmountMoles
This compound155.581.56 g10 mmol
4-Methoxybenzaldehyde136.151.36 g10 mmol
Sodium Hydroxide (NaOH)40.000.80 g20 mmol
Ethanol (95%)-30 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.56 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Prepare a solution of 0.80 g (20 mmol) of NaOH in 5 mL of water and add it dropwise to the flask over 15 minutes with vigorous stirring.

  • A color change to deep yellow/orange and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Filter the resulting yellow precipitate using a Büchner funnel, and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid product in a vacuum oven at 50°C.

  • Recrystallize the crude product from ethanol to obtain pure yellow crystals.

Protocol 1B: Synthesis of Pyrimidine from Chalcone

4-(4-Chloropyridin-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine

  • Rationale: This is a cyclocondensation reaction. Guanidine serves as the N-C-N building block. Sodium ethoxide, a strong base, is used to facilitate the initial Michael addition and subsequent cyclization steps. The reflux condition provides the necessary activation energy for the dehydration and aromatization steps.

ReagentM.W.AmountMoles
Chalcone from Protocol 1A273.712.74 g10 mmol
Guanidine Nitrate122.071.46 g12 mmol
Sodium Ethoxide (NaOEt)68.050.82 g12 mmol
Absolute Ethanol-40 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add 2.74 g (10 mmol) of the chalcone synthesized in Protocol 1A and 1.46 g (12 mmol) of guanidine nitrate.

  • Add 40 mL of absolute ethanol, followed by the careful addition of 0.82 g (12 mmol) of sodium ethoxide.

  • Heat the mixture to reflux with constant stirring for 8-10 hours.

  • Monitor the reaction progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 150 mL of crushed ice with stirring.

  • A solid precipitate will form. Filter the solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent like ethanol or by column chromatography on silica gel.

Protocol 2: One-Pot Multicomponent Synthesis of Pyrimidine

4-(4-Chloropyridin-2-yl)-6-phenylpyrimidine

  • Rationale: This protocol exemplifies an efficient multicomponent synthesis. Ammonium acetate serves as the nitrogen source, decomposing in situ to provide ammonia. An oxidizing agent (like TEMPO, though some systems proceed via dehydrogenation) is often required for the final aromatization step, or the reaction is run under conditions that favor aromatization.[15] This simplified protocol relies on thermal conditions to drive the reaction.

ReagentM.W.AmountMoles
This compound155.581.56 g10 mmol
Benzaldehyde106.121.06 g10 mmol
Ammonium Acetate77.087.71 g100 mmol
Glacial Acetic Acid-20 mL-

Procedure:

  • Combine 1.56 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 7.71 g (100 mmol) of ammonium acetate in a 100 mL round-bottom flask.

  • Add 20 mL of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture at reflux (approx. 120°C) for 6 hours.

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 150 mL of ice-cold water and neutralize carefully by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The product will precipitate out of the solution.

  • Filter the solid, wash extensively with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of Hexane/Ethyl Acetate).

Overall Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product for both synthetic strategies.

G start_node Starting Materials This compound Aldehyde, N-Source strategy1 Strategy 1: Two-Step Synthesis start_node->strategy1 strategy2 Strategy 2: One-Pot MCR start_node->strategy2 chalcone_step Protocol 1A: Claisen-Schmidt Condensation strategy1->chalcone_step mcr_step Protocol 2: Reflux in Acetic Acid strategy2->mcr_step pyrimidine_step1 Protocol 1B: Cyclocondensation chalcone_step->pyrimidine_step1 workup Work-up & Purification (Filtration, Recrystallization, Chromatography) pyrimidine_step1->workup mcr_step->workup analysis Characterization (NMR, IR, MS) workup->analysis product Final Product: Phenyl-Substituted Pyrimidine analysis->product

Caption: High-level experimental workflow.

Product Characterization Data

Confirmation of the synthesized pyrimidine derivatives is achieved through standard spectroscopic techniques. The following table provides expected data for a representative product.

CompoundMethodExpected Data
4-(4-Chloropyridin-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine ¹H NMR (DMSO-d₆)δ (ppm): 9.30-9.50 (s, 1H, pyrimidine-H), 8.60-8.70 (d, 1H, pyridine-H), 8.00-8.20 (d, 2H, Ar-H), 7.50-7.70 (m, 2H, pyridine-H), 7.00-7.15 (d, 2H, Ar-H), 6.80-6.95 (s, 2H, -NH₂), 3.80-3.90 (s, 3H, -OCH₃).
IR (KBr)ν (cm⁻¹): 3450-3300 (N-H stretch, amine), 3050 (Ar C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1250 (C-O stretch, ether), 1080 (C-Cl stretch).
MS (ESI) m/z: [M+H]⁺ corresponding to the calculated molecular weight.

Note: Exact chemical shifts (δ) and absorption frequencies (ν) may vary slightly based on solvent and specific substitution patterns.[4][16]

References

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  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. (2015). PubMed. [Link]

  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. (2025). ResearchGate. [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]

  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). SLIDESERVE. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009). HETEROCYCLES. [Link]

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  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]

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  • Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed. [Link]

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  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (n.d.). National Institutes of Health (NIH). [Link]

  • 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. (n.d.). National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridine Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions, largely obsolete in many applications.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 1-(4-chloropyridin-2-yl)ethanone. This specific substrate is of significant interest as the resulting 2-acetyl-4-aminopyridine scaffold is a key building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the acetyl group, presents unique challenges and considerations for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[2] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The choice of ligand is crucial, as it modulates the reactivity and stability of the palladium center throughout the cycle. Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl chlorides, as they facilitate the often rate-limiting oxidative addition step.[4][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HBase+Cl- Amido->Pd0 Reductive Elimination ArylHalide This compound (Ar-Cl) Amine Amine (R2NH) Product Product (Ar-NR2) caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific amines.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle, 1-5 mol%)[4][6]

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.1 - 1.2 equivalents relative to palladium)[2][4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), 1.4 - 2.0 equivalents)[2][4]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)[2][4]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[4][7] Oxygen can deactivate the active Pd(0) catalyst.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the base and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for chloropyridines) with vigorous stirring.[4] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-acetyl-4-aminopyridine derivative.[7][8]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for the amination of this compound.

ParameterRecommended OptionsRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PalladacyclesPre-catalysts like palladacycles often provide more consistent results by forming the active Pd(0) species more cleanly.[4][6]
Ligand XPhos, RuPhos, BrettPhos, DavePhosBulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond of the electron-deficient chloropyridine.[4][5][9]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is generally required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups.[2][4] Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures and more active catalyst systems.[4][6]
Solvent Toluene, 1,4-Dioxane, THF, CPMEThe choice of solvent affects the solubility of reagents and the stability of the catalytic species. Toluene and dioxane are common choices.[2][4] For poorly soluble inorganic bases, a more polar solvent may be beneficial.[4]
Temperature 80 - 110 °CElevated temperatures are often necessary to facilitate the oxidative addition of the relatively unreactive C-Cl bond.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Poorly chosen ligand or base- Use a pre-catalyst or a fresh source of palladium.- Increase catalyst loading (up to 5 mol%).[4]- Screen different bulky, electron-rich ligands.- Ensure a strong, anhydrous base is used.[4]
Hydrodehalogenation - Slow reductive elimination- Presence of moisture- Use a ligand that promotes faster reductive elimination (e.g., sterically hindered biarylphosphines).- Ensure all reagents and solvents are scrupulously dry.[4]
Substrate/Product Decomposition - Base-sensitive functional groups- High reaction temperature- Use a weaker base such as K₃PO₄ or Cs₂CO₃.[4][6]- Attempt the reaction at a lower temperature, potentially with a more active catalyst system.

Workflow and Decision-Making Logic

The following diagram illustrates a logical workflow for approaching the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Start Start: Define Amine and Substrate Initial_Conditions Select Initial Conditions: - Pd Pre-catalyst (2 mol%) - XPhos Ligand (2.4 mol%) - NaOtBu (1.5 equiv) - Toluene, 100 °C Start->Initial_Conditions Run_Reaction Run Reaction under Inert Atmosphere Initial_Conditions->Run_Reaction Monitor_Progress Monitor by LC-MS/TLC Run_Reaction->Monitor_Progress Complete Reaction Complete? Monitor_Progress->Complete Workup Workup and Purify Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Success Obtain Desired Product Workup->Success Low_Conversion Low Conversion Troubleshoot->Low_Conversion Side_Products Side Products (e.g., Hydrodehalogenation) Troubleshoot->Side_Products Optimize Optimize Conditions Low_Conversion->Optimize Increase Temp/Catalyst Loading Change Ligand/Base Side_Products->Optimize Change Ligand/Base Ensure Anhydrous Conditions Optimize->Run_Reaction

Caption: Figure 2: Decision-making workflow for reaction optimization.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyridine derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation for substrates like this compound. The protocols and guidelines presented herein provide a solid foundation for the successful application of this reaction in drug discovery and development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

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  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • The University of Alabama. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

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  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

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  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-(4-chloropyridin-2-yl)ethanone as a versatile scaffold in organic synthesis. The focus is on the nucleophilic aromatic substitution (SNAc) at the C4 position, a reaction pivotal for the construction of diverse molecular architectures. We delve into the underlying reaction mechanisms, provide validated, step-by-step protocols for substitution with various nucleophiles (N-, O-, and S-based), and offer expert insights into reaction optimization and troubleshooting. The protocols are designed to be robust and reproducible, facilitating the synthesis of novel substituted 2-acetylpyridine derivatives for applications in pharmaceutical and materials science.

Introduction: The Strategic Value of the 2-Acetyl-4-chloropyridine Scaffold

Pyridine derivatives are foundational motifs in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] The unique electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups, make it a valuable platform for molecular elaboration. This compound is an exemplary building block, strategically functionalized for facile diversification.

The molecule's reactivity is governed by two key features:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic ring, it significantly lowers the electron density of the system, particularly at the α (C2, C6) and γ (C4) positions, making the ring electrophilic.

  • The 2-Acetyl Group: This potent electron-withdrawing group further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. Its placement at the C2 position provides powerful resonance stabilization for the negatively charged intermediate formed during nucleophilic attack at the C4 position.

The chlorine atom at the C4 position serves as an excellent leaving group, making this site the primary target for nucleophilic displacement. This combination of features allows for the reliable and regioselective synthesis of a wide range of 4-substituted-2-acetylpyridines, which are valuable precursors for more complex molecules.[3]

The Mechanism of Nucleophilic Aromatic Substitution (SNAc)

The substitution of the chloro group on this compound proceeds via the classical addition-elimination SNAc mechanism.[4][5] This two-step process is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.[6]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C4 position (the ipso-carbon), which bears the chlorine leaving group. This attack breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the ring and, crucially, onto the oxygen atom of the 2-acetyl group, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the chloride ion is expelled, resulting in the formation of the final substituted product. The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[5]

Figure 1: SNAc Mechanism on this compound

General Considerations for Protocol Design

Successful SNAc reactions hinge on the careful selection of reaction parameters. The following considerations are critical for optimizing yield and purity.

  • Nucleophile Choice: The nucleophilicity of the attacking species is paramount. Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). Neutral amine nucleophiles are also highly effective.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred as they effectively solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity. For reactions with neutral nucleophiles like amines, alcohols can also serve as suitable solvents.

  • Base: When using neutral nucleophiles like amines, alcohols, or thiols, a base is often required to either deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl generated during the reaction. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or NaH, and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature: While the activated nature of the substrate allows many reactions to proceed at room temperature or with gentle heating, less reactive nucleophiles may require elevated temperatures (50-120 °C). Microwave irradiation can significantly accelerate these reactions.[7]

Experimental Protocols & Application Data

The following protocols are representative examples for the displacement of the 4-chloro substituent with common classes of nucleophiles.

Substitution with N-Nucleophiles (Amination)

The introduction of an amino group at the C4 position is a common transformation, yielding precursors for bioactive molecules. Reactions with both aliphatic and aromatic amines proceed readily.

Protocol 4.1.1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 155.6 mg).

  • Solvent and Reagents: Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) and acetonitrile (MeCN, 10 mL).

  • Nucleophile Addition: Add benzylamine (1.2 mmol, 128.6 mg, 131 µL).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic solids and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-(benzylamino)pyridin-2-yl)ethanone.

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference / Analogy
AnilineK₂CO₃DMF1008-1275-90[7]
MorpholineK₂CO₃MeCN80 (reflux)4-685-95[7]
BenzylamineK₂CO₃MeCN80 (reflux)4-680-92[8]
ImidazoleKFH₂O10012-1770-85[7]

Table 1: Representative Conditions for Amination Reactions.

Substitution with O-Nucleophiles (Etherification)

The synthesis of 4-alkoxy or 4-aryloxy-2-acetylpyridines is readily achieved using the corresponding alcohol in the presence of a strong base to generate the more nucleophilic alkoxide/phenoxide.

Protocol 4.2.1: Reaction with an Alkoxide (e.g., Sodium Methoxide)

  • Reagent Preparation: In a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 155.6 mg).

  • Solvent: Add anhydrous methanol (MeOH, 10 mL).

  • Nucleophile Addition: Carefully add a solution of sodium methoxide (1.5 mmol) in methanol (e.g., 278 µL of a 25 wt% solution in MeOH). Caution: Sodium methoxide is corrosive and moisture-sensitive.

  • Reaction: Stir the reaction mixture at 50 °C for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL). Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxypyridin-2-yl)ethanone.

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference / Analogy
Sodium Methoxide-MeOH502-490-98[9]
PhenolNaHTHF/DMF606-1070-85[10]
IsopropanolNaHTHF65 (reflux)8-1275-90[10]

Table 2: Representative Conditions for Etherification Reactions.

Substitution with S-Nucleophiles (Thiolation)

Thioethers can be synthesized using thiols as nucleophiles. Similar to alcohols, using a base to generate the more potent thiolate anion is highly advantageous.

Protocol 4.3.1: Reaction with a Thiol (e.g., Thiophenol)

  • Reagent Preparation: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 155.6 mg) and potassium carbonate (K₂CO₃) (1.5 mmol, 207.3 mg).

  • Solvent: Add anhydrous DMF (8 mL).

  • Nucleophile Addition: Add thiophenol (1.1 mmol, 121.2 mg, 113 µL).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 3-5 hours. The reaction is often rapid. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-(4-(phenylthio)pyridin-2-yl)ethanone.

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference / Analogy
ThiophenolK₂CO₃DMF253-588-96[2]
Benzyl MercaptanCs₂CO₃MeCN504-685-95[2]
Sodium Sulfide (Na₂S)-DMF/H₂O806VariableGeneral Knowledge

Table 3: Representative Conditions for Thiolation Reactions.

Experimental Workflow & Troubleshooting

A generalized workflow for performing and analyzing these SNAc reactions is depicted below. Adherence to a systematic process ensures reproducibility and simplifies troubleshooting.

Workflow Figure 2: General Experimental Workflow prep 1. Reagent Prep - Substrate - Nucleophile - Base/Solvent setup 2. Reaction Setup - Inert atmosphere (if needed) - Stirring & Temp. Control prep->setup monitor 3. Reaction Monitoring - TLC / LC-MS setup->monitor monitor->setup Incomplete workup 4. Work-up - Quench - Extraction - Drying monitor->workup Reaction Complete purify 5. Purification - Column Chromatography - Recrystallization workup->purify analyze 6. Product Analysis - NMR - MS - Purity Check purify->analyze

Figure 2: General Experimental Workflow

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Inactive base or insufficient amount.3. Low reaction temperature/time.1. Use a stronger base (e.g., NaH instead of K₂CO₃) to generate an anionic nucleophile.2. Use a fresh, anhydrous base.3. Increase temperature, extend reaction time, or consider using microwave heating.
Multiple Products / Side Reactions 1. Reaction with the acetyl group.2. Di-substitution or other side reactions.3. Degradation of starting material or product.1. Use milder conditions (lower temp, weaker base).2. Use stoichiometric amounts of the nucleophile.3. Ensure anhydrous conditions; run under an inert atmosphere if reagents are sensitive.
Difficult Purification 1. Product and starting material have similar polarity.2. Byproducts are difficult to separate.1. Push the reaction to full conversion to eliminate starting material.2. Try a different solvent system for chromatography or consider recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. The strong activation provided by the pyridine nitrogen and the 2-acetyl group facilitates efficient nucleophilic aromatic substitution at the C4 position with a broad range of nucleophiles under generally mild conditions. The protocols and data presented in this guide demonstrate the reliability of this chemistry and provide a solid foundation for researchers to develop novel 4-substituted pyridine derivatives for diverse scientific applications.

References

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  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas. (URL not available, citation from ResearchGate). [Link]

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  • Newkome, G. R., et al. (1999). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′-p-Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses.
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Application Notes & Protocols: Strategic Derivatization of 1-(4-Chloropyridin-2-yl)ethanone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Acetyl-4-chloropyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently appearing in FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes it a cornerstone of drug design. The specific molecule, 1-(4-chloropyridin-2-yl)ethanone, presents a particularly valuable starting point for library synthesis and lead optimization. It possesses three distinct points of chemical reactivity that can be selectively addressed to explore the chemical space around the core, making it an ideal template for developing novel therapeutics, especially in oncology and central nervous system (CNS) disorders.[1]

This guide provides a detailed exploration of the key derivatization strategies for this compound, offering both the strategic rationale and detailed experimental protocols. The methodologies are designed to be robust and adaptable, serving as a practical resource for researchers in drug discovery and development.

Visualization of Derivatization Strategies

The derivatization of this compound can be logically categorized into three main vectors of modification, as illustrated below. Each vector allows for the introduction of diverse chemical functionalities, enabling a systematic Structure-Activity Relationship (SAR) exploration.

G cluster_0 cluster_1 Vector 1: C4-Position Modification cluster_2 Vector 2: Acetyl Group Functionalization cluster_3 Vector 3: Heterocycle Construction A This compound B Palladium-Catalyzed Cross-Coupling A->B C-C & C-N Bonds C Nucleophilic Aromatic Substitution (SNAr) A->C C-O, C-S, C-N Bonds D Carbonyl Chemistry (e.g., Knoevenagel, Hydrazone) A->D C=C & C=N Bonds E α-Carbon Chemistry (via α-Halogenation) A->E α-Substitution F Synthesis of Fused Rings (e.g., Pyrazoles) A->F Ring Formation

Figure 1: Key derivatization pathways for this compound.

Vector 1: Modification at the C4-Position

The chloro-substituent at the C4-position is the most versatile handle for major structural modifications. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group at C2 activates this position for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance in forming C-C and C-N bonds.[2]

The Suzuki-Miyaura reaction is a powerful method for introducing aryl, heteroaryl, or alkyl groups, which is critical for modulating properties like lipophilicity, metabolic stability, and target engagement.[3][4] The reaction couples the 4-chloropyridine with an organoboron reagent.

Rationale: This reaction is chosen for its robustness and the commercial availability of a vast array of boronic acids and esters. The resulting biaryl structures are common motifs in kinase inhibitors, where they often interact with key residues in the ATP-binding pocket.[5]

G Start This compound + R-B(OH)₂ Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Catalyst Heat Product 1-(4-Aryl/Alkyl-pyridin-2-yl)ethanone Catalyst->Product

Figure 2: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

    • SPhos (0.04 mmol, 16.4 mg)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Schlenk tube or microwave vial, magnetic stir bar

  • Procedure:

    • To a Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[3]

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the synthesis of aryl amines, a critical pharmacophore in many drug classes, including numerous kinase inhibitors.[2][6][7] This reaction couples the 4-chloropyridine with a primary or secondary amine.

Rationale: Direct amination provides access to a diverse set of derivatives with varied hydrogen-bonding capabilities and basicity, which are key determinants of target affinity and pharmacokinetic properties. The choice of palladium catalyst and ligand is crucial and often requires optimization for different amine coupling partners.[8][9]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Morpholine (1.2 mmol, 104.5 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

    • RuPhos (0.04 mmol, 18.6 mg)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 2.5 mmol, 2.5 mL)

    • Toluene (5 mL)

    • Schlenk tube, magnetic stir bar

  • Procedure:

    • To a Schlenk tube, add this compound, Pd₂(dba)₃, and RuPhos.

    • Evacuate and backfill the tube with Argon three times.

    • Add dry, degassed toluene, followed by morpholine.

    • Add the LiHMDS solution dropwise at room temperature.

    • Seal the tube and heat the reaction mixture to 80-100 °C.[8]

    • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

    • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the pyridine ring facilitates SNAr, providing a metal-free alternative for introducing heteroatom nucleophiles.[10] This method is particularly effective for strong nucleophiles like thiols and alkoxides.

Rationale: SNAr is an operationally simple and cost-effective method. It avoids potential metal contamination of the final product, which is a significant advantage in pharmaceutical development. The reaction works well with sulfur and oxygen nucleophiles, creating thioethers and ethers that can act as hydrogen bond acceptors or occupy hydrophobic pockets in a target protein.[11][12][13]

Protocol 3: SNAr with 4-Methoxythiophenol

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • 4-Methoxythiophenol (1.1 mmol, 136 µL)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • N,N-Dimethylformamide (DMF) (5 mL)

    • Round-bottom flask, magnetic stir bar

  • Procedure:

    • To a round-bottom flask, add this compound, 4-methoxythiophenol, and K₂CO₃ in DMF.

    • Stir the mixture at 80 °C.

    • Monitor the reaction by TLC or LC-MS (typically 2-6 hours).

    • After completion, cool the reaction, pour it into water (50 mL), and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with water and then brine to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Vector 2: Functionalization of the Acetyl Group

The acetyl group offers two reactive sites: the electrophilic carbonyl carbon and the adjacent α-carbon, which can be enolized or functionalized.

Carbonyl Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation extends the carbon framework by reacting the ketone with an active methylene compound, forming a new C=C bond.[14][15] This is a classic method for creating α,β-unsaturated systems.

Rationale: This reaction introduces a conjugated system that can act as a Michael acceptor or be further functionalized. The resulting products can have altered planarity and electronic properties, which can be crucial for optimizing binding to a biological target. The reaction is often catalyzed by a weak base.[14][16][17]

Protocol 4: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Malononitrile (1.1 mmol, 72.7 mg)

    • Piperidine (0.1 mmol, 10 µL)

    • Ethanol (5 mL)

    • Round-bottom flask with reflux condenser, magnetic stir bar

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

α-Carbon Functionalization via Halogenation

The α-carbon of the acetyl group can be functionalized, most commonly through an initial α-halogenation step.[18] The resulting α-haloketone is a potent electrophile, ready for substitution by various nucleophiles.

Rationale: This two-step sequence (bromination followed by substitution) allows for the introduction of a wide variety of functionalities (amines, azides, thiols, etc.) directly adjacent to the carbonyl group. This is a powerful strategy for building molecules that can form key interactions deep within a binding pocket.

G Start This compound Step1 Step 1: α-Bromination (e.g., Pyridinium tribromide) Start->Step1 Intermediate α-Bromo Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (e.g., R₂NH) Intermediate->Step2 Product α-Amino Ketone Derivative Step2->Product

Figure 3: Two-step workflow for α-carbon functionalization.

Protocol 5: α-Bromination of the Acetyl Group

  • Materials:

    • This compound (1.0 mmol, 155.6 mg)

    • Pyridine hydrobromide perbromide (1.1 mmol, 351.7 mg)

    • Glacial Acetic Acid (5 mL)

    • Round-bottom flask, magnetic stir bar

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a round-bottom flask.

    • Add pyridine hydrobromide perbromide portion-wise at room temperature with stirring.[18]

    • Stir the reaction at room temperature or with gentle warming (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice-water (50 mL).

    • Extract the product with dichloromethane or ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acetic acid), then with brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude α-bromo ketone, which can often be used in the next step without further purification.

Vector 3: Construction of Fused Heterocyclic Scaffolds

The acetyl group is a perfect precursor for constructing new heterocyclic rings, a common strategy for scaffold hopping and exploring novel intellectual property space.

Synthesis of Pyrazole Derivatives

Reacting the acetyl ketone with hydrazine or substituted hydrazines is a classic and efficient method to construct a pyrazole ring.[19][20][21]

Rationale: The pyrazole ring is a well-established pharmacophore found in numerous approved drugs. Its synthesis from the acetylpyridine core generates a rigid, bicyclic system that can appropriately orient substituents for optimal target binding. This transformation dramatically alters the shape and electronic nature of the parent molecule.[22]

Protocol 6: Pyrazole Synthesis from Chalcone Intermediate

This protocol involves a two-step process: first, a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.

  • Step A: Chalcone Synthesis

    • Dissolve this compound (1.0 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol) in ethanol (10 mL).

    • Add aqueous sodium hydroxide (e.g., 2 mL of 40% w/v solution) dropwise at 0-5 °C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to get the pure chalcone intermediate.

  • Step B: Cyclization to Pyrazole

    • Dissolve the chalcone from Step A (1.0 mmol) in glacial acetic acid (10 mL).

    • Add hydrazine hydrate (1.2 mmol).

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate solution).

    • Filter the resulting solid, wash with water, and dry. Purify by recrystallization or column chromatography.[20]

Data Summary Table

The following table summarizes the derivatization strategies and the potential impact of the resulting modifications on medicinal chemistry parameters.

Vector Reaction Type Reagents Bond Formed Key Medicinal Chemistry Application
C4-Position Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseC-CModulate lipophilicity, access biaryl kinase hinge-binding motifs.
C4-Position Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC-NIntroduce H-bond donors/acceptors, modulate pKa and solubility.
C4-Position Nucleophilic Aromatic SubstitutionR-SH, R-OH, BaseC-S, C-OIntroduce polar groups, metal-free synthesis.
Acetyl Group Knoevenagel CondensationActive Methylene, BaseC=CCreate conjugated systems, Michael acceptors.
Acetyl Group α-Substitution (via Bromination)Br₂, then NucleophileC-Nu (α to C=O)Introduce functionality into binding pockets.
Heterocycle Pyrazole SynthesisHydrazine, Acid/BaseC-N, C=NScaffold hopping, create rigid bicyclic systems.

Conclusion and Future Perspectives

This compound is a versatile and economically attractive starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide robust and validated methods for systematically exploring the chemical space around this scaffold. By strategically applying palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and functionalization of the acetyl group, researchers can rapidly generate novel compounds with tailored properties for various therapeutic targets, particularly in the realms of kinase inhibition and CNS-targeted agents. Further exploration could involve multi-step sequences, combining these vectors to create highly complex and unique molecular architectures.

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  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. International Journal of Molecular Sciences. 2022, 23(7), 3843.
  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Published online January 21, 2022. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Synthesis of Pyridine Derivatives: Cycloaddition/Cycloreversion of 1,4-Oxazinone Intermediates. W&M ScholarWorks. Published 2021. [Link]

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Application Note & Protocol: High-Purity Isolation of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the purification of 1-(4-Chloropyridin-2-yl)ethanone, a key building block in pharmaceutical synthesis. The following guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive approach that emphasizes not only the procedural steps but also the underlying scientific principles to ensure high purity and yield. This protocol is grounded in established chemical methodologies, primarily flash column chromatography, and provides a self-validating framework for achieving reproducible results.

Introduction

This compound is a critical intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide details a robust purification strategy using flash column chromatography, a widely adopted and scalable technique in synthetic chemistry.[1][2] We will delve into the rationale behind solvent system selection, stationary phase choice, and the practical execution of the purification process to isolate the target compound from common synthesis-related impurities.

Understanding the Chemistry: Key Principles & Compound Properties

The successful purification of this compound by column chromatography hinges on the principle of differential partitioning. The target compound and its impurities will have varying affinities for the stationary phase (typically polar silica gel) and the mobile phase (a less polar solvent mixture). By carefully selecting these two phases, we can control the elution rate of each component, leading to their effective separation.[2]

Key Compound Properties:

PropertyValueSource
Molecular FormulaC7H6ClNO[3]
Molecular Weight155.58 g/mol [3]
AppearanceOff-white to yellow solid
Melting Point35 - 37 °C[4]
Boiling Point238 °C[4]
SolubilitySoluble in dichloromethane, ethyl acetate, methanol

Note: Physical properties can vary slightly based on residual impurities.

Experimental Workflow: A Visual Guide

The overall purification process can be visualized as a sequence of logical steps, from initial sample preparation to final purity analysis. This workflow ensures a systematic approach to achieving high-purity this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Processing Crude_Sample Crude this compound Dissolution Dissolution in Minimal DCM Crude_Sample->Dissolution Adsorption Adsorption onto Silica Gel Dissolution->Adsorption Sample_Loading Load Adsorbed Sample Adsorption->Sample_Loading Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Gradient Elution (Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Final_Product Pure Product (>98%) Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol assumes a starting crude material of approximately 5 grams. Adjustments to scale will require proportional changes in column size, solvent volumes, and silica gel quantity.

Materials and Reagents
Material/ReagentGradeRecommended SupplierNotes
Crude this compoundSynthesis GradeN/A
Silica Gel230-400 mesh, 60 ÅMajor chemical suppliersStandard for flash chromatography.
n-HexaneHPLC GradeMajor chemical suppliersNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)HPLC GradeMajor chemical suppliersPolar component of the mobile phase.
Dichloromethane (DCM)HPLC GradeMajor chemical suppliersFor sample loading.
TLC PlatesSilica gel 60 F254Major chemical suppliersFor monitoring fraction purity.
Deuterated Chloroform (CDCl3)NMR GradeCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
  • Glass chromatography column (40-60 mm diameter)

  • Rotary evaporator

  • TLC developing chamber and UV lamp (254 nm)

  • Fraction collector or test tubes

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Magnetic stirrer and stir bars

Step-by-Step Procedure

Step 1: Preparation of the Column (Slurry Packing)

  • Rationale: Slurry packing is the preferred method for achieving a homogenous, air-free stationary phase bed, which is crucial for high-resolution separation.

  • In a beaker, prepare a slurry of silica gel in n-hexane (approximately 100 g of silica for a 5 g sample).

  • Secure the chromatography column in a vertical position and add a small amount of n-hexane.

  • Open the stopcock and allow a small amount of solvent to drain to ensure it is functioning correctly. Close the stopcock.

  • Pour the silica slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Rationale: Dry loading is advantageous for compounds with limited solubility in the initial mobile phase, preventing band broadening at the origin.[5]

  • Dissolve the crude this compound (~5 g) in a minimal amount of dichloromethane.

  • To this solution, add approximately 10-15 g of silica gel.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Gently add a layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 3: Elution and Fraction Collection

  • Rationale: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, allows for the separation of compounds with different polarities. Less polar impurities will elute first, followed by the target compound, and finally, more polar impurities.

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • Initial Elution: 100% n-Hexane (2 column volumes)

    • Gradient: 0% to 10% Ethyl Acetate in n-Hexane (over 10 column volumes)

    • Hold: 10% Ethyl Acetate in n-Hexane until the product elutes.

  • Collect fractions of approximately 20-30 mL.

  • Monitor the elution of the product by TLC analysis.

Step 4: Thin-Layer Chromatography (TLC) Analysis

  • Rationale: TLC provides a rapid and effective method for monitoring the progress of the column chromatography and identifying the fractions containing the pure product.[5] The ideal solvent system for the column should result in a target compound Rf value of approximately 0.3 on the TLC plate.[6][7]

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing a 20% ethyl acetate in n-hexane solvent system.

  • Visualize the spots under a UV lamp at 254 nm. The desired product should appear as a single spot.

  • Pool the fractions that contain only the pure product.

Step 5: Solvent Removal and Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point).

Purity Assessment and Expected Results

The purity of the final product should be assessed by ¹H NMR spectroscopy and melting point analysis.

  • Expected ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H), 8.05 (s, 1H), 7.45 (dd, J = 5.2, 1.6 Hz, 1H), 2.70 (s, 3H).

  • Expected Melting Point: 35-37 °C.[4] A sharp melting point range is indicative of high purity.

  • Expected Yield: >85% (dependent on the purity of the crude material).

  • Expected Purity: >98% (as determined by NMR).[8]

Safety and Handling

  • This compound and its related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9]

  • Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

  • Work in a well-ventilated fume hood.[11]

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[11][12]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[11]

Troubleshooting

ProblemPossible CauseSolution
Poor SeparationIncorrect solvent system.Optimize the mobile phase polarity using TLC before running the column to achieve a target Rf of ~0.3.[6][7]
Column overloaded.Use a larger column or reduce the amount of sample.
Cracking of Silica BedColumn ran dry.Ensure the solvent level never drops below the top of the stationary phase.[6]
Heat generated during packing.Pack the column slowly and allow any heat to dissipate.
Product Elutes Too QuicklyMobile phase is too polar.Start with a less polar solvent system.
Product Does Not EluteMobile phase is not polar enough.Gradually increase the polarity of the mobile phase.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By understanding the principles behind each step and adhering to the detailed procedure, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development. The emphasis on a self-validating workflow, through techniques like in-process TLC monitoring, ensures the reliability and reproducibility of the purification process.

References

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

  • Zakarian Group. HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]

  • PubChem. 1-(6-Chloropyridin-2-yl)ethanone. [Link]

  • Greenbook.net. Safety Data Sheet. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Alchemist-pharm. This compound. [Link]

  • Acta Poloniae Pharmaceutica. THE SYNTHESIS AND MICROBIOLOGICAL ACTIVITY OF NEW 4-CHLOROPYRIDIN-2-YL DERIVATIVES. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

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Analytical methods for characterizing 1-(4-Chloropyridin-2-yl)ethanone

This integrated approach ensures that the material not only meets purity specifications (HPLC, GC-MS) but that its fundamental chemical identity is unequivocally confirmed (NMR, FT-IR). This comprehensive data package is essential for regulatory submissions and guarantees the quality and consistency required in pharmaceutical development. [5][7][15]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • Pharmabit. (2024, August 14). Intermediates in Pharma 10 Essential Techniques to Know.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Acme Formulation. (2024, September 6). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Gawad, V. J., et al. (n.d.). Analytical method validation: A brief review.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • Minjiecrystal. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Halochem. (n.d.). CAS 60159-37-7 | this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 60159-37-7.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Supporting Information. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
  • CymitQuimica. (n.d.). This compound.
  • Frontier Specialty Chemicals. (n.d.). 1-(4-Bromopyridin-2-yl)ethanone.
  • Benchchem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Tsikas, D. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: HPLC vs. GC-MS.
  • U.S. Army Dugway Proving Ground. (n.d.). ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION.
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone.

Scale-up synthesis of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of this compound, a pivotal intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The protocol details a robust and scalable method centered on the Grignard reaction between 4-chloropyridine-2-carbonitrile and a methylmagnesium halide. Emphasis is placed on process control, thermal management, and safety considerations critical for transitioning from laboratory to pilot or production scale. This document is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Strategic Rationale

This compound (also known as 2-Acetyl-4-chloropyridine) is a valued building block in medicinal chemistry, enabling the construction of more complex molecular architectures.[1] Its synthesis via the addition of an organometallic reagent to a nitrile precursor is a classic and highly effective strategy for carbon-carbon bond formation.

The selected synthetic route involves the reaction of 4-chloropyridine-2-carbonitrile with a methyl Grignard reagent, such as methylmagnesium iodide or bromide. This method is advantageous due to the high reactivity of the Grignard reagent, the general availability of the starting materials, and the straightforward nature of the transformation.[3] However, the highly exothermic and moisture-sensitive nature of Grignard reactions necessitates stringent process controls, especially during scale-up, to ensure safety, reproducibility, and high yield.[4][5]

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with the formation of the Grignard reagent, followed by the nucleophilic attack on the nitrile, and concludes with hydrolysis, extraction, and purification.

G cluster_0 Phase 1: Grignard Reagent Formation cluster_1 Phase 2: Nucleophilic Addition cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification A Mg Turnings D Grignard Reagent (CH3MgI) A->D B Methyl Iodide B->D C Anhydrous THF C->D Solvent F Intermediate Imine Complex D->F E 4-Chloropyridine- 2-carbonitrile E->F Slow Addition @ 0°C G Aqueous Quench (e.g., NH4Cl) F->G Hydrolysis H Crude this compound G->H Extraction & Solvent Removal I Crystallization or Column Chromatography H->I J Pure Final Product I->J

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a scale-up operation. All operations must be conducted in a properly functioning chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightRole
4-Chloropyridine-2-carbonitrile19235-89-3138.56 g/mol Starting Material
Magnesium (Mg) Turnings7439-95-424.31 g/mol Reagent
Methyl Iodide (CH₃I)74-88-4141.94 g/mol Reagent
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol Solvent
Iodine (I₂)7553-56-2253.81 g/mol Activator
Saturated Aqueous NH₄ClN/AN/AQuenching Agent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37 g/mol Drying Agent

Equipment:

  • Appropriately sized, jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, reflux condenser, and a pressure-equalizing dropping funnel.

  • Inert gas (Nitrogen or Argon) supply with a bubbler.

  • Temperature control unit (circulating chiller/heater).

  • Extraction and filtration apparatus.

  • Rotary evaporator.

Step-by-Step Procedure

Step 1: Preparation of Methylmagnesium Iodide (Grignard Reagent)

  • System Preparation: Assemble the reactor system and flame-dry all glassware under a vacuum. Allow the system to cool to room temperature under a steady stream of inert gas. This step is critical as Grignard reagents react violently with water.[6][7]

  • Magnesium Activation: Charge the reactor with Magnesium turnings (1.5 equivalents). Add a single crystal of Iodine. The purple color of the iodine will fade upon reaction initiation, serving as a visual cue.[8]

  • Initial Charge: Add a small portion of the total anhydrous THF, just enough to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of Methyl Iodide (1.4 equivalents) in the remaining anhydrous THF. Add a small volume (~5-10%) of this solution to the stirred magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when gentle bubbling is observed and a slight exotherm is detected by the thermocouple. The solution may also turn cloudy or grey. If the reaction does not start, gentle warming (to ~40-50°C) may be applied. Causality: The reaction is autocatalytic but can have an induction period. The initial exotherm is a key indicator that the reaction has begun, preventing the dangerous accumulation of unreacted alkyl halide.[4][5]

  • Controlled Addition: Once initiated, cool the reactor to maintain a gentle reflux (~30-35°C) and add the remainder of the methyl iodide solution dropwise at a rate that sustains this temperature. The addition rate is a critical control parameter to prevent a runaway reaction.[4][9]

  • Completion: After the addition is complete, stir the resulting dark grey solution for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted.

Step 2: Reaction with 4-Chloropyridine-2-carbonitrile

  • Cooling: Cool the freshly prepared Grignard reagent to 0°C using the circulating chiller.

  • Substrate Addition: Prepare a solution of 4-Chloropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the internal temperature below 5°C. Causality: This nucleophilic addition is highly exothermic. Slow, controlled addition at a low temperature is essential to prevent side reactions and ensure thermal safety.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting nitrile is consumed.

Step 3: Work-up and Isolation

  • Quenching: Cool the reaction mixture back to 0°C. In a separate, appropriately sized vessel, prepare a stirred solution of saturated aqueous ammonium chloride (or 1M HCl), cooled in an ice bath.

  • Controlled Quench: Very slowly, transfer the reaction mixture to the cold aqueous solution. This process is highly exothermic and may release flammable gases. Ensure adequate ventilation and cooling. Causality: The quench hydrolyzes the intermediate magnesium imine salt to the desired ketone and neutralizes any unreacted Grignard reagent. Adding the reaction mixture to the quench solution (reverse quench) provides better temperature control.[7][10]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Step 4: Purification

  • Crystallization: The crude this compound can often be purified by crystallization. A common solvent system is a mixture of heptane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the solid by filtration and dry under vacuum.[11]

  • Column Chromatography: If crystallization does not yield the desired purity, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative.[11]

Quantitative Data Summary
ParameterExample ValueNotes
Scale1.0 molBased on 4-chloropyridine-2-carbonitrile
4-Chloropyridine-2-carbonitrile138.6 g1.0 equivalent
Magnesium Turnings36.5 g1.5 equivalents
Methyl Iodide198.7 g (87.2 mL)1.4 equivalents
Anhydrous THF2.0 L
Typical Yield (after purification)120 - 135 g (77-87%)Yields are dependent on strict anhydrous conditions
Purity (by HPLC)>98%
Melting Point35-40 °C[12]

Process Safety and Hazard Management

Scaling up Grignard reactions introduces significant safety challenges that must be proactively managed. The primary hazards are thermal runaways and the handling of pyrophoric and flammable materials.[4]

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures H1 Grignard Reagent Pyrophoric, Flammable, Water-Reactive R1 Uncontrolled Exotherm Runaway Reaction, Over-pressurization, Fire H1->R1 H2 Exothermic Reactions Initiation, Nucleophilic Addition, Quench H2->R1 H3 Solvents (THF/Ether) Highly Flammable, Peroxide Formation R2 Loss of Containment Chemical Spill, Fire, Exposure H3->R2 C1 Engineering Controls Jacketed Reactor, Chiller, Inert Gas Blanket, Venting R1->C1 C2 Procedural Controls Strict Anhydrous Conditions, Slow Addition Rates, Reverse Quench R1->C2 C3 Monitoring Thermocouple, On-line Calorimetry/Spectroscopy (adv.) R1->C3 R2->C1 R2->C2

Caption: Risk mitigation workflow for the scale-up of Grignard reactions.

Key Safety Pillars:

  • Strictly Anhydrous Conditions: All glassware must be dried, and all solvents must be anhydrous. The presence of water will quench the Grignard reagent in a highly exothermic reaction, reducing yield and creating a safety hazard.[6][13]

  • Inert Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent both the reaction of the Grignard reagent with atmospheric oxygen and moisture and to mitigate fire risk.

  • Thermal Management: The reactor vessel should be no more than 50% full to allow for headspace and prevent overflow.[4] An efficient cooling system is mandatory. The rate of addition for both the methyl iodide and the nitrile solution must be carefully controlled to manage the heat generated. For large-scale industrial processes, online monitoring via heat-flow calorimetry is recommended to track the reaction in real-time.[5][9]

  • Initiation Protocol: Have a clear plan for reaction initiation. Never add the entire amount of alkyl halide before confirming that the reaction has started, as this can lead to a violent, delayed exotherm.[4]

Conclusion

The synthesis of this compound via the Grignard reaction is a highly effective and scalable process. Success at a larger scale is contingent upon a deep understanding of the reaction mechanism and a rigorous adherence to process safety protocols. By implementing stringent controls over anhydrous conditions, reagent addition rates, and thermal management, this valuable intermediate can be produced safely and efficiently in high yield and purity.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • Various Authors. (2018). What precaution would you adopt while preparing a Grignard reagent?. Quora. Retrieved from [Link]

  • Foks, H., Pancechowska-Ksepka, D., Kędzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Ehlert, M. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 151-159.
  • Kappe, C. O., & Dallinger, D. (2009). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 8(1), 51-63. (Note: While the provided search result is a general review, the principles of process monitoring are relevant.)
  • Kummer, A., et al. (2002). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries, 15(3), 233-240.
  • UCHEM. (2025). 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • O'Brien, A. G., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9743–9751. Retrieved from [Link]

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Application Notes & Protocols: 1-(4-Chloropyridin-2-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4][5] FBDD utilizes small, low molecular weight molecules, or "fragments," to explore the chemical space of a biological target.[1][2][3] These fragments, though often exhibiting weak binding affinities (in the micromolar to millimolar range), can serve as highly efficient starting points for optimization into potent drug candidates.[6][7]

Within the vast landscape of fragment libraries, halogenated compounds, particularly those containing chlorine, have garnered significant attention for their unique ability to form specific, directional interactions known as halogen bonds.[8][9][10][11][12] A halogen bond is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in the protein backbone.[9][10] This interaction, analogous to the well-known hydrogen bond, provides a valuable tool for medicinal chemists to enhance binding affinity and selectivity.[9][11]

1-(4-Chloropyridin-2-yl)ethanone is a prime example of a fragment that leverages the advantageous properties of a chlorinated pyridine scaffold. Its structural features—a pyridine ring for potential hydrogen bonding and aromatic interactions, a chlorine atom for halogen bonding, and an ethanone group for further interactions and synthetic elaboration—make it a versatile probe for a variety of biological targets.[13] This document provides a comprehensive guide to the application of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the resulting data.

PropertyValueSource
CAS Number 60159-37-7[14][15][16]
Molecular Formula C7H6ClNO[15][16][17]
Molecular Weight 155.58 g/mol [15][16][17]
Appearance Colorless to pale yellow liquid or solid[15]
Melting Point 35 - 37 °C[14]
Boiling Point 238 °C[14]
Density 1.233 g/cm³[14]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[14]

FBDD Workflow Utilizing this compound

A typical FBDD campaign is a multi-step process that involves the identification of initial fragment hits, validation of these hits through orthogonal methods, and characterization of their binding mode to guide further optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization A Fragment Library (including this compound) B Primary Screen (e.g., Thermal Shift Assay) A->B C Orthogonal Screen (e.g., SPR, NMR) B->C D Affinity & Kinetic Characterization C->D E X-ray Crystallography D->E F Structure-Guided Hit-to-Lead Optimization E->F G Lead Compound F->G Iterative Optimization

Caption: A typical Fragment-Based Drug Discovery workflow.

Protocols for Key FBDD Experiments

The following sections provide detailed, step-by-step protocols for the primary and secondary screening techniques commonly employed in FBDD and suitable for use with this compound.

Primary Screening: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method for primary screening of fragment libraries.[18][19][20] It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.[18][19] A positive shift in Tm suggests that the fragment stabilizes the protein, indicating a binding event.[20][21]

Protocol: DSF for Fragment Screening

  • Protein Preparation:

    • Prepare a solution of the purified target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound and other fragments in 100% DMSO.

    • Create a working fragment plate by diluting the stock solutions to 10 mM in the assay buffer. This intermediate dilution helps to minimize the final DMSO concentration.

  • Assay Plate Preparation:

    • In a 96-well or 384-well PCR plate, add the protein solution to each well.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final concentration of 5x.

  • Fragment Addition:

    • Add the fragments from the working plate to the assay plate to a final concentration of 200-500 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Include DMSO-only controls.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Determine the Tm for each well by fitting the unfolding transition to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each fragment-containing well. A ΔTm of ≥ 2-3 standard deviations above the mean of the controls is typically considered a hit.

Orthogonal Screening & Hit Validation: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to validate hits from primary screens and to characterize the kinetics and affinity of fragment-protein interactions in real-time.[22][23][24][25][26][27] It is a label-free method that detects changes in the refractive index at the surface of a sensor chip upon ligand binding.[24]

Protocol: SPR for Fragment Hit Validation

  • Protein Immobilization:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density (2000-4000 RU) to minimize mass transport effects.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation:

    • Prepare a dilution series of this compound and other hits in the running buffer (e.g., PBS with 0.005% P20 surfactant). The concentration range should typically span from low micromolar to high millimolar to accurately determine the dissociation constant (KD).

  • Binding Analysis:

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases. For weakly binding fragments, the binding may reach equilibrium quickly.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • For steady-state affinity analysis, plot the response at equilibrium against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.

    • For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka) and the dissociation rate constant (kd). The KD can then be calculated as kd/ka.

Orthogonal Screening & Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive and robust method for detecting weak fragment binding.[1][28][29][30][31][32] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[29]

Protocol: Ligand-Observed NMR for Fragment Hit Validation

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4).

    • Prepare a stock solution of this compound and other hits in a deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • STD NMR Experiment:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum. Signals in the STD spectrum correspond to protons on the fragment that are in close proximity to the protein upon binding.

  • WaterLOGSY NMR Experiment:

    • This experiment detects the transfer of magnetization from bulk water to the protein and then to the bound ligand.

    • Acquire a WaterLOGSY spectrum. Ligands that bind to the protein will show NOE signals with the same sign as the protein, while non-binders will have NOE signals with the opposite sign.

  • Data Analysis:

    • Analyze the STD and WaterLOGSY spectra to identify fragments that bind to the target protein. The intensity of the signals can provide a qualitative measure of binding affinity.

Structural Characterization: X-ray Crystallography

X-ray crystallography is the gold standard for elucidating the three-dimensional structure of a protein-fragment complex at atomic resolution.[22][33][34][35][36] This structural information is invaluable for understanding the binding mode of the fragment and for guiding structure-based drug design efforts to grow the fragment into a more potent lead compound.[22][35]

Protocol: X-ray Crystallography of Protein-Fragment Complexes

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Fragment Soaking:

    • Prepare a soaking solution containing a high concentration of this compound (typically 1-10 mM) in a cryoprotectant-containing mother liquor.

    • Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in a stream of liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the structure and model the fragment into the resulting electron density map.

  • Analysis of the Binding Mode:

    • Analyze the refined structure to identify the key interactions between this compound and the protein, paying close attention to the role of the chlorine atom in forming halogen bonds.

The Significance of the Chloro-Substituent: Halogen Bonding

The presence of the chlorine atom on the pyridine ring of this compound is a key feature that enhances its utility as a fragment. This is due to the phenomenon of halogen bonding.

Halogen_Bond cluster_fragment This compound cluster_protein Protein Backbone Fragment Py-Cl Protein C=O Fragment->Protein Halogen Bond (Electrostatic Interaction)

Caption: Halogen bond between the fragment and a protein.

The electron-withdrawing nature of the pyridine ring and the acetyl group polarizes the C-Cl bond, creating a region of positive electrostatic potential (a "σ-hole") on the chlorine atom. This σ-hole can then interact favorably with an electron-rich region on the protein, such as the backbone carbonyl oxygen.[9] This directional and specific interaction can significantly contribute to the binding affinity and selectivity of the fragment.[8][9][11] The structural information obtained from X-ray crystallography can confirm the presence and geometry of such halogen bonds, providing a rational basis for further optimization.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable physicochemical properties, coupled with the presence of a strategically placed chlorine atom capable of forming halogen bonds, make it an effective probe for a wide range of biological targets. The systematic application of the biophysical and structural biology techniques outlined in these application notes will enable researchers to effectively identify and validate hits, and to leverage the unique properties of this fragment to accelerate the discovery of novel therapeutics.

References

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  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Retrieved January 12, 2026, from [Link]

  • van der Kant, R., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1145-1152. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • Orlewska, C., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 139-148. [Link]

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  • Krojer, T., & von Delft, F. (2019). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Crystals, 9(1), 12. [Link]

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  • Wang, N., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182. [Link]

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  • ResearchGate. (n.d.). Fragment-based drug design (FBDD) approaches used to identify hits. Retrieved January 12, 2026, from [Link]

  • Mohebbi, A., et al. (2023). A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study. PLOS ONE, 18(5), e0285941. [Link]

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Sources

Application Note: 2-Acetyl-4-chloropyridine as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1] This guide focuses on the strategic utilization of 2-acetyl-4-chloropyridine, a readily available and highly versatile building block for the synthesis of a diverse array of bioactive heterocyclic compounds.[2] The presence of two distinct reactive sites—the acetyl group and the chloro substituent—allows for a programmed, stepwise synthesis of complex fused and substituted heterocycles. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the therapeutic potential of the resulting molecular architectures, including thienopyridines, pyrazolopyridines, and other fused systems.

The Strategic Importance of 2-Acetyl-4-chloropyridine

2-Acetyl-4-chloropyridine is a powerful synthon in drug discovery for two primary reasons:

  • The Acetyl Group: The carbonyl moiety and its adjacent α-protons serve as a handle for a variety of condensation and cyclization reactions. It can function as a ketone component in reactions like the Gewald synthesis or undergo condensation with aldehydes to form reactive chalcone intermediates.

  • The 4-Chloro Substituent: The chlorine atom is a competent leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the late-stage introduction of various functional groups (amines, thiols, alkoxides), enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[3]

This dual reactivity profile permits the construction of complex heterocyclic systems with a high degree of molecular diversity, crucial for building compound libraries for high-throughput screening.

Logical Workflow: From Precursor to Bioactive Cores

The diagram below illustrates the central role of 2-acetyl-4-chloropyridine as a branching point for the synthesis of multiple heterocyclic families.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Bioactive Heterocycles start 2-Acetyl-4-chloropyridine gewald Gewald Reaction (+ α-Cyanoester, Sulfur) start->gewald condensation Condensation (+ Hydrazine) start->condensation claisen Claisen-Schmidt (+ Aldehyde) start->claisen snar Nucleophilic Substitution (SNAr) (+ Nucleophile, e.g., R-NH2) start->snar thieno Thieno[2,3-b]pyridines gewald->thieno Antimicrobial, Anticancer pyrazolo Pyrazolo[3,4-b]pyridines condensation->pyrazolo Kinase Inhibitors chalcone Chalcone Intermediates claisen->chalcone Pro-inflammatory Mediator Inhibitors substituted 4-Substituted Pyridines snar->substituted Diverse Pharmacological Activities

Caption: Synthetic pathways from 2-acetyl-4-chloropyridine.

Core Synthetic Strategy I: Gewald Multicomponent Reaction for Thieno[2,3-b]pyridines

The Gewald reaction is a robust and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[4][5] When applied to 2-acetyl-4-chloropyridine, it facilitates the construction of the thieno[2,3-b]pyridine core, a scaffold known for its antimicrobial and anticancer properties.[6]

Causality of the Mechanism

The reaction proceeds through a cascade of well-defined steps, initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-acetyl-4-chloropyridine) and an active methylene compound (e.g., ethyl cyanoacetate).[4][7] This step is critical as it forms the C-C bond that will become the C4a-C5 bond of the thiophene ring. Elemental sulfur is then added to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization yield the final aromatic 2-aminothiophene product.[7] The choice of base (e.g., morpholine, triethylamine) is crucial for facilitating the initial condensation without promoting unwanted side reactions.

Mechanism Overview

Gewald 2-Acetyl-4-chloropyridine 2-Acetyl-4-chloropyridine Knoevenagel Adduct Knoevenagel Adduct 2-Acetyl-4-chloropyridine->Knoevenagel Adduct + Ethyl Cyanoacetate + Base Sulfur Adduct Sulfur Adduct Knoevenagel Adduct->Sulfur Adduct + Elemental Sulfur (S8) Cyclized Intermediate Cyclized Intermediate Sulfur Adduct->Cyclized Intermediate Intramolecular Attack Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Cyclized Intermediate->Thieno[2,3-b]pyridine Tautomerization (Aromatization)

Caption: Simplified Gewald reaction mechanism.

Protocol 1: Synthesis of Ethyl 2-amino-6-chloro-3-methylthieno[2,3-b]pyridine-4-carboxylate

Materials:

  • 2-Acetyl-4-chloropyridine (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask, add 2-acetyl-4-chloropyridine (10 mmol, 1.55 g), ethyl cyanoacetate (11 mmol, 1.24 g), and elemental sulfur (11 mmol, 0.35 g) in 30 mL of absolute ethanol.

  • Stir the mixture to create a suspension.

  • Add morpholine (5 mmol, 0.44 mL) dropwise to the stirring suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from hot ethanol to yield the pure ethyl 2-amino-6-chloro-3-methylthieno[2,3-b]pyridine-4-carboxylate as a crystalline solid.

Self-Validation: The protocol's success is validated by the formation of a precipitate upon cooling, which is a common characteristic of the Gewald reaction. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure of the desired product.

Core Synthetic Strategy II: Condensation with Hydrazines for Pyrazolo[3,4-b]pyridines

The acetyl group is a classic electrophilic site for condensation with nucleophilic hydrazines. This reaction provides a direct and efficient route to the pyrazolo[3,4-b]pyridine scaffold, which is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.

Protocol 2: Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 2-Acetyl-4-chloropyridine (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Acetic acid (solvent)

  • Round-bottom flask, reflux condenser

Procedure:

  • Dissolve 2-acetyl-4-chloropyridine (10 mmol, 1.55 g) in 20 mL of glacial acetic acid in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (15 mmol, 0.94 mL) to the solution. The addition may be slightly exothermic.

  • Heat the mixture to reflux (approx. 120°C) for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully over 100 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Data Summary: Bioactive Heterocycles Derived from 2-Acetyl-4-chloropyridine

The synthetic versatility of 2-acetyl-4-chloropyridine allows for the creation of a wide range of heterocyclic cores with diverse biological activities.

Resulting Heterocycle CoreSynthetic MethodKey ReagentsTypical Yield (%)Reported/Potential Bioactivity
Thieno[2,3-b]pyridine Gewald Reactionα-Cyanoester, Sulfur65-85%Antimicrobial, Antifungal, Anticancer[6]
Pyrazolo[3,4-b]pyridine Hydrazine CondensationHydrazine Hydrate70-90%Kinase Inhibitors, CNS Agents
Chalcone Derivative Claisen-SchmidtAromatic Aldehyde80-95%Anti-inflammatory, Antioxidant
4-Aminopyridine Derivative Nucleophilic SubstitutionPrimary/Secondary Amine75-95%Anticonvulsant, Antimalarial[8][9]
Fused Pyrimidinone Cyclocondensation of ChalconeUrea, Guanidine50-70%Anti-inflammatory, Antiviral[6]

General Workflow for Synthesis and Purification

The following diagram outlines a standard laboratory workflow for the synthesis, isolation, and characterization of derivatives from 2-acetyl-4-chloropyridine.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (2-Acetyl-4-chloropyridine + Reagents) B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool & Precipitate B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Solvent D->E F 6. Recrystallization or Column Chromatography E->F G 7. Characterization (NMR, MS, IR) F->G H 8. Bioactivity Screening G->H

Caption: Standard laboratory synthesis and analysis workflow.

Conclusion

2-Acetyl-4-chloropyridine stands out as an exemplary precursor for diversity-oriented synthesis in drug discovery. Its predictable and high-yielding reactivity through established name reactions like the Gewald synthesis, coupled with the potential for late-stage functionalization via nucleophilic substitution, provides researchers with a robust platform for generating novel heterocyclic compounds. The protocols and strategies outlined in this guide serve as a validated starting point for exploring the vast chemical space and biological potential accessible from this single, strategic starting material.

References

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Application Notes & Protocols: Strategic Use of Protecting Groups in Syntheses Involving 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloropyridin-2-yl)ethanone is a versatile building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex heterocyclic systems.[1][2][3][4] Its utility stems from three key reactive sites: the electrophilic carbonyl carbon of the ketone, the nucleophilic and basic pyridine nitrogen, and the C4-position of the pyridine ring, which is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogen. This multiplicity of reactive centers, however, presents a significant challenge in achieving regioselective transformations. A carefully designed protecting group strategy is therefore paramount to mask specific functional groups, thereby preventing undesired side reactions and directing reactivity to the desired site.[5][6]

This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will explore the rationale behind selecting specific protecting groups for the ketone and the pyridine nitrogen, provide detailed experimental protocols for their installation and removal, and discuss orthogonal strategies for multi-step synthetic sequences.

Protection of the Ketone as a Ketal

The acetyl group is a primary site for nucleophilic attack by reagents such as Grignards, organolithiums, or hydrides. To perform modifications elsewhere on the molecule, such as a nucleophilic substitution at the C4-position, the ketone must be masked. The conversion of the ketone to a ketal is an ideal strategy as ketals are exceptionally stable under neutral, basic, and nucleophilic conditions but are readily cleaved under aqueous acidic conditions.[7][8][9]

Rationale for Ketal Protection

The primary advantage of ketal protection is its robustness towards a wide range of reagents that react with carbonyls.[8] By converting the sp²-hybridized carbonyl carbon into an sp³-hybridized diether, its electrophilicity is effectively nullified. Cyclic ketals, particularly those derived from ethylene glycol, are often preferred due to their enhanced stability, which is attributed to the entropically favorable five-membered ring formation.

Experimental Protocol: Ketalization with Ethylene Glycol

This protocol describes the formation of 2-(4-chloropyridin-2-yl)-2-methyl-1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M), ethylene glycol (1.5 eq), and p-TSA monohydrate (0.05 eq).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Experimental Protocol: Ketal Deprotection (Hydrolysis)

This protocol regenerates the ketone from its ketal-protected form. The mechanism involves protonation of an ether oxygen, followed by elimination to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[10][11][12]

Materials:

  • Ketal-protected this compound

  • Acetone or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add 1 M HCl (e.g., 2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the protected starting material is fully consumed.

  • Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected ketone.

Ketal_Workflow Start This compound Protected Ketal-Protected Ketone Start->Protected Ethylene Glycol, p-TSA, Toluene, Reflux Reaction Reaction on Pyridine Ring (e.g., SNAr) Protected->Reaction Introduce Nucleophile/ Reagent (Basic/Nucleophilic) Deprotected Final Product with Ketone Restored Reaction->Deprotected Aqueous Acid (e.g., HCl/H2O)

Caption: Ketal protection and deprotection workflow.

Protection of the Pyridine Nitrogen as an N-Oxide

The pyridine nitrogen is both basic and a potential site for alkylation. Converting it to an N-oxide serves multiple strategic purposes. It renders the nitrogen non-basic and non-nucleophilic, preventing its interference in subsequent reactions.[13] Furthermore, the N-O dipole significantly alters the electronic properties of the pyridine ring, enhancing the electrophilicity of the C2 and C4 positions, thereby facilitating SNAr reactions.[14]

Rationale for N-Oxide Protection

Formation of a pyridine N-oxide is a robust method to electronically insulate the nitrogen lone pair.[15] The resulting N-oxide is stable to a variety of non-reducing conditions. This strategy is particularly powerful when subsequent reactions require electrophilic activation of the pyridine ring or when the basicity of the nitrogen would be problematic.[14]

Experimental Protocol: N-Oxidation

Oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[16]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Quench the reaction by adding 10% aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting this compound N-oxide can be purified by crystallization or chromatography.

Experimental Protocol: Deoxygenation of N-Oxide

The N-oxide can be readily removed to regenerate the pyridine. Several methods are available, with phosphorus trichloride (PCl₃) or catalytic hydrogenation being common choices.[17][18]

Materials:

  • Pyridine N-oxide substrate

  • Phosphorus trichloride (PCl₃, 1.1 equivalents)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Ice bath

Procedure:

  • Dissolve the pyridine N-oxide (1.0 eq) in DCM or CHCl₃ and cool to 0 °C.

  • Add PCl₃ (1.1 eq) dropwise via syringe.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous layer by the slow addition of solid NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deoxygenated pyridine.

Noxide_Workflow Start This compound Protected Pyridine N-Oxide Start->Protected m-CPBA, DCM Reaction Reaction Requiring Deactivated Nitrogen (e.g., SNAr) Protected->Reaction Perform Chemistry on Activated Ring Deprotected Final Product with Pyridine Restored Reaction->Deprotected Reducing Agent (e.g., PCl3 or H2/Pd)

Caption: N-Oxide protection and deoxygenation workflow.

Orthogonal Protecting Group Strategies

In complex syntheses, it may be necessary to perform distinct chemical transformations at different sites of the molecule in a specific sequence. This requires an orthogonal protecting group strategy , where two or more different protecting groups are used that can be removed under mutually exclusive conditions.[19][20][21][22] For this compound, the ketal and N-oxide groups form an excellent orthogonal pair.

  • Ketal: Installed with acid catalysis, stable to base/reduction, removed with acid.

  • N-Oxide: Installed with an oxidant, stable to acid/base, removed by reduction.

This orthogonality allows for the selective deprotection and reaction of one functional group while the other remains masked.

Comparative Data of Orthogonal Groups
Protecting GroupTarget FunctionalityInstallation ConditionsRemoval ConditionsStability Profile
Ethylene Ketal KetoneEthylene glycol, cat. H⁺, refluxAqueous Acid (e.g., HCl)Stable to base, nucleophiles, reducing agents, oxidants
N-Oxide Pyridine NitrogenPeroxy acid (e.g., m-CPBA)Reducing agent (e.g., PCl₃, Zn, H₂/Pd)Stable to acid, base, most nucleophiles
Illustrative Orthogonal Synthetic Workflow

Consider a synthetic goal requiring a nucleophilic addition to the ketone after a nucleophilic substitution at the C4-position.

Orthogonal_Workflow cluster_0 Start This compound Protect_N 1. Protect Nitrogen (m-CPBA) Start->Protect_N N_Oxide N-Oxide Intermediate Protect_N->N_Oxide Protect_K 2. Protect Ketone (Ethylene Glycol, H+) N_Oxide->Protect_K Fully_Protected Fully Protected (N-Oxide Ketal) Protect_K->Fully_Protected SNAr 3. Perform SNAr (e.g., R-NH2) Fully_Protected->SNAr SNAr_Product Substituted N-Oxide Ketal SNAr->SNAr_Product Deprotect_N 4. Deprotect Nitrogen (PCl3) SNAr_Product->Deprotect_N Ketal_Product Substituted Ketal Deprotect_N->Ketal_Product Grignard 5. Grignard Reaction (R'-MgBr) Ketal_Product->Grignard Grignard_Intermediate Tertiary Alcohol Ketal Grignard->Grignard_Intermediate Deprotect_K 6. Deprotect Ketone (Aqueous Acid) Grignard_Intermediate->Deprotect_K Final_Product Final Product Deprotect_K->Final_Product

Caption: Orthogonal strategy for sequential modification.

This workflow demonstrates the power of orthogonality. The N-oxide is first installed to activate the C4 position. The ketone is then protected as a ketal to prevent its reaction with the incoming nucleophile for the SNAr step. After substitution, the N-oxide is selectively removed via reduction, leaving the ketal intact. Now, the unmasked pyridine can participate in other reactions if needed, or a Grignard reagent can be added to the (still protected) carbonyl position's precursor. Finally, acidic workup removes the ketal to reveal the newly formed tertiary alcohol and restore the ketone functionality, yielding a highly functionalized product that would be inaccessible in a single step.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on the strategic implementation of protecting groups. The conversion of the ketone to a ketal provides robust protection against basic and nucleophilic reagents, while the formation of a pyridine N-oxide effectively masks the nitrogen's basicity and activates the ring for nucleophilic substitution. The compatibility of these two transformations creates a powerful orthogonal system, enabling chemists to execute multi-step synthetic sequences with high precision and control. By understanding the principles and applying the protocols outlined in this guide, researchers can unlock the full synthetic potential of this valuable chemical intermediate.

References

  • Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photocatalytic deprotection of pyridine N-oxides (50 μmol) to corresponding pyridines... ResearchGate. [Link]

  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Vamos, M., & Cosford, N. D. P. (2010). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 75(15), 5223–5226. [Link]

  • Rogue Chem. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Anderson, E., & Fife, T. H. (1971). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 93(7), 1701–1704. [Link]

  • Kaczor, A. A., & Matosiuk, D. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. organic-synthesis.com. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]

  • Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Organic Chemistry Portal. [Link]

  • Daniher, F. A., & Hackley, B. E. (1969). U.S. Patent No. 3,467,659. Washington, DC: U.S.
  • Chemistry Lectures. (2019). acetals and ketals as protecting groups. YouTube. [Link]

  • Orlewska, C., et al. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. HETEROCYCLES, 78(9), 2221-2234. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • LibreTexts. (2020). 19.12: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Ontores. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Ontores. [Link]

  • Liu, R., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]

  • ChemHelp ASAP. (2020). acetal protecting groups. YouTube. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Tungen, J. E., et al. (2014). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]

  • Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chloropyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. In this document, we will explore the underlying chemical principles of common synthetic routes and provide practical, field-tested advice in a direct question-and-answer format.

Introduction: The Challenge of Synthesizing Pyridyl Ketones

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its synthesis can be challenging. Pyridine rings are electron-deficient, which deactivates them towards classical electrophilic acylations like the Friedel-Crafts reaction.[3] Furthermore, the pyridine nitrogen can be protonated or coordinate to Lewis acids, further complicating reaction pathways. This guide focuses on the most common and effective methods, addressing the specific hurdles you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is very low. What are the primary synthetic routes, and what are the most critical factors affecting the yield?

This is the most common issue researchers face. The yield is highly dependent on the chosen synthetic route and the scrupulous control of reaction conditions. The two most prevalent strategies start from either 4-chloro-2-cyanopyridine or 4-chloropyridine-2-carboxylic acid derivatives.

  • Grignard Reaction with a Nitrile Precursor: This is arguably the most direct route. It involves the reaction of 4-chloro-2-cyanopyridine with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). The Grignard reagent attacks the nitrile carbon to form an intermediate imine, which is then hydrolyzed during aqueous workup to yield the ketone.[4]

  • Reaction with an Ester or Acid Chloride: This route involves converting 4-chloropyridine-2-carboxylic acid into a more reactive species like an ester (e.g., methyl ester) or an acid chloride. This derivative can then react with a methylating agent, such as a Grignard reagent or an organolithium reagent, to form the ketone. A significant challenge here is preventing the over-addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[4]

The most critical factor in all organometallic reactions involving pyridines is the absolute exclusion of moisture and atmospheric oxygen. Grignard reagents are potent bases and nucleophiles that react violently with water.[5]

Q2: I'm using the Grignard route with 4-chloro-2-cyanopyridine, but the reaction is inconsistent or fails completely. How can I troubleshoot this?

Failure in this key step can almost always be traced back to one of three areas: Grignard reagent quality, reaction setup and conditions, or the stability of the starting materials.

Causality: The Grignard reagent is the heart of this reaction. Its formation and reactivity are sensitive to many variables. The pyridine starting material itself can also present issues; 4-chloropyridines can be unstable and are often best handled as their hydrochloride salts, from which the free base must be freshly prepared and used.[6]

Below is a troubleshooting workflow to diagnose issues with this reaction.

G start Low or No Yield in Grignard Reaction check_grignard 1. Verify Grignard Reagent start->check_grignard check_conditions 2. Assess Reaction Conditions start->check_conditions check_sm 3. Evaluate Starting Material start->check_sm grignard_active Is the reagent active? (Test with Gilman's or titrate) check_grignard->grignard_active conditions_dry Were conditions strictly anhydrous? check_conditions->conditions_dry sm_pure Is 4-chloro-2-cyanopyridine pure & dry? check_sm->sm_pure remake_grignard Action: Re-synthesize Grignard. - Use fresh, dry Mg turnings. - Flame-dry all glassware. - Use anhydrous ether/THF. - Use an initiator (I₂, DIBAL-H). grignard_active->remake_grignard No grignard_no No grignard_yes Yes dry_glassware Action: Improve drying protocol. - Flame-dry glassware under vacuum. - Use freshly distilled, anhydrous solvents. - Maintain a positive inert gas pressure (N₂/Ar). conditions_dry->dry_glassware No temp_control Was temperature controlled? (e.g., 0°C for addition) conditions_dry->temp_control Yes conditions_no No conditions_yes Yes optimize_temp Action: Optimize temperature. - Add Grignard slowly at 0°C. - Allow to warm to RT slowly. - Avoid overheating, which promotes side reactions. temp_control->optimize_temp No temp_no No purify_sm Action: Purify starting material. - Recrystallize or distill. - Dry thoroughly under vacuum before use. sm_pure->purify_sm No sm_no No

Caption: Troubleshooting workflow for the Grignard reaction.

Q3: I am getting a product, but it's contaminated with significant byproducts. What are the likely side reactions, and how can I suppress them?

Byproduct formation is common and usually results from the high reactivity of the Grignard reagent or reactions with other functional groups on the pyridine ring.

Likely Side Reactions:

  • Attack at the 4-Position: While the 2-position is activated by the nitrile, nucleophilic aromatic substitution at the C4-Cl position can occur, especially at elevated temperatures. This leads to the formation of 4-methylpyridine derivatives.

  • Dimerization/Polymerization: Pyridine derivatives can be unstable, and under the strongly basic conditions of a Grignard reaction, side reactions leading to oligomeric tars can reduce the yield of the desired product.

  • Reaction with the Pyridine Nitrogen: The Grignard reagent can coordinate to the lone pair on the pyridine nitrogen. While this is often a reversible process, it can influence the electronic properties of the ring and affect the regioselectivity of the addition.

G SM 4-Chloro-2-cyanopyridine + CH3MgBr DesiredPath Nucleophilic attack at Nitrile (C2) SM->DesiredPath SidePath1 SNAr at C4-Cl SM->SidePath1 SidePath2 Polymerization SM->SidePath2 Imine Imine Intermediate DesiredPath->Imine Byproduct1 4-Methyl-2-cyanopyridine SidePath1->Byproduct1 Byproduct2 Tars / Oligomers SidePath2->Byproduct2 Product This compound (After H3O+ workup) Imine->Product

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-(4-chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom introduce unique complexities compared to standard aryl halide couplings. This document provides in-depth, question-and-answer-based troubleshooting for the most common side reactions, backed by mechanistic insights and actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental outcomes and provides a logical path to diagnose and resolve the underlying issues.

Question 1: My primary isolated product is 1-(pyridin-2-yl)ethanone, the dehalogenated starting material. What is causing this, and how can I prevent it?

Answer:

Probable Cause: Dehalogenation

Dehalogenation is a frequent side reaction where the chloro group is replaced by a hydrogen atom. This occurs when a palladium hydride (Pd-H) species forms in the catalytic cycle and undergoes reductive elimination with the coordinated heteroaryl group instead of the desired cross-coupling product.[1] The electron-deficient nature of the 4-chloropyridine ring makes the C-Cl bond highly susceptible to oxidative addition, but if subsequent steps are slow, this side reaction can dominate.

  • Sources of Hydride: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., residual hydroxides or formates), or even the boronic acid reagent itself through certain decomposition pathways.

Recommended Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands accelerate the reductive elimination step of the desired coupling, outcompeting the dehalogenation pathway.[2]

    • Action: Switch from standard ligands like PPh₃ to Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands promote faster C-C bond formation.

  • Base Optimization: The base can be a source of hydrides or influence the rate of competing reactions.

    • Action: Use a non-coordinating, anhydrous base. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides, which can promote hydride formation.[2] Phosphate bases (e.g., K₃PO₄) are also an excellent choice.[2]

  • Solvent Choice: Ensure your solvent is not a hydride donor.

    • Action: Use rigorously dried and degassed aprotic solvents like dioxane, toluene, or THF. Avoid alcohol co-solvents unless specifically required by a well-vetted protocol.

Question 2: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. Why is this happening?

Answer:

Probable Cause: Boronic Acid Homocoupling

The formation of a symmetrical biaryl (R-R, from an R-B(OH)₂) is a classic side reaction in Suzuki couplings. The most common cause is the presence of molecular oxygen in the reaction mixture.[5][6] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the oxidative coupling of two boronic acid molecules, bypassing the intended catalytic cycle with the aryl halide.[5]

Recommended Solutions:

  • Rigorous Degassing: The most crucial step to prevent homocoupling is the complete removal of oxygen.

    • Action: Degas your solvent and the final reaction mixture thoroughly. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes can also be effective.[7] See the detailed protocol below.

  • Palladium Pre-catalyst Choice: Some Pd(II) pre-catalysts can be more prone to side reactions during their initial reduction to the active Pd(0) species.

    • Action: Using a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst (e.g., XPhos Pd G3) can sometimes mitigate issues seen with Pd(OAc)₂ or PdCl₂.

  • Stoichiometry Control: Using a large excess of the boronic acid can sometimes drive the homocoupling pathway.

    • Action: Use the boronic acid in a slight excess (typically 1.1-1.5 equivalents). Avoid using a large excess unless necessary to drive the reaction to completion.

Question 3: My reaction is sluggish or has stalled completely. I'm recovering mostly unreacted this compound. What is causing this catalyst inhibition?

Answer:

Probable Cause: Catalyst Poisoning by Pyridine Nitrogen

The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium center.[8] This coordination can stabilize the palladium complex, particularly the Pd(II) intermediate formed after oxidative addition, making subsequent steps like transmetalation or reductive elimination prohibitively slow.[9] This effectively "poisons" the catalyst, preventing it from turning over.

Recommended Solutions:

  • Use Sterically Hindered Ligands: Bulky ligands can create a steric shield around the palladium center, discouraging strong coordination from the pyridine nitrogen while still allowing the desired catalytic steps to proceed.[8]

    • Action: This is another strong reason to employ bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos. These are often the first choice for challenging heteroaryl couplings.[4]

  • Increase Reaction Temperature: Higher temperatures can sometimes provide the energy needed to overcome the activation barrier for the rate-limiting step and encourage dissociation of the coordinating pyridine.

    • Action: Cautiously increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C), while monitoring for potential product or reagent decomposition.

  • Check for Other Poisons: Impurities in starting materials, particularly those containing sulfur, can act as potent catalyst poisons.[10][11]

    • Action: Ensure the purity of your this compound and boronic acid. If necessary, purify the starting materials by recrystallization or column chromatography before use.

Question 4: My analysis shows a byproduct corresponding to the arene (Ar-H) from my arylboronic acid. How can I prevent this?

Answer:

Probable Cause: Protodeboronation

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[12] This side reaction consumes your nucleophilic partner and lowers the overall yield. It is often catalyzed by base, especially in the presence of water, and its rate is highly dependent on the pH of the reaction medium.[13][14] Electron-deficient arylboronic acids can be particularly susceptible.

Recommended Solutions:

  • Use Anhydrous Conditions: Since water is often implicated in protodeboronation, minimizing its presence is key.

    • Action: Use thoroughly dried solvents and reagents. Consider using an anhydrous base like cesium fluoride (CsF) or potassium fluoride (KF).[15]

  • Protect the Boronic Acid: Unstable boronic acids can be protected as boronate esters (e.g., pinacol esters) or organotrifluoroborates.[16] These are generally more stable to protodeboronation and release the active boronic acid species slowly under the reaction conditions.

    • Action: If you are using a particularly sensitive boronic acid, consider preparing its corresponding pinacol ester (Bpin) or potassium trifluoroborate salt (BF₃K) and using that in the coupling reaction.

  • Optimize Base and Temperature: The rate of protodeboronation is highly pH-dependent.[13]

    • Action: Experiment with different bases. A milder base like K₂CO₃ or even an organic base might suppress the reaction. Avoid excessively high temperatures, which can accelerate this decomposition pathway.

Visualizing the Reaction Pathways

A successful Suzuki coupling relies on the desired catalytic cycle proceeding much faster than competing side reactions.

Suzuki_Cycle_and_Side_Reactions cluster_main Main Suzuki Catalytic Cycle cluster_side Common Side Reactions Pd0 Pd(0)Lₙ OA_Complex Ar-Pd(II)-Cl(Lₙ) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Homocoupling Ar'-Ar' (Homocoupling) Pd0->Homocoupling + O₂ + 2 Ar'-B(OH)₂ TM_Complex Ar-Pd(II)-Ar'(Lₙ) OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂) Dehalogenation Ar-H (Dehalogenation) OA_Complex->Dehalogenation + [H⁻] Reductive Elimination TM_Complex->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) TM_Complex->Product Reductive Elimination Protodeboronation Ar'-H (Protodeboronation) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Protodeboronation + H⁺ (Base/H₂O)

Caption: Main Suzuki cycle and competing side reaction pathways.

Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, follow this logical decision tree to identify the root cause.

Troubleshooting_Workflow start Low Yield or No Reaction check_sm LCMS Analysis: Identify Main Components start->check_sm sm_unreacted Problem: Unreacted Starting Materials check_sm->sm_unreacted Mainly SM dehalogenated Problem: Dehalogenation Product (Ar-H) check_sm->dehalogenated Ar-H homocoupled Problem: Homocoupling Product (Ar'-Ar') check_sm->homocoupled Ar'-Ar' protodeboronated Problem: Protodeboronation Product (Ar'-H) check_sm->protodeboronated Ar'-H sol_unreacted Cause: Catalyst Poisoning Solution: Use bulky ligand (XPhos/SPhos), increase temp, purify reagents. sm_unreacted->sol_unreacted sol_dehalogenated Cause: Pd-H Formation Solution: Use bulky ligand, optimize base (K₂CO₃/K₃PO₄), use anhydrous solvent. dehalogenated->sol_dehalogenated sol_homocoupled Cause: Oxygen Present Solution: Rigorously degas (Freeze-Pump-Thaw), use inert atmosphere. homocoupled->sol_homocoupled sol_protodeboronated Cause: C-B Bond Cleavage Solution: Use anhydrous conditions, use milder base (KF/CsF), use boronate ester. protodeboronated->sol_protodeboronated

Caption: A decision tree for troubleshooting the Suzuki coupling.

Frequently Asked Questions (FAQs)

  • Q1: Which general catalyst system is a good starting point for this compound? A robust starting point would be a combination of a palladium(II) pre-catalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos (2-4 mol% Pd, 1:2 Pd:Ligand ratio). For the base, K₃PO₄ or Cs₂CO₃ (2-3 equivalents) in an anhydrous solvent like dioxane or toluene at 80-100 °C is recommended.[2][4]

  • Q2: How critical is the quality of the boronic acid? Extremely critical. Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. While often still reactive, the exact stoichiometry can be affected. Furthermore, they are susceptible to protodeboronation, so freshness matters.[13] It is good practice to use freshly purchased boronic acids or to verify their quality if they have been stored for a long time.

  • Q3: Can I use microwave heating for this reaction? Yes, microwave irradiation can often accelerate the reaction, reduce reaction times, and sometimes improve yields by minimizing the time available for side reactions to occur.[17] However, direct translation of thermally heated conditions is not always possible. Re-optimization of temperature and time will be necessary.

  • Q4: What are the main challenges when purifying the final product? The dehalogenated byproduct, 1-(pyridin-2-yl)ethanone, can have very similar polarity to the desired product, making chromatographic separation difficult. Likewise, the boronic acid homocoupling product can also co-elute. Careful selection of the chromatographic mobile phase and potentially using a different stationary phase may be required. It is always better to optimize the reaction to minimize these byproducts than to rely on challenging purification.

Experimental Protocols

Protocol 1: Recommended Suzuki Coupling Conditions

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagent/ParameterQuantityNotes
This compound1.0 equivLimiting reagent
Arylboronic Acid1.2 equivFresh, high-purity
Pd₂(dba)₃2 mol %Palladium source
SPhos4 mol %Ligand
K₃PO₄ (potassium phosphate)2.0 equivFinely ground, dried
Dioxane0.1 M conc.Anhydrous, degassed
Temperature100 °C
AtmosphereArgon or N₂

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Add anhydrous, degassed dioxane via syringe to achieve a concentration of ~0.1 M with respect to the starting halide.[2]

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is superior to inert gas sparging for removing dissolved oxygen and is highly recommended to prevent homocoupling.

  • Add the solvent (e.g., dioxane) to a Schlenk flask with a sidearm and seal it with a rubber septum.

  • Freeze: Place the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the sidearm to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the sidearm to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of dissolved gas being released.

  • Repeat the freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final cycle, backfill the flask with an inert gas (Argon or N₂) before using the solvent.

References

Sources

Technical Support Center: Optimization of Cross-Coupling Reactions for 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 1-(4-chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this electron-deficient heteroaryl chloride.

The Challenge: Reactivity of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The chlorine at the 4-position is less reactive than a corresponding bromine or iodine, necessitating more active catalytic systems.[1] Furthermore, the presence of the 2-acetyl group and the pyridine nitrogen introduces additional complexities, including potential catalyst inhibition through chelation and the possibility of side reactions. This guide will equip you with the knowledge to overcome these hurdles and achieve successful and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

The following table outlines common problems encountered during the cross-coupling of this compound, their probable causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently or has been deactivated.[1] 2. Ineffective Ligand: The ligand is not sufficiently electron-rich or bulky to promote oxidative addition to the C-Cl bond.[1] 3. Suboptimal Base: The base may be too weak or poorly soluble in the reaction medium.[2] 4. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for oxidative addition.[1]1. Use a pre-formed Pd(0) catalyst or a reliable precatalyst (e.g., G3 or G4 palladacycles).[1] Ensure strictly inert atmosphere to prevent catalyst oxidation.[1] 2. Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions.[3] 3. Screen stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu.[2] Ensure the base is finely powdered for better solubility. 4. Increase the reaction temperature, often in the range of 80-120 °C. Microwave irradiation can also be beneficial.[4]
Significant Side Product Formation 1. Hydrodehalogenation: Replacement of the chlorine atom with hydrogen.[1] 2. Homocoupling: Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira).[5] 3. Protodeborylation: Cleavage of the C-B bond in the boronic acid before transmetalation (Suzuki).[6]1. Use rigorously dried solvents and reagents. Optimize the ligand to accelerate reductive elimination. A slight excess of the coupling partner can also suppress this side reaction.[1] 2. Thoroughly degas the reaction mixture to remove oxygen. For Sonogashira, using copper-free conditions can sometimes minimize alkyne homocoupling.[7] 3. Use fresh, high-quality boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[8]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The pyridine nitrogen or the acetyl oxygen may be coordinating to the palladium center, leading to catalyst inhibition.[2] 2. Poor Solubility: Reactants, base, or intermediates may have poor solubility in the chosen solvent.[9]1. Employ bulky ligands that can shield the palladium center from coordination. Increasing the catalyst loading (e.g., to 3-5 mol%) may be necessary.[1] 2. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water).[4] Ensure vigorous stirring to maintain a homogeneous mixture.[9]
Inconsistent Results 1. Variability in Reagent Quality: Purity of the solvent, base, and coupling partners can significantly impact the outcome. 2. Atmospheric Contamination: Presence of oxygen or moisture can lead to inconsistent catalyst activity.1. Use high-purity, dry, and degassed solvents. Ensure the base is freshly opened or properly stored. 2. Employ robust Schlenk line or glovebox techniques to maintain a strictly inert atmosphere throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound not working, even with standard conditions?

A1: Standard conditions, such as those using Pd(PPh₃)₄, are often insufficient for activating the relatively inert C-Cl bond in your substrate.[3] You will likely need a more sophisticated catalytic system. We recommend using a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. Additionally, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step with the less reactive chloropyridine.[2]

Q2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, especially with electron-deficient heteroaryl chlorides.[1] This can be minimized by ensuring your reaction is completely free of water and oxygen. Using a ligand that promotes rapid reductive elimination, such as a Josiphos-type ligand, can also be beneficial.[1] Sometimes, a slight excess of the amine coupling partner can outcompete the hydrodehalogenation pathway.

Q3: For a Sonogashira coupling, is a copper co-catalyst necessary?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed and can be advantageous in minimizing the homocoupling of the terminal alkyne (Glaser coupling).[7] For a successful copper-free Sonogashira with your substrate, a palladium catalyst with a bulky phosphine ligand and a suitable amine base (e.g., Et₃N or i-Pr₂NH) in a polar aprotic solvent like DMF or DMSO is a good starting point.[10]

Q4: Can the 2-acetyl group interfere with the reaction?

A4: Yes, the 2-acetyl group, in conjunction with the pyridine nitrogen, can act as a chelating moiety and potentially coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes.[11] Using bulky ligands that create a sterically hindered environment around the palladium center can disfavor this chelation and maintain catalyst activity.

Q5: What is a good starting point for solvent selection?

A5: For Suzuki-Miyaura reactions, a mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective choice, as it helps to dissolve both the organic and inorganic reagents.[4] For Buchwald-Hartwig aminations, toluene is a robust and widely used solvent.[12] In Sonogashira couplings, polar aprotic solvents like DMF or acetonitrile are often employed.[10] However, solvent screening is always recommended for optimizing a new reaction.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Flame-dry glassware (Schlenk flask) prep2 Add solid reagents: This compound, coupling partner, base, catalyst, ligand prep1->prep2 setup1 Seal flask with septum prep2->setup1 setup2 Evacuate and backfill with inert gas (e.g., Argon) 3x setup1->setup2 react1 Add degassed solvent(s) via syringe setup2->react1 react2 Heat to desired temperature with vigorous stirring react1->react2 react3 Monitor reaction progress (TLC, LC-MS, GC-MS) react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Aqueous workup (e.g., dilute, extract, wash) workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific arylboronic acids.

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L)2-Cl Pd(0)L2->Oxidative Addition Complex Ar-Cl (Oxidative Addition) Transmetalation Complex Ar-Pd(II)(L)2-Ar' Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base (Transmetalation) Product Ar-Ar' Transmetalation Complex->Product (Reductive Elimination) dummy->Pd(0)L2

Simplified Suzuki-Miyaura Catalytic Cycle

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Chemistry Learner. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1349–1357. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • National Institutes of Health. (n.d.). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • National Institutes of Health. (n.d.). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Semantic Scholar. (n.d.). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. [Link]

  • Royal Society of Chemistry. (2011, August 22). Palladium-catalyzed cross-coupling reactions of aryl mesylates. [Link]

  • National Institutes of Health. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]

  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Acetyl-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-acetyl-4-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. 2-Acetyl-4-chloropyridine is a valuable intermediate, offering multiple reaction sites for molecular elaboration. However, its unique electronic and structural features can present specific challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate and resolve common experimental hurdles.

General Troubleshooting: Foundational Issues

Before diving into specific reaction types, let's address the core problems that can affect any transformation involving 2-acetyl-4-chloropyridine.

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to check?

A1: Low reactivity can often be traced back to a few key factors related to the substrate's nature and the reaction setup.

  • Causality: The pyridine nitrogen is a Lewis base and can coordinate to and inhibit metal catalysts (like palladium), effectively poisoning them.[1][2] Furthermore, the C-Cl bond on a pyridine ring is less reactive in oxidative addition steps compared to C-Br or C-I bonds, often requiring more forcing conditions or highly active catalysts.[1][3]

  • Troubleshooting Steps:

    • Catalyst System (for Cross-Coupling): For reactions like Suzuki or Buchwald-Hartwig, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[1] Switch to a more active catalyst system. This typically involves using a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with an electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos, or tBu₃P).[1][4] These ligands promote the challenging oxidative addition step with the aryl chloride.[1][3]

    • Temperature: Many reactions involving aryl chlorides require higher temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in heat may be necessary.

    • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous and of high purity. Water can lead to protodeboronation in Suzuki couplings, and other impurities can interfere with catalysis.[1]

    • Atmosphere: All metal-catalyzed reactions should be performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and promoting side reactions like the homocoupling of boronic acids.[1]

Section A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are among the most common applications for this substrate, used to form new carbon-carbon bonds at the C4 position.

Q A1: My Suzuki coupling yield is low, and I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A1: Low yields in Suzuki couplings with 2-acetyl-4-chloropyridine are frequently due to competing side reactions. Identifying the main byproducts via LC-MS or NMR is the first step to diagnosis.

  • Causality & Identification:

    • Dehalogenation: Formation of 2-acetylpyridine. This occurs when the palladium intermediate reacts with a hydride source (e.g., solvent, base, or water) instead of the boronic acid.[1]

    • Protodeboronation: Your boronic acid is converted back to the corresponding arene. This is often caused by excess water or base, particularly at elevated temperatures.[1]

    • Homocoupling: You observe a biaryl product derived from your boronic acid. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[1]

  • Troubleshooting Protocol:

    Side Product Observed Probable Cause Recommended Solution
    Dehalogenation (2-acetylpyridine)Hydride sources in the reaction.Ensure strictly anhydrous solvents. Consider a solvent less prone to acting as a hydride source. Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃.
    Protodeboronation (Arene from boronic acid)Excess water or base degrading the boronic acid.Use freshly opened, anhydrous base. Minimize the amount of water if used as a co-solvent. Consider using a boronate ester (e.g., pinacol ester) which is more stable.
    Homocoupling (Biaryl from boronic acid)Oxygen in the reaction vessel.Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1]
Diagram: Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Suzuki_Cycle_Troubleshooting pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Cl deact Catalyst Deactivation (Pyridine Coordination) pd0->deact pd2 Ar-Pd(II)-Cl(L₂) ox_add->pd2 trans Transmetalation pd2->trans + [Ar'B(OR)₂(OH)]⁻ dehalo Dehalogenation pd2->dehalo + [H]⁻ pd2_biaryl Ar-Pd(II)-Ar'(L₂) trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regenerates product Ar-Ar' (Desired Product) red_elim->product arcl 2-acetyl-4-Cl-Py arcl->ox_add boronic Ar'-B(OR)₂ + Base boronic->trans proto Protodeboronation boronic->proto + H₂O

Caption: The Suzuki-Miyaura cycle with potential off-cycle pitfalls.

Section B: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the acetyl group makes the C4 position susceptible to attack by nucleophiles.

Q B1: My SNAr reaction with an amine or alkoxide is not proceeding to completion. How can I improve the reaction rate?

A1: The success of an SNAr reaction on this substrate is a delicate balance of electronics, sterics, and reaction conditions.

  • Causality: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[5] The attack occurs preferentially at the 2- and 4-positions of the pyridine ring because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides stabilization.[5][6][7] While the acetyl group is electron-withdrawing and helps activate the ring, sluggishness can arise from an insufficiently powerful nucleophile, poor solvent choice, or reversibility.

  • Troubleshooting Steps:

    • Solvent Choice: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMSO, DMF, or NMP are generally superior. They effectively solvate the cation of the nucleophile (e.g., Na⁺ or K⁺) without strongly solvating the anion, thus increasing its nucleophilicity.

    • Increase Temperature: Heating the reaction mixture is a common and effective way to overcome the activation energy barrier. Monitor for decomposition at higher temperatures.

    • Stronger Nucleophile/Base: If using a neutral nucleophile like an amine, adding a non-nucleophilic base (e.g., K₂CO₃ or DBU) can deprotonate it in situ, increasing its reactivity. If using an alcohol, pre-forming the more nucleophilic alkoxide with a strong base like NaH is often necessary.

    • Check for α-Proton Abstraction: A very strong base can potentially deprotonate the acidic α-protons of the acetyl group, leading to undesired side reactions or consumption of the base. If this is suspected, use a milder base or carefully control the stoichiometry.

Diagram: Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start SNAr Reaction Stalled? check_temp Increase Temperature (e.g., to 80-120 °C) start->check_temp Yes check_solvent Switch to Polar Aprotic Solvent (DMSO, DMF, NMP) check_temp->check_solvent No Improvement result_ok Reaction Proceeds check_temp->result_ok check_nuc Increase Nucleophile Reactivity check_solvent->check_nuc No Improvement check_solvent->result_ok result_fail Still No Reaction/ Decomposition check_nuc->result_fail If side reactions dominate preform_alkoxide Pre-form alkoxide (e.g., with NaH) check_nuc->preform_alkoxide add_base Add non-nucleophilic base for amine nucleophiles (e.g., K₂CO₃) check_nuc->add_base preform_alkoxide->result_ok add_base->result_ok

Caption: A decision tree for troubleshooting SNAr reactions.

Section C: Reactions at the Acetyl Group

The carbonyl of the acetyl group is a key handle for further transformations.

Q C1: I am trying to selectively reduce the acetyl group to an alcohol, but I'm also seeing reduction of the pyridine ring or dehalogenation.

A1: Achieving selective reduction requires choosing a reagent that targets the carbonyl without affecting the more sensitive chloro-pyridine core.

  • Causality: Harsh reducing agents or catalytic hydrogenation conditions can be non-selective. Catalytic hydrogenation (e.g., H₂/Pd-C) is well-known to cause dehalogenation of aryl halides and can also reduce the pyridine ring under certain conditions. Strong hydride reagents might also lead to side reactions.

  • Recommended Protocol for Selective Reduction:

    • Reagent Choice: The reagent of choice for this transformation is Sodium borohydride (NaBH₄) . It is a mild reducing agent that will selectively reduce ketones and aldehydes in the presence of less reactive functional groups like aryl chlorides and aromatic rings.

    • Solvent: A protic solvent like methanol (MeOH) or ethanol (EtOH) is ideal for NaBH₄ reductions.

    • Temperature: The reaction is typically run at a low temperature (0 °C) and allowed to warm to room temperature to control the reaction rate and minimize side products.

  • Step-by-Step Experimental Protocol:

    • Dissolve 2-acetyl-4-chloropyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes. Monitor for gas evolution.

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.

    • Purify by column chromatography on silica gel if necessary.

Section D: Purification Strategies

Q D1: My crude product is difficult to purify by standard silica gel chromatography. What are some alternative strategies?

A1: Pyridine-containing compounds can be challenging to purify due to their basicity, which often leads to peak tailing on standard silica gel.[8]

  • Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and difficult separation.[8]

  • Troubleshooting Purification:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to the mobile phase (e.g., Hexane/Ethyl Acetate) will competitively bind to the active sites on the silica, improving the peak shape of your compound.[8]

    • Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen in a liquid-liquid extraction workup. Dissolve your crude material in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the pyridinium salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.

    • Switch Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reverse-phase chromatography (C18) is another excellent option, particularly for more polar derivatives.[8]

    • Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining highly pure material. Screen various solvent systems to find one that provides good quality crystals.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. [URL: https://www.benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_The_Suzuki-Miyaura_Coupling]
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem. [URL: https://www.benchchem.com/technical-support/unsuccessful-suzuki-coupling-with-2-chloro-3-aminopyridine-troubleshooting]
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=chemistrybiochemistrypub]
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Filo. [URL: https://www.filo.cn/question-answer/why-2-chloropyridine-and-4-chloropyridine-react-with-nucleophiles-e-g-oh-but-3-chloropyridine-does-not]
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem. [URL: https://www.benchchem.com/technical-support/application-notes-and-protocols-for-palladium-catalyzed-cross-coupling-reactions-with-2-chloropyridine-3-boronic-acid]

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Preventing byproduct formation in the synthesis of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will explore the primary synthetic routes, focusing on the prevention of byproduct formation to ensure high purity and yield of the target compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Grignard Reaction Route: From 4-Chloro-2-cyanopyridine

Question 1: My Grignard reaction with 4-chloro-2-cyanopyridine is giving a low yield of the desired ketone, and I'm isolating a significant amount of a high molecular weight, non-polar byproduct. What is happening and how can I fix it?

Answer:

The most likely culprit for a high molecular weight, non-polar byproduct is the formation of a dimer, specifically a bipyridyl species, through a Wurtz-type coupling reaction. This occurs when the formed pyridyl Grignard reagent reacts with the starting 4-chloro-2-cyanopyridine. The electron-deficient nature of the pyridine ring can make the chloro-substituent susceptible to reaction with the nucleophilic Grignard reagent.

Causality and Prevention:

  • Slow Addition is Key: The rate of addition of the Grignard reagent to the cyanopyridine is critical. A slow, controlled addition ensures that the Grignard reagent reacts preferentially with the nitrile group rather than accumulating and reacting with the starting material.

  • Temperature Control: Maintaining a low reaction temperature (typically between 0 and 10°C) helps to control the reaction rate and minimize side reactions.

  • Dilution: Working in a sufficiently dilute solution can also disfavor the bimolecular Wurtz coupling.

Troubleshooting Workflow:

Caption: Troubleshooting Dimer Formation.

Question 2: After quenching my Grignard reaction, I have a significant amount of unreacted 4-chloro-2-cyanopyridine. What went wrong?

Answer:

There are several potential reasons for incomplete conversion of the starting material:

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Any exposure will quench the reagent, reducing its effective concentration.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low to drive the reaction to completion.

  • Poor Quality Starting Materials: Impurities in the 4-chloro-2-cyanopyridine or the solvent can interfere with the reaction.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.

  • Titrate Your Grignard: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This will ensure you are using the correct stoichiometry.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or allowing it to slowly warm to room temperature after the initial addition.

Question 3: My final product is contaminated with 4-chloro-picolinamide or 4-chloropicolinic acid. How can I avoid this?

Answer:

The presence of 4-chloropicolinamide or 4-chloropicolinic acid indicates hydrolysis of the nitrile starting material or the intermediate imine.

Mechanism of Formation and Prevention:

  • Hydrolysis of Starting Material: 4-chloro-2-cyanopyridine can be hydrolyzed to the corresponding amide and then the carboxylic acid under either acidic or basic conditions, which might be inadvertently introduced during workup.[1]

  • Hydrolysis of Imine Intermediate: The intermediate formed after the Grignard addition is an imine, which is hydrolyzed to the ketone during the acidic workup. If the workup is not controlled, or if there is water present during the reaction, hydrolysis of the starting nitrile can occur.

Preventative Measures:

  • Anhydrous Reaction Conditions: Strictly maintain anhydrous conditions throughout the Grignard addition.

  • Controlled Workup: Perform the acidic quench at a low temperature (e.g., 0°C) and ensure that the reaction is sufficiently acidic to hydrolyze the imine to the ketone without promoting significant hydrolysis of any remaining nitrile.

  • Purification: These acidic byproducts can typically be removed during the workup by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution.

Weinreb Ketone Synthesis Route

Question 4: I am attempting the Weinreb ketone synthesis, but I am having trouble forming the 4-chloro-N-methoxy-N-methylpicolinamide precursor. What are the common pitfalls?

Answer:

The formation of the Weinreb amide from 4-chloropicolinic acid can be challenging. Common issues include incomplete conversion and side reactions.

Potential Issues and Solutions:

  • Acid Chloride Formation: The first step is often the conversion of 4-chloropicolinic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Incomplete conversion can be an issue. Ensure you are using a sufficient excess of the chlorinating agent and an appropriate reaction time and temperature.

  • Reaction with N,O-Dimethylhydroxylamine: The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride requires a base to neutralize the HCl. Pyridine or triethylamine are commonly used. Ensure the base is dry and added in the correct stoichiometric amount.

  • Side Reactions with the Pyridine Ring: Strong bases or highly reactive conditions could potentially lead to nucleophilic substitution at the 4-position of the pyridine ring, although this is less likely under standard amide coupling conditions.

Recommended Approach:

A reliable method is to use a peptide coupling reagent, such as HATU or HOBt/EDC, to directly couple 4-chloropicolinic acid with N,O-dimethylhydroxylamine. This often provides higher yields and fewer byproducts than the acid chloride route.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: the Grignard reaction or the Weinreb synthesis?

A1: Both routes are viable, and the "better" route often depends on the available starting materials and the scale of the reaction.

FeatureGrignard RouteWeinreb Route
Starting Material 4-chloro-2-cyanopyridine4-chloropicolinic acid
Key Advantage Often a more direct route if the cyanopyridine is readily available.Significantly reduces the risk of over-addition to form a tertiary alcohol.[2]
Key Disadvantage Prone to dimer formation and requires strict anhydrous conditions.A two-step process (amide formation, then Grignard addition).
Recommendation Good for smaller scale syntheses where byproducts can be managed by careful purification.Excellent for larger scale syntheses where yield and purity are paramount.

Q2: What is the mechanism of the Grignard reaction with a nitrile?

A2: The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine. Subsequent hydrolysis with aqueous acid protonates the imine, which is then further hydrolyzed to the corresponding ketone.[3]

Reaction Mechanism: Grignard Addition to Nitrile

Grignard_Nitrile Start 4-Chloro-2-cyanopyridine + CH3MgI Intermediate1 Mg Salt of Imine Start->Intermediate1 Nucleophilic Attack Workup Acidic Workup (H3O+) Intermediate1->Workup Product This compound Workup->Product Hydrolysis

Caption: Grignard reaction with a nitrile.

Q3: How does the Weinreb amide prevent the over-addition of the Grignard reagent?

A3: The Weinreb amide reacts with one equivalent of the Grignard reagent to form a stable tetrahedral intermediate. This intermediate is chelated by the N-methoxy group, which prevents its collapse to a ketone until the acidic workup. This stability at low temperatures prevents the addition of a second equivalent of the Grignard reagent, thus avoiding the formation of a tertiary alcohol.[2]

Q4: How can I purify the final product, this compound?

A4: The purification strategy will depend on the impurities present.

  • Column Chromatography: Silica gel chromatography is a very effective method for separating the desired ketone from non-polar byproducts like dimers and more polar impurities like the starting nitrile or hydrolysis products. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If the crude product is relatively pure, crystallization can be an excellent final purification step. The choice of solvent will depend on the solubility of the product and impurities. A solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal.[4]

  • Acid-Base Extraction: To remove acidic byproducts like 4-chloropicolinic acid, an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the workup is effective. To remove basic impurities, a wash with dilute acid (e.g., 1M HCl) can be employed, but be mindful that the product itself has a basic pyridine nitrogen and may partition into the aqueous layer if the acid is too concentrated.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 4-Chloro-2-cyanopyridine

  • Methylmagnesium iodide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 4-chloro-2-cyanopyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methylmagnesium iodide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x ).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound via Weinreb Ketone Synthesis

Step A: Synthesis of 4-Chloro-N-methoxy-N-methylpicolinamide

Materials:

  • 4-Chloropicolinic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.

  • Cool the mixture to 0°C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and slowly add the freshly prepared acid chloride solution.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Weinreb amide, which can be purified by column chromatography if necessary.

Step B: Reaction of Weinreb Amide with Grignard Reagent

Procedure:

  • Dissolve the 4-chloro-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.

  • Slowly add methylmagnesium iodide (1.2 eq) dropwise.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to 0°C over 1 hour.

  • Quench the reaction at 0°C with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

References

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link].

  • Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Read Chemistry. Side Reactions of Organometallic Reagents. Available at: [Link].

  • PrepChem.com. Synthesis of 4-chloronicotinic acid chloride. Available at: [Link].

  • Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Ataturk University. 1 3.3. CRYSTALLIZATION. Available at: [Link].

  • ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. | Request PDF. Available at: [Link].

  • ACS Publications. Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group | Inorganic Chemistry. Available at: [Link].

  • ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available at: [Link].

  • Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. Available at: [Link].

  • ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. Available at: [Link].

  • ResearchGate. Crystallization and Purification. Available at: [Link].

  • MSU chemistry. Main Group Organometallic Compounds. Available at: [Link].

  • Chemistry LibreTexts. 18.9: Organometallic Reagents. Available at: [Link].

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Available at: [Link].

  • NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. Available at: [Link].

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link].

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Stability of 1-(4-Chloropyridin-2-yl)ethanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-Chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the stability of this compound under various experimental conditions. We will address common questions, provide troubleshooting solutions for analytical challenges, and offer detailed protocols for conducting stability studies.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the chemical behavior of this compound.

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The molecule has two primary reactive sites susceptible to degradation under acidic and basic conditions: the 4-chloro substituent on the pyridine ring and the acetyl group at the 2-position.

  • Under Basic Conditions: The most probable degradation pathway is the nucleophilic aromatic substitution (SNAr) of the chloride at the C-4 position by a hydroxide ion. This hydrolysis reaction is generally facile for chloropyridines at the 4-position, leading to the formation of the corresponding 4-hydroxypyridine derivative, which exists in equilibrium with its 4-pyridone tautomer.[1] Additionally, the protons on the methyl group of the acetyl moiety are acidic and can be abstracted by a strong base to form an enolate.[2][3][4] This enolate intermediate could potentially lead to self-condensation or other side reactions, especially at elevated temperatures.

  • Under Acidic Conditions: The pyridine nitrogen is basic and will be protonated under acidic conditions. This protonation makes the pyridine ring more electron-deficient and can activate the chloro-substituent towards nucleophilic attack by water, although this is generally slower than base-catalyzed hydrolysis.[5][6] The carbonyl oxygen of the acetyl group can also be protonated, which activates the carbonyl carbon for nucleophilic attack. However, significant degradation via hydrolysis of the chloro group is the more anticipated pathway.

A visual summary of these pathways is provided below.

Degradation Pathways cluster_main This compound cluster_base Basic Conditions (e.g., NaOH, H₂O) cluster_acid Acidic Conditions (e.g., HCl, H₂O) Parent This compound (C₇H₆ClNO) Product_Base 1-(4-Oxo-1,4-dihydropyridin-2-yl)ethanone (Major Degradant) Parent->Product_Base S_NAr Hydrolysis Enolate Enolate Intermediate Parent->Enolate α-Deprotonation Product_Acid 1-(4-Hydroxypyridin-2-yl)ethanone (Major Degradant) Parent->Product_Acid Acid-Catalyzed Hydrolysis Side_Product Self-Condensation Products (Potential, Minor) Enolate->Side_Product Condensation

Caption: Potential degradation pathways under basic and acidic conditions.

Q2: How can I monitor the stability of this compound analytically?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound.[7][8] A C18 column is a good starting point. Due to the basic nature of the pyridine nitrogen, peak tailing can be a common issue.[9]

To achieve good peak shape and resolution between the parent compound and its potential degradants, consider the following:

  • Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase.

  • pH Control: Using a buffer to maintain the mobile phase pH between 2.5 and 3.5 can protonate residual silanol groups on the silica-based column, minimizing tailing.[9]

  • Additives: Alternatively, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to a neutral mobile phase can also improve peak shape by masking the active silanol sites.[9]

  • Detection: The pyridine ring is a strong chromophore, making UV detection highly sensitive. A detection wavelength around 254 nm is typically suitable.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile impurities or degradants.[7][10]

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation or stress study is an experiment that intentionally degrades the compound under conditions more severe than those used for accelerated stability testing.[11][12][13] The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., its ability to separate the parent compound from its degradants).[14][15]

For a novel compound like this compound intended for drug development, this study is a regulatory requirement (ICH Q1A).[13] It provides critical information on the intrinsic stability of the molecule and helps in developing stable formulations and defining appropriate storage conditions.[11][13]

Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.[9]- Column overload.- Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 with a phosphate or formate buffer to protonate silanols.[9]- Use a Competing Base: Add 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites.[9]- Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols.- Reduce Injection Mass: Lower the concentration of the injected sample.
Poor Resolution - Co-elution of the parent compound with the 4-hydroxypyridine degradant.- Inappropriate mobile phase composition.- Optimize Gradient: If using a gradient, make it shallower to increase separation.- Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa) to alter selectivity.- Change Stationary Phase: If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase column for different retention mechanisms.[9]
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Flush the System: Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[16]- Use Fresh Mobile Phase: Always filter and freshly prepare mobile phases.- Optimize Needle Wash: Ensure the autosampler needle wash is effective and uses a strong solvent.
Irreproducible Retention Times - Fluctuations in pump pressure or flow rate.- Changes in column temperature.- Inadequately buffered mobile phase.- Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[16]- Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for consistent retention.[7]- Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound.

Objective:

To identify the degradation products and pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:
  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber

Workflow Diagram:

Caption: High-level workflow for a forced degradation study.

Step-by-Step Procedure:
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Sample Preparation: For each condition, transfer an aliquot of the stock solution to a flask and add the stressor. Dilute to a final nominal concentration of ~100 µg/mL.

    • Acid Hydrolysis: Add 1 M HCl to the sample flask to achieve a final concentration of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Add 1 M NaOH to the sample flask to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often much faster than acid hydrolysis for chloropyridines.[1]

    • Neutral Hydrolysis: Dilute the sample with water. Keep at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the solution (and solid sample) to light as per ICH Q1B guidelines.

    • Control: Prepare a sample diluted with the reaction solvent (e.g., 50:50 water:acetonitrile) and keep it under normal conditions, protected from light.

  • Time Points: Withdraw aliquots from each flask at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation.[12] Adjust stress conditions (temperature, acid/base concentration) if degradation is too fast or too slow.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH before injection.

    • For basic samples, neutralize with an equivalent amount of HCl before injection.

    • This prevents further degradation and protects the HPLC column.[11]

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Use a Photodiode Array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

    • Perform a mass balance calculation to ensure that all degradants are accounted for.

    • Use the data to establish the primary degradation pathways. If necessary, use LC-MS to identify the mass of the unknown degradation products to confirm their structures.

References
  • Amine, M. S., & Wu, W. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]

  • National Center for Biotechnology Information. 4-Chloropyridine. PubChem Compound Database. [Link]

  • Stanciu, G., et al. (2013). A Simple Method for Determination of Chloropyramine in Tablets. Journal of Chemistry. [Link]

  • Wibaut, J. P., & van der Voort, H. G. P. (1949). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. ATSDR. [Link]

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  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]

  • Jornitz, M. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

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  • Jubilant Ingrevia. (2021). 2-Acetylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

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  • Google Patents. (2013). Method for synthesizing 4-chloro-pyridine.
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  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Technical Support Center: Catalyst Selection for 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-(4-Chloropyridin-2-yl)ethanone. This versatile building block is crucial in the synthesis of numerous pharmaceutical intermediates. However, its electronic properties and the presence of the pyridine nitrogen present unique challenges in palladium-catalyzed cross-coupling reactions.

This guide is designed to provide you with expert insights, actionable troubleshooting protocols, and validated starting points to ensure the efficient and successful coupling of this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding catalyst system selection for the most common cross-coupling reactions involving this compound.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: The difficulty arises from two primary factors:

  • High C-Cl Bond Strength: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[1][2] This requires a highly active catalyst to efficiently cleave the carbon-chlorine bond.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][3] This coordination can sequester the active catalyst, forming stable off-cycle complexes and effectively poisoning the reaction. The ortho-acetyl group can further influence this interaction.

Q2: What is the best general catalyst class for Suzuki-Miyaura coupling with this substrate?

A2: For challenging, electron-deficient heteroaryl chlorides like this one, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[2] You should prioritize catalyst systems featuring bulky and electron-rich ligands. The most reliable choices are the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or advanced N-heterocyclic carbenes (NHCs).[2][4] These ligands form highly active, sterically hindered Pd(0) complexes that both facilitate the difficult oxidative addition and sterically discourage deactivating coordination from the pyridine nitrogen.

Q3: For a Buchwald-Hartwig amination, what are the key considerations?

A3: Success in Buchwald-Hartwig amination with this substrate hinges on a potent catalyst system and careful base selection.

  • Catalyst: As with Suzuki coupling, bulky biaryl phosphine ligands are the industry standard.[5][6] For particularly stubborn couplings involving coordinating heterocycles, specialized ligands may offer improved performance.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are the most common and effective choices.[8] Weaker bases like carbonates are typically insufficient.

Q4: Can I perform a Sonogashira coupling with this chloro-pyridine? What are the expected challenges?

A4: Yes, but it is challenging. The Sonogashira coupling of aryl chlorides is significantly more difficult than with bromides or iodides.[9] You will likely require higher reaction temperatures, longer reaction times, and a highly active catalyst system. A common failure mode is the competing Glaser homocoupling of the terminal alkyne, especially if using a copper co-catalyst. Modern copper-free Sonogashira protocols, often employing bulky, electron-rich phosphine ligands, can mitigate this issue and are recommended as a starting point.[10][11]

Part 2: Troubleshooting Guide for Low-Yielding Reactions

Encountering a low or zero yield is a common frustration. This guide provides a logical workflow to diagnose and solve the most frequent issues.

G start Problem: Low or No Product Yield q1 Is your catalyst system active enough for an aryl chloride? start->q1 s1 Solution: Switch to a modern catalyst system. - Use bulky, electron-rich ligands  (e.g., SPhos, XPhos, RuPhos). - Use a pre-formed catalyst (precatalyst)  for reliable Pd(0) formation. q1->s1 No q2 Is catalyst deactivation occurring? q1->q2 Yes s2 Cause: Pyridine nitrogen is likely coordinating to and poisoning the Pd center. Solution: - Increase steric bulk of the ligand. - Screen different ligands. q2->s2 Yes q3 Are you observing significant side reactions? q2->q3 No s3a Side Reaction: Dehalogenation (Cl replaced by H) Solution: - Ensure base is not a hydride source. - Use a less protic solvent. q3->s3a Yes (Dehalogenation) s3b Side Reaction: Protodeboronation (Boronic acid replaced by H) Solution: - Use anhydrous K₃PO₄ or Cs₂CO₃. - Use boronic pinacol esters (BPin). - Ensure strictly anhydrous conditions. q3->s3b Yes (Protodeboronation) q4 Are your reaction conditions rigorously controlled? q3->q4 No s4 Solution: - Thoroughly degas solvent (3x freeze-pump-thaw  or sparge with Argon for >30 min). - Use anhydrous solvents and reagents. - Ensure reaction is run under a positive  pressure of inert gas (Ar or N₂). q4->s4 No

Caption: Troubleshooting workflow for cross-coupling reactions.

Q: My Suzuki-Miyaura coupling failed. I used Pd(OAc)₂/SPhos, K₂CO₃ in dioxane/water. What went wrong?

A: This is a very common scenario. While the catalyst choice is excellent, the base and solvent system can be problematic for this specific substrate.

  • Potential Cause 1: Protodeboronation. Aqueous carbonate bases can promote the undesired cleavage of the C-B bond on your boronic acid coupling partner, converting it to an unreactive arene.[1][12] This is a major pathway for yield loss.

  • Solution: Switch to a non-hydroxide, anhydrous base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective and minimize protodeboronation.[1][2] If the problem persists, consider converting your boronic acid to a more stable boronic acid pinacol ester (BPin) or MIDA boronate.

  • Potential Cause 2: Incomplete Oxygen Removal. Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[1][12]

  • Solution: Ensure your solvent is rigorously degassed. While sparging with argon is common, a more robust method is to perform at least three "freeze-pump-thaw" cycles. Your reaction vessel should be evacuated and backfilled with an inert gas (argon or nitrogen) multiple times before adding the catalyst.[2]

Q: I'm attempting a Buchwald-Hartwig amination and only see starting material decomposition and a dark tarry mixture. What is happening?

A: This often points to an issue with the base or temperature.

  • Potential Cause: Base-Induced Decomposition. The acetyl group on your substrate is potentially sensitive to the very strong bases (like NaOtBu) used in these reactions, especially at elevated temperatures. This can lead to side reactions and decomposition.

  • Solution:

    • Lower the Temperature: Screen reaction temperatures, starting as low as 60-80 °C before increasing if no reaction occurs.

    • Screen Bases: While strong bases are necessary, their counter-ion can matter. Compare NaOtBu, KOtBu, and LHMDS.

    • Use a Precatalyst: Adding the palladium source and ligand separately can sometimes lead to poorly formed active catalysts and side reactions. Using a well-defined palladium precatalyst (e.g., an XPhos-Pd-G3) ensures the rapid and clean generation of the active LPd(0) species, which can sometimes allow for lower reaction temperatures.

Q: My reaction appears to stall at ~50% conversion, even after extended time or heating. Why?

A: Reaction stalling is a classic symptom of catalyst death or inhibition.

  • Potential Cause: Progressive Catalyst Deactivation. As the reaction proceeds, product molecules are formed. If the product has a higher affinity for the palladium center than the starting material (which can happen with nitrogen heterocycles), it can act as a product-inhibitor, slowing and eventually stopping the catalytic cycle. The buildup of halide ions can also inhibit the catalyst.[13]

  • Solution:

    • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be enough to push the reaction to completion.

    • Screen Ligands: The electronic and steric properties of the ligand directly impact the catalyst's stability and susceptibility to inhibition. A different class of ligand (e.g., trying an NHC if a phosphine failed) might solve the problem.

    • Add a Second Charge of Catalyst: If you can confirm that starting materials are still present but the reaction has stopped, adding a fresh portion of catalyst (e.g., another 0.5 mol%) mid-reaction can sometimes restart the turnover.

Recommended Starting Conditions

The following table provides validated starting points for screening. Optimization will likely be required.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling (Cu-free)
Pd Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)(Included in precatalyst)SPhos (4 mol%)
Base K₃PO₄ (2.5 equiv)NaOtBu (1.5 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Toluene or 1,4-DioxaneToluene or CPME1,4-Dioxane
Temperature 100-110 °C90-110 °C100-120 °C
Notes Use anhydrous base/solvent. Rigorously degas.Use anhydrous base/solvent. Rigorously degas.Use anhydrous base/solvent. Rigorously degas.

Part 3: Key Catalytic Cycles & Failure Points

Understanding the mechanism is key to rational troubleshooting.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + R¹-Cl L4 Catalyst Poisoning: Pyridine-N can bind here, preventing reaction. Trans Transmetalation Complex OxAdd->Trans + [R²-B(OH)₃]⁻ L1 Slow step due to strong C-Cl bond. Requires electron-rich, bulky ligand 'L'. Product Product-Pd Complex Trans->Product L2 Base activates Boronic Acid (R²-B(OH)₂). Product->Pd0 Reductive Elimination (- R¹-R²) L3 Final C-C bond forms.

Caption: Suzuki-Miyaura cycle with key failure points for this substrate.

Part 4: General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol serves as a robust, validated starting point for your experiments.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.[1]

  • Catalyst Addition: In a separate vial, briefly weigh out the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask. Note: Some prefer to add the catalyst/ligand after the degassing step.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1] A typical reaction time is 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[1]

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (n.d.). National Institutes of Health.
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. (n.d.). ResearchGate.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (n.d.). BenchChem.
  • Problems with Suzuki coupling. (2023, June 14). Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022, January 19). National Institutes of Health.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-Chloropyridin-2-yl)ethanone (CAS 60159-37-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile pyridine intermediate.[1][2][3] The reactivity of this compound, particularly at the C4-chloro position and the 2-acetyl group, is profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for optimizing reaction outcomes, maximizing yields, and minimizing side-product formation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

You are attempting to substitute the 4-chloro group with a nucleophile (e.g., an amine, alkoxide, or thiol), but the reaction shows poor conversion.

  • Potential Cause 1: Incorrect Solvent Polarity. SNAr reactions on electron-deficient rings like 4-chloropyridine proceed through a charged, high-energy intermediate known as a Meisenheimer complex.[4] Nonpolar solvents (e.g., toluene, hexane) cannot adequately stabilize this charged intermediate, leading to a prohibitively high activation energy and little to no reaction.[4]

  • Solution 1: Switch to a Polar Aprotic Solvent. To effectively stabilize the Meisenheimer complex, a polar solvent is essential. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are strongly recommended.[4] These solvents possess strong dipole moments to stabilize the charged intermediate but lack acidic protons, which prevents them from deactivating the nucleophile through hydrogen bonding.[4][5][6]

  • Potential Cause 2: Use of a Polar Protic Solvent. Protic solvents like ethanol (EtOH), methanol (MeOH), or water can significantly slow down SNAr reactions.[4] Their acidic protons form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and hinders its ability to attack the pyridine ring.[5][7][8]

  • Solution 2: Replace or Modify the Protic Solvent System. If a protic solvent is unavoidable (e.g., the nucleophile is an alcohol), the reaction may require more forcing conditions, such as higher temperatures or the use of a strong base (e.g., NaH, NaOMe) to generate a more potent nucleophile (the corresponding alkoxide).[9] However, the preferred approach is to switch to a polar aprotic solvent.[4][6]

Workflow: Troubleshooting Low SNAr Yield

Below is a decision-making workflow to diagnose and resolve low-yield issues in SNAr reactions.

SNAr_Troubleshooting start Low SNAr Yield check_solvent Check Solvent Type start->check_solvent protic Protic Solvent Used (e.g., EtOH, MeOH) check_solvent->protic Protic nonpolar Nonpolar Solvent Used (e.g., Toluene, Hexane) check_solvent->nonpolar Nonpolar aprotic Polar Aprotic Solvent Used (e.g., DMF, DMSO) check_solvent->aprotic Polar Aprotic action_protic Action: Switch to Polar Aprotic Solvent OR Increase Temperature & Add Strong Base protic->action_protic action_nonpolar Action: Switch to Polar Aprotic Solvent nonpolar->action_nonpolar check_other Check Other Parameters: - Temperature - Reagent Purity - Reaction Time aprotic->check_other success Reaction Optimized action_protic->success action_nonpolar->success check_other->success Optimize

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Issue 2: Formation of Methoxy-Substituted Byproduct Instead of Desired Product

When running a reaction in methanol (MeOH) with a base like sodium methoxide (NaOMe) or even DBU, you isolate 1-(4-methoxypyridin-2-yl)ethanone instead of the product from your intended nucleophile.

  • Potential Cause: Solvent as a Competing Nucleophile. Alcohols, especially in the presence of a base, can be deprotonated to form alkoxides. These alkoxides are potent nucleophiles that can compete with your intended reagent for substitution at the C4 position.[4] In some cases, using sodium methanolate in methanol can lead to the chlorine atom being replaced by a methoxy group.[10]

  • Solution: Use a Non-Nucleophilic Solvent. To prevent the solvent from participating in the reaction, switch to an inert, non-nucleophilic polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile.[4] Ensure your chosen solvent is anhydrous, as residual water can also act as a nucleophile under certain conditions.

Issue 3: Aldol Condensation or Other Side Reactions at the Acetyl Group

You observe the formation of complex, high-molecular-weight byproducts, often indicated by a dark, tarry substance or multiple spots on a TLC plate.[11]

  • Potential Cause: Unintended Deprotonation of the Acetyl Group. The α-protons on the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in side reactions, such as aldol condensations with another molecule of the starting material or other carbonyl-containing species.[12][13] This is particularly problematic when using strong, non-hindered bases in solvents that favor enolate formation.

  • Solution: Modify Base and Solvent Conditions.

    • Base Selection: Use a non-nucleophilic, sterically hindered base if your primary goal is to deprotonate a different species in the reaction. If the reaction is an SNAr, a weaker base like K₂CO₃ or a tertiary amine (e.g., triethylamine) may be sufficient to scavenge the HCl byproduct without causing significant enolate formation.[11]

    • Solvent Choice: Aprotic solvents are generally preferred. In some cases, running the reaction at a lower temperature can help minimize the rate of side reactions relative to the desired reaction.

Issue 4: Difficulty Removing High-Boiling Point Solvents (DMF, DMSO) During Workup

The reaction is successful, but removing the solvent post-reaction is problematic, potentially leading to product degradation at high temperatures.

  • Potential Cause: The intrinsic physical properties of these solvents (High Boiling Points: DMF 153°C, DMSO 189°C).

  • Solution: Aqueous Workup and Extraction. Do not attempt to remove large quantities of DMF or DMSO on a rotary evaporator. Instead, dilute the reaction mixture with a significant volume of water. Both DMF and DMSO are fully miscible with water.[14] Your organic product will likely precipitate or can be extracted into a water-immiscible organic solvent like ethyl acetate (EtOAc), diethyl ether, or dichloromethane (DCM). Perform multiple extractions to ensure complete recovery of the product.[4][15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in reactions with this compound? A1: The solvent serves several critical functions. Primarily, it dissolves the reactants to allow them to interact in the liquid phase.[16] Beyond this, the solvent's properties—specifically its polarity and ability to form hydrogen bonds—can dramatically influence the reaction mechanism and rate by stabilizing or destabilizing reactants, transition states, and intermediates.[8][17] For SNAr reactions, the solvent's key role is to stabilize the negatively charged Meisenheimer intermediate.[4]

Q2: How does solvent choice impact the two main reactive sites: the C4-Cl bond and the 2-acetyl group? A2:

  • For the C4-Cl bond (SNAr reactions): As detailed in the troubleshooting guide, polar aprotic solvents are ideal. They accelerate the reaction by stabilizing the charged intermediate without deactivating the nucleophile.[4][6] Polar protic solvents hinder the reaction by solvating the nucleophile.[5][8]

  • For the 2-acetyl group (e.g., enolate formation): The solvent influences the reactivity of the base used for deprotonation. Aprotic solvents are generally preferred to avoid unwanted proton exchange. The choice of solvent can also affect the equilibrium between different enolate forms if applicable.

Q3: Why are polar aprotic solvents like DMF and DMSO so effective for SNAr reactions? A3: These solvents have a high dielectric constant, which allows them to effectively solvate cations (like the counter-ion of your nucleophile) and stabilize charged intermediates.[8] Crucially, they are "aprotic," meaning they do not have acidic protons (like the H in an O-H or N-H bond).[7][8] This prevents them from forming strong hydrogen bonds with the anionic nucleophile, leaving it "naked" and highly reactive, which significantly accelerates the rate-determining nucleophilic attack step.[5]

Diagram: Solvent Stabilization of the Meisenheimer Intermediate

This diagram illustrates how a polar aprotic solvent stabilizes the key intermediate in an SNAr reaction.

Caption: A polar aprotic solvent stabilizes the negative charge of the Meisenheimer intermediate via dipole-ion interactions.

Q4: Can I use pyridine as a solvent for reactions with this compound? A4: While pyridine is a polar solvent, it is also a nucleophile and a base.[4][14] Using it as a solvent can lead to complications, including competitive reactions where pyridine itself acts as a nucleophile or promotes unwanted side reactions. It is generally recommended to use an inert solvent and, if a base is needed, to add a specific basic reagent in a controlled amount.

Data Summary and Protocols

Table 1: Common Solvents and Their Application in Reactions of this compound
SolventTypeDielectric Constant (ε)Boiling Point (°C)Recommended UseCautions
Dimethylformamide (DMF) Polar Aprotic37153Excellent for SNAr. [4]High boiling point; remove via aqueous workup.
Dimethyl sulfoxide (DMSO) Polar Aprotic47189Excellent for SNAr. [4]Very high boiling point; remove via aqueous workup.
Acetonitrile (MeCN) Polar Aprotic3882Good for SNAr. [4][11]Lower boiling point makes removal easier.
Tetrahydrofuran (THF) Polar Aprotic7.666Good for SNAr; also used for organometallic reactions.[4][18]Can favor alternative pathways in some cases.[4]
Methanol (MeOH) Polar Protic3365Generally not recommended for SNAr.[4]Can act as a nucleophile, especially with base.[10] Slows SNAr by H-bonding.[4]
Ethanol (EtOH) Polar Protic2578Generally not recommended for SNAr.[4]Slows SNAr by H-bonding with the nucleophile.[4]
Dichloromethane (DCM) Polar Aprotic9.140General purpose; useful for workup/extraction.[11]Polarity may be insufficient for some SNAr reactions.
Toluene Nonpolar2.4111Not recommended for SNAr.Fails to stabilize the charged Meisenheimer intermediate.[4]
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the substitution of the 4-chloro group with a primary or secondary amine.

Objective: Synthesize 1-(4-(dialkylamino)pyridin-2-yl)ethanone.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to 80-100°C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired product.

References

  • BenchChem. (n.d.). Managing solvent effects in fluoropyridine reactions.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • PMC - PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • BenchChem. (2025). Identifying and minimizing impurities in 4-(4-Chlorobutyl)pyridine hydrochloride reactions.
  • (n.d.). Pyridine in Pharmaceutical Synthesis: A Chemist's Perspective.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents.
  • (2009). the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives.
  • SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • ChemicalBook. (n.d.). This compound CAS#: 60159-37-7.
  • Journal of Chemical Research, Synopses. (n.d.). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine.

Sources

Technical Support Center: Managing Impurities in 1-(4-Chloropyridin-2-yl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing impurities in reactions involving 1-(4-Chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common impurities, ensuring the robustness and reproducibility of your synthetic routes.

Introduction: The Challenge of Purity in Pyridine Chemistry

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of a wide range of biologically active molecules. Its reactivity, primarily centered around the chloro- and acetyl- functionalities, allows for diverse chemical transformations. However, this reactivity also presents challenges in controlling side reactions and minimizing the formation of impurities. The basic nature of the pyridine nitrogen can further complicate reactions and purifications. This guide provides a structured approach to understanding and managing these impurities.

Part 1: Troubleshooting Guides for Common Reactions

This section addresses specific issues you may encounter during common synthetic transformations of this compound.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are workhorses for forming new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyridine ring. However, these reactions are often plagued by side products that can complicate purification and compromise yield.

Q1: My Suzuki-Miyaura coupling reaction with an arylboronic acid is showing low yield and is contaminated with a significant amount of a dehalogenated byproduct, 1-(pyridin-2-yl)ethanone. What is the cause and how can I prevent this?

A1: The observation of 1-(pyridin-2-yl)ethanone points towards a common side reaction in palladium-catalyzed couplings of heteroaryl halides: hydrodehalogenation .[1][2] This occurs when the chloro group is replaced by a hydrogen atom.

  • Causality: Hydrodehalogenation can be promoted by several factors. The palladium(II) intermediate formed after oxidative addition can undergo reduction by various pathways before reductive elimination of the desired product can occur. Common sources of the hydride are solvents (like ethanol), the base, or even the boronic acid reagent itself. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation or favoring undesired reaction pathways.[3]

  • Troubleshooting & Optimization:

    • Choice of Base: While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can sometimes promote hydrodehalogenation.[4] Consider using a milder base such as potassium phosphate (K₃PO₄).

    • Solvent System: Ensure you are using anhydrous and thoroughly degassed solvents. Protic solvents can be a source of hydrogen. A common and effective solvent system for Suzuki couplings of pyridyl chlorides is a mixture of toluene and water or dioxane and water.[4][5]

    • Catalyst and Ligand System: For less reactive aryl chlorides, a highly active catalyst system is often necessary.[3] Consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a sterically hindered and electron-rich phosphine ligand like SPhos or XPhos. These ligands can promote the desired reductive elimination over side reactions.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also favor decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Q2: In my Buchwald-Hartwig amination with an aniline, I'm observing the formation of a homocoupled biaryl byproduct from the aniline starting material. How can I minimize this?

A2: The formation of a biaryl byproduct from the self-coupling of the amine is a known side reaction in Buchwald-Hartwig aminations, often referred to as homocoupling .

  • Causality: This side reaction is typically promoted by the presence of oxygen in the reaction mixture.[3] Oxygen can oxidize the palladium(0) catalyst to a higher oxidation state, which can then participate in oxidative coupling of the amine.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: The most critical factor is to maintain a strictly inert atmosphere throughout the reaction setup and duration. This can be achieved by using Schlenk techniques or a glovebox. Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

    • Catalyst and Ligand Choice: As with Suzuki couplings, the choice of ligand is crucial. Bulky, electron-rich ligands can stabilize the palladium(0) species and promote the desired C-N bond formation.

    • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used and is generally effective.[6] Ensure the base is of high purity and handled under inert conditions to avoid introducing moisture or oxygen.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling, stability, and purification of this compound and its derivatives.

Q3: I've noticed a new, more polar spot on my TLC plate after storing a solution of this compound in a protic solvent for a few days. What could this be?

A3: The appearance of a more polar impurity upon storage in a protic solvent is likely due to hydrolysis of the chloro-substituent to form 1-(4-hydroxypyridin-2-yl)ethanone (which exists in equilibrium with its pyridone tautomer).

  • Causality: Chloropyridines are susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, or upon prolonged heating.[7] The pyridine nitrogen can be protonated under acidic conditions, further activating the ring towards nucleophilic attack.

  • Prevention and Mitigation:

    • Store solutions of this compound in aprotic solvents (e.g., dichloromethane, THF, toluene) and under anhydrous conditions.

    • If a protic solvent is necessary for a reaction, use it freshly distilled and dried, and minimize the reaction time and temperature.

    • During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Q4: My purified product, a derivative of this compound, is a polar and basic compound that streaks badly on silica gel chromatography. What are some effective purification strategies?

A4: The purification of polar, basic compounds like many pyridine derivatives can be challenging on standard silica gel due to strong interactions between the basic nitrogen and the acidic silica surface.

  • Troubleshooting & Optimization:

    • Modified Eluent System: Add a small amount of a basic modifier to your eluent system to suppress the interaction with silica. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the mobile phase).

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

      • Reverse-Phase Chromatography (C18): This is often a very effective technique for purifying polar compounds. You can use a mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8][9]

      • Ion-Exchange Chromatography: For strongly basic compounds, cation-exchange chromatography can be a powerful purification method.

    • Salt Formation and Recrystallization: If your product is crystalline, you can try forming a salt (e.g., hydrochloride or tartrate) and recrystallizing it. This can often lead to a significant increase in purity.

Q5: I am performing a reaction on the acetyl group of this compound. Are there any potential side reactions involving the pyridine ring I should be aware of?

A5: Yes, even when targeting the acetyl group, the pyridine ring can participate in side reactions.

  • Potential Side Reactions:

    • N-Alkylation/Acylation: If you are using electrophilic reagents (e.g., alkyl halides, acyl chlorides), the lone pair of electrons on the pyridine nitrogen can act as a nucleophile, leading to the formation of a pyridinium salt. This can often be reversed by a basic workup, but it can consume your reagent and complicate the reaction mixture.

    • Ring Metalation: If you are using strong organometallic bases (e.g., organolithium reagents) to generate an enolate from the acetyl group, you can also get deprotonation of the pyridine ring, leading to a mixture of products.

  • Mitigation Strategies:

    • Protecting Groups: In some cases, it may be necessary to protect the pyridine nitrogen, for example, by forming the N-oxide, to prevent its participation in the reaction.

    • Careful Choice of Reagents and Conditions: Use reagents and conditions that are selective for the desired transformation. For example, using a non-nucleophilic base for enolate formation can minimize N-alkylation.

Part 3: Data Presentation and Experimental Protocols

Table 1: Common Impurities in Reactions of this compound
Impurity NameStructureCommon OriginTypical Analytical Signature
1-(Pyridin-2-yl)ethanoneC₇H₇NOHydrodehalogenation during Pd-catalyzed cross-couplingLower retention time in RP-HPLC; Absence of chlorine isotope pattern in MS
1-(4-Hydroxypyridin-2-yl)ethanoneC₇H₇NO₂Hydrolysis of the starting material or productHigher polarity (lower Rf on normal phase TLC); Different MS fragmentation
Biaryl Homocoupling ProductVariesOxidative self-coupling of boronic acids or anilines in cross-coupling reactionsHigher molecular weight in MS; May be less polar than the desired product
Pyridinium SaltsVariesN-alkylation or N-acylation by electrophilic reagentsHighly polar; May not be visible by TLC; Detectable by ESI-MS
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., SPhos, 4-10 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed solvent system via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel or alumina) or recrystallization.

Part 4: Visualizations

Diagram 1: Common Impurity Formation Pathways

G cluster_suzuki Suzuki-Miyaura Coupling cluster_side_reaction Side Reaction SM This compound P1 1-(4-Arylpyridin-2-yl)ethanone (Desired Product) SM->P1 ArB(OH)₂, Pd catalyst, Base I1 Hydrodehalogenation Product (1-(Pyridin-2-yl)ethanone) SM->I1 [H] source I2 Hydrolysis Product (1-(4-Hydroxypyridin-2-yl)ethanone) SM->I2 H₂O (Storage/Workup) P1->I2 H₂O I3 Homocoupling Byproduct (Biaryl) Arylboronic Acid Arylboronic Acid Arylboronic Acid->I3 O₂, Pd catalyst

Caption: Key impurity pathways in Suzuki-Miyaura reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Anhydrous, Degassed) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pd Source, Loading) check_conditions->optimize_catalyst optimize_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Vary Solvent System (e.g., Toluene, Dioxane) optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: Systematic approach to troubleshooting low reaction yields.

References

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Maleczka, R. E., & Rahaim, R. J. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823–8826. [Link]

  • García-Cerrada, S., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Eli Lilly and Company.
  • Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1229–1232. [Link]

  • Newman, S. G., & Dunsford, J. J. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(5), 3334–3344. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035. [Link]

  • Waters Corporation. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale: Are You Thinking about Atlantis dC18?[Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • National Center for Biotechnology Information. (1999). Pyridine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Syntheses. (1984). 4-ACETYLPYRIDINE. 62, 1. [Link]

  • ResearchGate. (n.d.). Synthetic route to 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Singh, R., & Kumar, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 63-76. [Link]

  • Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2236–2243. [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • National Center for Biotechnology Information. (2016). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. PubMed Central. [Link]

  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?[Link]

  • Royal Society of Chemistry. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • OUCI. (2021). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • PubMed. (1996). Kinetic Origin of the Chelate Effect. Base Hydrolysis, H-exchange Reactivity, and Structures of syn,anti-[Co(cyclen)(NH3)2]3+ and syn,anti-[Co(cyclen)(diamine)]3+ Ions (Diamine = H2N(CH2)2NH2, H2N(CH2)3NH2). [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 23a with primary anilines a. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...[Link]

  • HETEROCYCLES. (2009). the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • PubMed. (2014). Pyridin-2-one synthesis using ester enolates and aryl aminoaldehydes and ketones. [Link]

  • National Center for Biotechnology Information. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ResearchGate. (2022). Pyridine and Pyridine Derivatives. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ARKIVOC. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • Industrial & Engineering Chemistry Research. (2013). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (1986). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. [Link]

  • ResearchGate. (2025). Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 1-(4-Chloropyridin-2-yl)ethanone in C-N Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of C-N cross-coupling reactions with 1-(4-Chloropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize substituted aminopyridine derivatives. Here, we will delve into the intricacies of this specific transformation, providing troubleshooting advice, frequently asked questions, and detailed protocols based on established scientific principles and field-proven insights.

The Challenge: Understanding the Substrate's Low Reactivity

This compound presents a unique set of challenges in C-N bond formation. Its low reactivity stems from a combination of electronic and steric factors. The electron-withdrawing nature of the acetyl group at the 2-position and the inherent electron deficiency of the pyridine ring deactivate the C4-Cl bond towards oxidative addition, a critical step in many palladium-catalyzed coupling reactions.[1] Additionally, the acetyl group can introduce steric hindrance around the reaction center, further impeding the approach of the catalyst and the amine coupling partner.[2]

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address common experimental failures. Identify the primary symptom you are observing and follow the recommended diagnostic and corrective actions.

Symptom 1: No or very low conversion of starting material.

Question: My reaction shows minimal to no consumption of this compound. What are the likely causes and how can I address this?

Answer: This is a common issue and typically points to problems with the catalytic cycle, specifically the initial oxidative addition step. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand System:

  • Rationale: The choice of catalyst and ligand is paramount for activating the inert C-Cl bond.[3] For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and stabilize the palladium(0) active species.[4]

  • Recommendation:

    • Switch to a more electron-rich and sterically demanding ligand. While standard ligands like Xantphos or DPPF can be effective in some cases, consider more specialized biarylphosphine ligands such as BrettPhos or RuPhos, which are known to facilitate challenging couplings.[5]

    • Utilize a pre-formed palladium catalyst (precatalyst) instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] Precatalysts offer better reliability and can lead to more consistent results.[6]

2. Base Selection:

  • Rationale: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[8] For weakly basic amines or challenging substrates, a strong base is often required to drive the reaction forward.[8] However, the choice of base can be complex, as it can also interact with and sometimes inhibit the catalyst.[9][10][11]

  • Recommendation:

    • If using a weaker base like K₂CO₃ or Cs₂CO₃ with limited success, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[8][12]

    • Be mindful of the base's physical properties. Finely powdered bases can offer a larger surface area in heterogeneous mixtures, potentially improving reaction rates.[8]

3. Reaction Temperature:

  • Rationale: C-N coupling with deactivated chlorides often requires elevated temperatures to overcome the activation energy barrier for oxidative addition.

  • Recommendation:

    • Gradually increase the reaction temperature in 10-20 °C increments. Typical temperature ranges for these reactions are between 80-120 °C.[13] Monitor for potential decomposition of starting materials or products at higher temperatures.

4. Solvent Choice:

  • Rationale: The solvent must be able to dissolve the reactants and catalyst while also being stable at the required reaction temperature.[8] Aprotic, polar solvents are generally preferred.

  • Recommendation:

    • Toluene and 1,4-dioxane are common choices.[8][12] If solubility is an issue, consider more polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be aware that these can sometimes coordinate to the metal center and affect catalysis.

Symptom 2: Formation of side products, primarily dehalogenation of the starting material.

Question: I'm observing a significant amount of 1-(pyridin-2-yl)ethanone (the dehalogenated product) in my reaction mixture. What is causing this and how can I minimize it?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and often indicates an issue with the relative rates of the desired C-N bond formation versus competing pathways.

1. Water Content:

  • Rationale: Trace amounts of water can lead to the formation of palladium hydride species, which can then participate in a reductive dehalogenation pathway.

  • Recommendation:

    • Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the amine and base before use. Flame-dry glassware and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[13]

2. Base-Induced Side Reactions:

  • Rationale: Strong bases can sometimes promote side reactions. The choice of base can influence the reaction's selectivity.[8]

  • Recommendation:

    • If using a very strong base like NaOtBu, consider switching to a slightly weaker base such as K₃PO₄ or Cs₂CO₃, which may offer better selectivity, although potentially at the cost of a slower reaction rate.[8][12]

3. Ligand Choice:

  • Rationale: The ligand can influence the stability of various intermediates in the catalytic cycle and affect the propensity for side reactions.

  • Recommendation:

    • Experiment with different ligands. A ligand that promotes faster reductive elimination (the final C-N bond-forming step) can help outcompete the dehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for C-N coupling?

The low reactivity is due to the electron-deficient nature of the pyridine ring, further deactivated by the electron-withdrawing acetyl group at the C2 position. This makes the C4-Cl bond less susceptible to oxidative addition by the palladium catalyst.[1]

Q2: Should I consider a copper-catalyzed Ullmann condensation instead of a palladium-catalyzed Buchwald-Hartwig amination?

The Ullmann condensation is a viable alternative, particularly for electron-deficient aryl halides.[14] Traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper).[14] However, modern protocols utilizing copper(I) catalysts with specific ligands can proceed under milder conditions and may be a good option if palladium-based systems are unsuccessful.[15][16]

Q3: How do I choose the optimal ligand for my reaction?

For challenging substrates like this compound, bulky and electron-rich biarylphosphine ligands are generally a good starting point.[4] It is often necessary to screen a small panel of ligands to identify the most effective one for a specific substrate combination. A good initial screen might include XPhos, RuPhos, and BrettPhos.

Q4: What is the role of the base in the Buchwald-Hartwig amination?

The base has several crucial roles. Its primary function is to deprotonate the amine, making it a more potent nucleophile.[8] It also acts as a scavenger for the acid generated during the reaction. The nature and strength of the base can significantly impact the reaction rate and selectivity.[9][10][11]

Q5: Can steric hindrance from the amine coupling partner be an issue?

Yes, highly sterically hindered amines can pose a challenge.[17][18] If you are using a bulky amine and observing low conversion, you may need to employ a more active catalyst system with a highly sterically demanding ligand to facilitate the coupling.[17][18]

Recommended Experimental Protocols

The following protocols provide a starting point for the C-N coupling of this compound. Optimization may be required based on the specific amine coupling partner.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a robust catalyst system known for its effectiveness with challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent)

Procedure:

  • To a flame-dried Schlenk tube, add the BrettPhos Pd G3 precatalyst and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[13]

  • Under a positive flow of argon, add this compound and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol offers an alternative approach using a more economical copper catalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a reaction vessel, add CuI, L-Proline, and K₂CO₃.

  • Add this compound and the amine.

  • Add anhydrous DMSO.

  • Heat the mixture to 110 °C under an inert atmosphere and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst System Screening

Catalyst SystemLigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / BrettPhosBrettPhosNaOtBuToluene100
BrettPhos Pd G3-NaOtBuToluene100
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄1,4-Dioxane110
CuI / L-ProlineL-ProlineK₂CO₃DMSO110

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)(L)-Cl) Pd(0)L->OA_Complex + Ar-Cl Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + HNR'R'' Amido_Complex Palladium Amido Complex (Ar-Pd(II)(L)-NR'R'') Amine_Coord->Amido_Complex - Base-H⁺Cl⁻ (Deprotonation) Amido_Complex->Pd(0)L Product Product (Ar-NR'R'') Amido_Complex->Product Reductive Elimination caption Figure 1. Simplified Buchwald-Hartwig catalytic cycle.

Caption: Figure 1. Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion check_side_products Dehalogenation? check_conversion->check_side_products No optimize_catalyst Screen Ligands & Use Precatalyst check_conversion->optimize_catalyst Yes dry_reagents Ensure Anhydrous Conditions check_side_products->dry_reagents Yes success Successful Coupling check_side_products->success No optimize_base_temp Increase Base Strength & Increase Temperature optimize_catalyst->optimize_base_temp optimize_base_temp->check_conversion screen_base Screen Weaker Bases dry_reagents->screen_base screen_base->start

Caption: Figure 2. Decision tree for troubleshooting C-N coupling.

References

  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]

  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Available at: [Link]

  • Klán, P., et al. (2018). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. National Institutes of Health. Available at: [Link]

  • Klán, P., et al. (2018). C-N coupling reaction with 4-chloropyridin-1-ium chloride with... ResearchGate. Available at: [Link]

  • (n.d.). Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. ResearchGate. Available at: [Link]

  • Dennis, J. M. (2019). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]

  • Zare, A., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • van der Westhuizen, J. H., et al. (2017). A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Hardy, A. P., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Hardy, A. P., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • Stanetty, P., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • AlisonPhos Ligands for Challenging C-N Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Durand, J., et al. (2009). Cross-coupling of 4-amino-6-chloropyrimidines with various functionalized aryl halides. Tetrahedron. Available at: [Link]

  • Stanetty, P., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Feng, X., et al. (2011). Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Reddit user discussion. (2025). Brainstorming a Buchwald-Hartwig coupling. Reddit. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. DeepMatter. Available at: [Link]

  • (n.d.). 4‐Chloropyridine Hydrochloride. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Leclerc, F., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. PubMed. Available at: [Link]

  • (n.d.). C-N coupling of morpholine and 4-chloroanisole in the presence of additive a... ResearchGate. Available at: [Link]

  • (n.d.). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Chloropyridine. PubChem. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Available at: [Link]

  • Leclerc, F., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C C bond cleavage promoted by visible light. Chemical Communications (RSC Publishing). Available at: [Link]

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Technical Support Center: Strategies to Avoid Decomposition of 1-(4-Chloropyridin-2-yl)ethanone During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the stability of 1-(4-Chloropyridin-2-yl)ethanone in chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate decomposition, ensuring the integrity and success of your synthetic endeavors.

This compound is a valuable and versatile building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a reactive acetyl group and a modifiable chloro-substituted pyridine ring, makes it an important intermediate. However, the interplay of these functional groups can also render the molecule susceptible to degradation under various reaction conditions. This guide is designed to help you navigate these stability challenges.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving this compound.

Q1: What are the primary decomposition pathways for this compound?

A1: Understanding the potential decomposition routes is the first step in preventing them. The main pathways include:

  • Dechlorination: The carbon-chlorine bond on the pyridine ring can be cleaved, especially under reductive conditions or in the presence of strong nucleophiles and bases.[2][3][4] This is often a significant side reaction in cross-coupling and hydrogenation reactions.

  • Reactions involving the Acetyl Group: The methyl group adjacent to the carbonyl is acidic and can participate in side reactions like aldol condensations, particularly in the presence of strong bases. The carbonyl group itself can be susceptible to unwanted reduction or oxidation.

  • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized, especially when strong oxidizing agents are used. This can alter the reactivity of the entire molecule and may lead to further degradation.[2][3][5]

  • Ring Opening: While less common, harsh reaction conditions (e.g., very high temperatures or extreme pH) can lead to the degradation of the pyridine ring itself.

  • Photodegradation: Chloropyridines can be susceptible to photochemical decomposition, particularly upon exposure to UV light.[6]

Q2: My reaction mixture is turning dark brown or black. What is likely happening and how can I prevent it?

A2: A dark coloration or the formation of a black precipitate is a common indicator of decomposition. This is often due to the formation of polymeric byproducts or, in the case of metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling), the precipitation of the metal catalyst (palladium black).

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many decomposition pathways are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can significantly improve stability.

  • Ensure an Inert Atmosphere: Pyridine derivatives can be sensitive to oxygen, especially at elevated temperatures. Purging the reaction vessel with an inert gas like nitrogen or argon and maintaining a positive pressure can prevent oxidative decomposition.

  • Purify Reagents and Solvents: Impurities in your starting materials or solvents can sometimes catalyze decomposition. Ensure all reagents are of high purity and that solvents are anhydrous and free of peroxides.

  • Re-evaluate Your Catalyst System: If using a metal catalyst, the ligand, metal source, or additives could be contributing to instability. Consider screening different ligands or pre-catalysts that operate under milder conditions.

Q3: I am observing significant dechlorination of my starting material. How can I minimize this side reaction?

A3: Dechlorination is a frequent challenge.[2][3] Strategies to mitigate it depend on the reaction type:

  • For Base-Mediated Reactions:

    • Use Milder Bases: Switch from strong bases like sodium hydroxide or potassium tert-butoxide to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Control Stoichiometry: Use the minimum effective amount of base.

  • For Nucleophilic Substitution Reactions:

    • Temperature Control: Perform the reaction at a lower temperature to favor the desired substitution over dechlorination.

    • Solvent Choice: The choice of solvent can influence the relative rates of competing reactions. Experiment with different solvents to find one that disfavors dechlorination.

  • For Reductive Processes (e.g., Hydrogenation):

    • Catalyst Selection: Some hydrogenation catalysts are highly active for dehalogenation. If you are trying to reduce another functional group in the presence of the chloropyridine, you may need to screen different catalysts (e.g., specific poisoned catalysts).

    • Catalyst Poisoning: The pyridine nitrogen itself can act as a catalyst poison for metals like palladium.[7][8][9] In some cases, adding a small amount of a controlled catalyst poison can selectively inhibit dehalogenation while allowing the desired reaction to proceed.[10][11]

Q4: How does pH affect the stability of this compound?

A4: The pH of the reaction medium is critical. Both strongly acidic and strongly alkaline conditions can promote degradation.

  • Alkaline Conditions (pH > 8): High pH can significantly accelerate hydrolysis and promote base-catalyzed side reactions at the acetyl group.[12] It can also facilitate nucleophilic dechlorination.[2][3]

  • Acidic Conditions (pH < 4): In strongly acidic media, the pyridine nitrogen will be protonated, forming a pyridinium salt. While this can protect the nitrogen from certain reactions, it also activates the ring towards nucleophilic attack and can alter the molecule's solubility and overall reactivity.[13]

  • Optimal pH Range: For many reactions, maintaining a pH between 4 and 7 is ideal for stability.[12] If the reaction requires basic or acidic conditions, it is best to use the mildest possible reagents and monitor the reaction closely for decomposition. The use of buffers can also help maintain a stable pH environment.[14]

Q5: What are the best practices for storing this compound to ensure its long-term stability?

A5: Proper storage is essential to maintain the purity and integrity of the compound.

  • Temperature: Store in a cool place, ideally refrigerated at 0-8 °C.[1]

  • Atmosphere: Keep the container tightly closed.[15] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.

  • Light: Store in a dark place or in an amber vial to protect it from light-induced degradation.[16]

  • Moisture: It is crucial to protect the compound from moisture, which can lead to hydrolysis or other unwanted reactions over time.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems.

Problem Observed Probable Cause(s) Recommended Solutions
Low or No Product Formation 1. Catalyst poisoning by the pyridine nitrogen.[7][8] 2. Decomposition of the starting material. 3. Poor solubility of reagents.1. Increase catalyst loading; screen different catalysts/ligands less susceptible to poisoning. 2. Re-run the reaction at a lower temperature; ensure an inert atmosphere. 3. Use a co-solvent to improve solubility.
Significant Dechlorination 1. Reaction conditions are too harsh (high temperature, strong base). 2. Reductive cleavage of the C-Cl bond.1. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃); lower the reaction temperature. 2. Choose a more selective reducing agent or catalyst system.
Formation of Multiple Byproducts 1. Side reactions at the acetyl group (e.g., aldol condensation). 2. Competing nucleophilic attack at different positions.1. Use a non-nucleophilic base; protect the ketone if necessary. 2. Optimize reaction conditions (temperature, solvent, concentration) to favor the desired product.
Inconsistent Results 1. Variable purity of starting material. 2. Presence of atmospheric oxygen or moisture.1. Verify the purity of this compound by NMR or LC-MS before use. 2. Use anhydrous solvents and rigorously maintain an inert atmosphere.

Visualizing the Troubleshooting Process

The following workflow can guide your experimental optimization when decomposition is suspected.

G cluster_1 start Decomposition or Low Yield Observed check_purity Verify Purity of Starting Material & Reagents start->check_purity inert_atm Ensure Strict Inert Atmosphere (N2/Ar) check_purity->inert_atm lower_temp Lower Reaction Temperature inert_atm->lower_temp analyze Analyze Reaction Mixture (TLC, LC-MS) lower_temp->analyze screen_base Screen Milder Bases (e.g., K2CO3, Cs2CO3) screen_solvent Screen Alternative Solvents screen_base->screen_solvent screen_catalyst Screen Different Catalysts/Ligands screen_solvent->screen_catalyst screen_catalyst->catalyst_feedback analyze->screen_base Decomposition Persists success Optimized Conditions Found analyze->success Problem Solved catalyst_feedback->analyze Re-evaluate

Caption: A logical workflow for troubleshooting decomposition issues.

Key Decomposition Pathways at a Glance

This diagram illustrates the primary points of reactivity that can lead to decomposition.

G cluster_0 This compound mol dechlorination Dechlorination (Reduction / Nu- Attack) mol->dechlorination  Cl [1] n_oxidation N-Oxidation mol->n_oxidation  N [2] acetyl_reaction Acetyl Group Reactions (e.g., Aldol, Reduction) mol->acetyl_reaction  C=O  CH3 [3]

Caption: Primary sites of instability on the molecule.

Protocol Example: Suzuki Coupling Under Stabilizing Conditions

This hypothetical protocol for a Suzuki coupling reaction incorporates several strategies to minimize the decomposition of this compound.

Reaction: Coupling of this compound with Phenylboronic Acid.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.). Causality: Using a mild base like K₂CO₃ instead of a stronger base minimizes the risk of base-induced decomposition and dechlorination.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure a completely inert atmosphere. Causality: This prevents potential oxidation of the starting material and catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Causality: Degassing the solvent removes dissolved oxygen. The solvent system is chosen for good solubility of both organic and inorganic reagents.

  • Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) or a combination of Pd₂(dba)₃ (0.015 eq.) and a suitable ligand like SPhos (0.03 eq.) under a positive flow of argon. Causality: The choice of catalyst and ligand is crucial. A well-chosen ligand can stabilize the palladium center and promote the desired cross-coupling over decomposition pathways.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir. Causality: Using the lowest effective temperature minimizes thermal decomposition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the appearance of byproduct spots that could indicate decomposition.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1-(4-phenylpyridin-2-yl)ethanone.

References

  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]

  • Studies in the Detoxication of Catalyst Poisons. Part VII. The Self-poisoning Effect in the Hydrogenation of Pyridine. RSC Publishing. [Link]

  • SAFETY DATA SHEET 2-Acetyl Pyridine. Synerzine. [Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega. [Link]

  • 2- Acetylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • 2-Chloropyridine | C5H4ClN | CID 7977. PubChem. [Link]

  • Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. ResearchGate. [Link]

  • 2-Chloropyridine. National Toxicology Program. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • EFFECT OF WATER pH ON THE CHEMICAL STABILITY OF PESTICIDES. DigitalCommons@USU. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

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Impact of steric hindrance from the acetyl group in 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(4-Chloropyridin-2-yl)ethanone (CAS 60159-37-7), a versatile heterocyclic building block crucial in the synthesis of pharmaceuticals and specialty organic chemicals.[1][2] While its structure offers multiple reaction sites, researchers frequently encounter challenges stemming from the steric and electronic effects of the acetyl group at the C2 position. This guide provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you navigate these complexities and optimize your experimental outcomes.

The primary challenge with this reagent is the steric hindrance imposed by the C2-acetyl group, which can significantly influence the reactivity of the adjacent pyridine nitrogen and the C4-chloro position. This guide will dissect these issues in a practical, question-and-answer format designed for both planning and troubleshooting your reactions.

Part 1: Frequently Asked Questions (FAQs) & Reaction Planning

This section addresses common questions that arise during the planning phase of experiments involving this compound. Understanding these principles is key to preventing common experimental failures.

Q1: How does the C2-acetyl group's steric hindrance impact Nucleophilic Aromatic Substitution (SNAr) at the C4-position?

The C2-acetyl group presents a significant steric shield that can impede the approach of a nucleophile to the C4 position. This effect is most pronounced with bulky nucleophiles. The pyridine nitrogen itself activates the C4 position towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance.[3] However, the acetyl group's steric bulk can raise the activation energy of this initial attack, leading to sluggish or incomplete reactions.[4]

  • For small nucleophiles (e.g., methoxide, ammonia), the steric effect is less dominant, and reactions often proceed with moderate heating.

  • For bulky nucleophiles (e.g., secondary amines, tert-butoxide), the steric clash is substantial.[4] This often results in low yields, and higher temperatures or longer reaction times are necessary to overcome the steric barrier.[3][4]

Q2: What is the interplay between steric and electronic effects of the acetyl group on the pyridine ring?

The acetyl group has a dual influence:

  • Steric Hindrance: As discussed, its physical size obstructs access to the C2, N1, and C3 positions, and to a lesser extent, the C4 position.

  • Electronic Withdrawal: As a carbonyl-containing group, it is a moderately strong electron-withdrawing group (EWG). This property deactivates the pyridine ring towards electrophilic aromatic substitution but is crucial for activating it towards nucleophilic aromatic substitution (SNAr). The EWG at C2 helps to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[5]

The pyridine nitrogen inherently makes the ring electron-deficient, which facilitates SNAr at the 2- and 4-positions.[3][6][7] The additional electronic withdrawal from the acetyl group further enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack, partially counteracting the negative steric effect.

Q3: Can reactions occur at the acetyl group itself? How does the 4-chloro-2-pyridyl moiety affect its reactivity?

Yes, the acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, enabling reactions like aldol condensations, alpha-halogenations, or alkylations. The electron-withdrawing nature of the 4-chloropyridyl ring increases the acidity of these protons compared to a simple acetophenone.

However, care must be taken with base selection. Strong, non-nucleophilic bases (e.g., LDA, NaH) are preferred for enolate formation. Using nucleophilic bases (e.g., NaOH, KOH) at elevated temperatures can lead to competing SNAr at the C4 position or even hydrolysis of the chloro group.

Part 2: Troubleshooting Guide for Common Experimental Failures

This section is designed to help you diagnose and solve problems encountered during or after your experiment.

Problem / Observation Potential Cause Recommended Solution
Low or No Conversion in SNAr Reaction 1. Insufficient Activation: The combination of steric hindrance and a weak nucleophile is preventing the reaction.[3] 2. Low Reaction Temperature: The energy barrier, heightened by steric hindrance, is not being overcome.[3][6] 3. Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.[3]1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can be highly effective for SNAr reactions requiring higher temperatures.[3] 2. Use a Stronger Nucleophile/Base: If using an alcohol or amine, ensure it is fully deprotonated by using a strong base like NaH or K₂CO₃.[3] 3. Change Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or NMP, which effectively solvates the cation but leaves the nucleophile highly reactive.[3][4]
Formation of Multiple Side Products 1. Competing Reactions: The nucleophile may be reacting at the acetyl carbonyl or the pyridine nitrogen. 2. Solvent Participation: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.[3] 3. Hydrolysis: Traces of water in the reaction can lead to the formation of 1-(4-hydroxypyridin-2-yl)ethanone, especially under basic conditions.[3]1. Lower Temperature: If conversion is acceptable, try reducing the temperature to improve selectivity. 2. Use a More Stable Solvent: Switch from DMF to DMSO for high-temperature reactions. 3. Ensure Anhydrous Conditions: Dry all reagents, solvents, and glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
Difficulty Purifying the Product 1. Similar Polarity: The starting material and product may have very similar polarities, making chromatographic separation difficult. 2. Formation of Isomers: In certain complex reactions, side reactions could lead to isomeric byproducts.1. Optimize Chromatography: Use a shallow solvent gradient or switch to a different column stationary phase. 2. Consider Derivatization: Temporarily converting the ketone to a ketal, for example, can drastically change polarity, facilitating separation. The ketone can be regenerated afterward. 3. Recrystallization/Trituration: If the product is a solid, these classical techniques can be highly effective for purification.

Part 3: Experimental Protocols & Methodologies

The following protocols are designed to mitigate the challenges associated with the steric hindrance of the C2-acetyl group.

Protocol 1: Optimized SNAr with a Secondary Amine (e.g., Morpholine)

This protocol uses a higher temperature and a polar aprotic solvent to overcome the steric barrier.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, and anhydrous DMSO.

  • Begin stirring the suspension.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 4: Visualizations and Diagrams

Visual tools can help clarify the abstract concepts of steric and electronic effects.

Diagram 1: Steric Hindrance in SNAr

This diagram illustrates how the C2-acetyl group physically blocks the trajectory of an incoming nucleophile targeting the C4 position.

Caption: Steric clash between the C2-acetyl group and an incoming nucleophile.

Diagram 2: Troubleshooting Workflow for Low SNAr Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues in SNAr reactions.

Troubleshooting_Workflow Start Low Yield in SNAr Reaction Check_TLC Analyze Reaction Mixture (TLC / LC-MS) Start->Check_TLC SM_Remaining Starting Material Remains? Check_TLC->SM_Remaining Side_Products Side Products Formed? SM_Remaining->Side_Products No Increase_Conditions Increase Temp / Time Use Stronger Base Change to Polar Aprotic Solvent SM_Remaining->Increase_Conditions Yes Optimize_Conditions Lower Temperature Ensure Anhydrous Conditions Use More Stable Solvent Side_Products->Optimize_Conditions Yes Decomposition Decomposition Observed? Side_Products->Decomposition No Increase_Conditions->Check_TLC Re-run & Monitor Decomposition->Optimize_Conditions Yes Failure Reaction Failure Consider Alternative Route (e.g., Buchwald Coupling) Decomposition->Failure No

Caption: A decision tree for troubleshooting low-yield SNAr reactions.

References

  • Chem-Impex. (n.d.). 2-Chloro-4-acetylpyridine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Foks, H., Pancechowska-Ksepko, D., Kedzia, A., Zwolska, Z., Augustynowicz-Kopeć, E., & Kwapiszewski, W. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 151-159.
  • The Organic Chemistry Tutor. (2019, January 19).
  • Various Authors. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2009).
  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem. Retrieved from [Link]

  • Lira, A. B., Parrilha, G. L., de Almeida, R. N., & de Oliveira, V. L. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone.
  • Wikipedia contributors. (n.d.). 2-Chloropyridine. In Wikipedia. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. PubChem. Retrieved from [Link]

  • Umoru, G. E., & Buncel, E. (2022). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • Boyle, R. W., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry - A European Journal, 25(2), 346-370.
  • Goundry, W. R., & Hilton, M. C. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • University of Calgary. (n.d.). Reaction Examples. Retrieved from [Link]

  • Bowler, J. T., Wong, F. M., Gronert, S., Keeffe, J. R., & Wu, W. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-6180.

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Work-up procedures to remove palladium catalyst from 1-(4-Chloropyridin-2-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Guide for Work-up Procedures Involving 1-(4-Chloropyridin-2-yl)ethanone and Related Heterocyclic Compounds

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for a critical downstream challenge in modern synthesis: the removal of residual palladium catalysts. The synthesis of complex molecules like this compound often relies on powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2][3] However, the very properties that make these catalysts effective also make their complete removal a significant hurdle.

The presence of heteroatoms, particularly the nitrogen in the pyridine ring of your target molecule, can lead to strong coordination with residual palladium species.[1] This makes standard purification methods like simple crystallization or chromatography often insufficient to meet the stringent regulatory limits set for active pharmaceutical ingredients (APIs), which typically demand palladium levels below 10 ppm.[4][5][6]

This guide provides a structured approach to troubleshooting and optimizing your work-up procedures, moving from frequently asked questions to in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is a simple filtration or standard silica gel chromatography often ineffective at removing palladium from my this compound reaction?

A1: This is a common and critical issue. There are two primary reasons for this challenge:

  • Multiple Palladium Species: After a reaction, palladium doesn't exist in a single state. It can be present as soluble Pd(0) and Pd(II) complexes, as well as insoluble, colloidal palladium nanoparticles ("palladium black").[1] Standard silica gel has a low affinity for many of the soluble, ligand-bound palladium species, which can co-elute with your product. While filtration through celite can remove heterogeneous palladium black, it will not remove the soluble forms.[7]

  • Product-Catalyst Chelation: Your product, this compound, contains a pyridine nitrogen atom, which is a Lewis base. This nitrogen can act as a ligand, coordinating strongly to residual palladium species.[1] This chelation effect makes the palladium "stick" to your product, rendering separation by conventional, non-chelating methods very difficult. Studies have shown that even after rigorous chromatographic purification, residual palladium levels can remain surprisingly high, sometimes well over 100 ppm.[8][9][10]

Q2: What are the main categories of palladium removal techniques I should consider?

A2: Palladium removal strategies can be broadly categorized into three main approaches, often used in combination:[1]

  • Adsorption/Scavenging: This is the most common and often most effective method. It involves adding a material (a "scavenger") to your crude product solution that selectively binds to palladium. The palladium-scavenger complex is then removed by simple filtration. Scavengers can be silica-based, polymer-supported, or carbon-based.[11][12]

  • Extraction/Precipitation: This involves altering the solubility of the palladium species to move them into a different phase. For example, adding a specific aqueous solution can extract palladium salts, or adding a complexing agent can precipitate the palladium, which is then filtered off.

  • Crystallization: While often insufficient on its own, crystallization can be enhanced. By adding a "sacrificial" ligand or complexing agent that binds palladium more strongly than your product, the palladium can be sequestered in the mother liquor during crystallization, leading to a purer solid product.[1][5]

Q3: How do I know how much residual palladium is in my sample?

A3: Accurate quantification is key. The industry-standard methods for precise measurement are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[13] These techniques are highly sensitive but require specialized equipment, and samples are often sent to dedicated analytical labs.[13] For rapid, in-lab screening to quickly compare the effectiveness of different scavengers, colorimetric assays or fluorescence-based methods can be employed to get a semi-quantitative estimate before submitting the best candidates for formal ICP analysis.[13][14]

Troubleshooting Guide & Detailed Protocols

This section addresses specific problems you might encounter and provides actionable protocols.

Problem 1: My initial work-up left high levels of palladium (>100 ppm) in my product.

This is the most common starting point. A targeted scavenging approach is the recommended next step. The choice of scavenger is critical and depends on the solvent, temperature, and the specific palladium species present.[1]

Causality: High residual palladium indicates that the catalyst is either highly soluble in your work-up solvent or is strongly complexed with your product. A scavenger provides a high-affinity, solid-supported binding partner to capture the palladium, allowing for its physical removal.

Solution: Implement a Scavenger Screening Protocol. It is highly recommended to screen a small set of scavengers to find the most effective one for your specific reaction conditions.[11] Thiol-functionalized scavengers are often the most versatile and effective for various palladium species.[12]

Scavenger ClassFunctional Group ExamplesTypical Efficiency (Final Pd ppm)ProsCons
Silica-Based Thiol (Si-Thiol), Thiourea (Si-THU), Isocyanide< 10 ppm[2][12]High efficiency, good solvent compatibility, mechanically stable.Can be more expensive than carbon; potential for leaching of silica.
Polymer-Supported Mercaptopropyl, Triamine, Thiourea< 20 ppm[11]High loading capacity, good for various solvents.Can swell in certain solvents, potentially lower thermal stability.
Activated Carbon N/A (Adsorption-based)Variable (10-50 ppm)[4]Inexpensive, widely available.Lower selectivity, can adsorb the product leading to yield loss, may require higher loading.[4]

This protocol provides a framework for efficiently testing different scavengers.

  • Preparation: Dissolve a known mass of your crude this compound product in the reaction solvent (e.g., THF, DMF, Toluene) to create a stock solution.

  • Sampling: Take an initial sample ("Time 0") of this solution for baseline palladium analysis (ICP-MS).

  • Aliquot & Treat: In separate vials, place equal volumes of the stock solution. To each vial, add a different scavenger (e.g., SiliaMetS Thiol, Quadrapure TU, Activated Carbon) at a recommended loading (typically 5-10 wt% relative to the product).

  • Incubation: Stir the vials at a set temperature (room temperature or slightly elevated, e.g., 40-50 °C) for a defined period (e.g., 2-4 hours). The optimal time and temperature can vary.[4]

  • Filtration: Filter each mixture through a 0.45 µm syringe filter to completely remove the solid scavenger.

  • Analysis: Submit the filtered solutions for palladium analysis via ICP-MS to determine the final concentration.

  • Evaluation: Compare the final palladium levels to identify the most effective scavenger for your system.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Evaluation start Crude Product Solution (Known Pd ppm) sample_t0 Take 'Time 0' Sample for ICP-MS Analysis start->sample_t0 aliquot Aliquot into 3 Vials sample_t0->aliquot scav1 Add Scavenger A (e.g., Si-Thiol) aliquot->scav1 scav2 Add Scavenger B (e.g., Activated Carbon) aliquot->scav2 scav3 Add Scavenger C (e.g., Polymer Resin) aliquot->scav3 incubate Stir at 40°C for 2-4 hours scav1->incubate scav2->incubate scav3->incubate filter Filter Samples (0.45 µm) incubate->filter sample_final Take Final Samples for ICP-MS Analysis filter->sample_final compare Compare Results & Select Best Scavenger sample_final->compare

Caption: Scavenger screening experimental workflow.

Problem 2: Scavengers are effective but cause a significant loss of my product.

This typically happens with non-selective adsorbents like activated carbon, but can also occur if your product has functional groups that interact with the scavenger.

Causality: The scavenger is adsorbing your product in addition to the palladium. This is common with highly porous materials like activated carbon or when there are strong non-covalent interactions between your product and the scavenger's surface.[4]

Solution: Optimize Scavenger Loading and/or Use Liquid-Liquid Extraction.

  • Reduce Scavenger Loading: Perform a dose-response experiment. Use the best scavenger identified previously but test it at lower loadings (e.g., 1 wt%, 2.5 wt%, 5 wt%). You may find a sweet spot that removes sufficient palladium without significant product loss.

  • Aqueous Wash/Extraction: An alternative is to use an aqueous solution containing a competing ligand to pull the palladium out of the organic phase. Thiol-containing compounds like N-acetylcysteine or aqueous solutions of sodium bisulfite can be effective.[15]

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or toluene.

  • Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5-10% w/v aqueous solution of N-acetylcysteine.

  • Extraction: Shake the funnel vigorously for 2-3 minutes. The N-acetylcysteine will complex with the palladium and pull it into the aqueous layer.

  • Separation: Separate the layers. Repeat the wash with a fresh portion of the N-acetylcysteine solution if necessary.

  • Final Wash: Wash the organic layer with brine to remove residual water-soluble components.

  • Drying & Concentration: Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the final product for residual palladium.

Caption: Decision tree for palladium work-up strategy.

References

  • Comparing efficiency of different palladium scavengers. (n.d.). BenchChem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
  • Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • Palladium Detection for API Purification. (2017). Arbor Assays.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025). ResearchGate.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (n.d.). Johnson Matthey Technology Review.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025). ResearchGate.
  • Removal of Residual Palladium from API. (n.d.). Si-Novation.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate.
  • Your trick to remove residual palladium. (2025). Reddit.
  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (n.d.). PubMed Central.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Rose-Hulman Institute of Technology.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PubMed Central.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025). ResearchGate.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Potential issues with palladium contamination. (2024). Reddit.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Organic Process Research & Development.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Suzuki reaction. (n.d.). Wikipedia.

Sources

Monitoring the progress of reactions with 1-(4-Chloropyridin-2-yl)ethanone by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring chemical reactions involving 1-(4-Chloropyridin-2-yl)ethanone (CAS 60159-37-7).[1][2][3] This document provides in-depth protocols, troubleshooting advice, and frequently asked questions for researchers, chemists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track reaction progress.

As a moderately polar aromatic ketone, this compound is a valuable building block in synthetic chemistry.[1][4] Accurate and efficient reaction monitoring is critical to optimize reaction conditions, determine endpoints, and ensure the desired product is obtained. This guide is designed to serve as a practical resource, combining established analytical principles with field-proven insights to address common challenges encountered in the lab.

Section 1: Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and highly versatile technique used to separate components of a mixture, making it an excellent tool for qualitatively monitoring the progress of a reaction.[5][6] The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7][8] For this compound and its derivatives, more polar compounds will adhere more strongly to the polar silica gel plate, resulting in a shorter travel distance and a lower Retention Factor (Rf).[9][10]

Detailed Protocol for TLC Analysis

This protocol outlines a self-validating three-lane spotting method to unambiguously track the consumption of starting material and the formation of product(s).[11][12]

1. Chamber and Plate Preparation:

  • Add a suitable eluent (see Table 1) to a developing chamber to a depth of approximately 0.5 cm.
  • Place a piece of filter paper inside the chamber, ensuring it is saturated with the eluent, to maintain a vapor-saturated atmosphere.[13] Close the chamber and allow it to equilibrate for 5-10 minutes.[10]
  • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[13][14] Mark three evenly spaced tick marks on this line for spotting.

2. Sample Spotting:

  • Lane 1 (Starting Material - SM): Dissolve a small amount of the starting material, this compound, in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the leftmost tick mark. The spot should be 1-2 mm in diameter.[5]
  • Lane 2 (Co-spot - Co): On the center tick mark, first spot the starting material solution. Then, carefully spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product's Rf is very close to the reactant's.[11][12]
  • Lane 3 (Reaction Mixture - RM): Using a clean capillary tube, withdraw a small aliquot from your reaction at a specific time point. Spot this mixture on the rightmost tick mark.[12]

3. Plate Development and Visualization:

  • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the eluent.[5][15] Close the lid.
  • Allow the eluent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[11]
  • Immediately mark the solvent front with a pencil.[6]
  • Allow the plate to dry completely.
  • Visualize the spots. Since the pyridine ring is a UV-active chromophore, the primary method is viewing under a UV lamp (254 nm).[15] Circle the visible spots with a pencil.
  • If needed, further visualization can be achieved with staining agents like iodine vapor or potassium permanganate.[14]

4. Interpretation:

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[6][16][17]
  • Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)
  • Assess Reaction Progress:
  • t=0: The RM lane should show a single spot corresponding to your starting material (same Rf as Lane 1).
  • During Reaction: The RM lane will show a diminishing spot for the starting material and the appearance of one or more new spots for the product(s). The product spot will have a different Rf value.
  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[18]
Recommended TLC Solvent Systems

The choice of eluent is critical for good separation. This compound is a compound of moderate polarity. A common starting point is a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[5] The goal is to find a system where the starting material has an Rf value between 0.2 and 0.4 to allow room for both more and less polar products to resolve clearly.[9][19]

Solvent System (v/v)PolarityTypical Application
30% Ethyl Acetate / 70% HexaneMediumGood starting point for many reactions.[19]
50% Ethyl Acetate / 50% HexaneMedium-HighFor separating more polar products.
10% Methanol / 90% DichloromethaneHighUseful for highly polar products or basic compounds.[5][20]
100% DichloromethaneMediumCan be effective for separating compounds of similar polarity.[19]
TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Analysis cluster_interpret Interpretation prep_chamber Equilibrate Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark Plate prep_plate->spot_sm spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate spot_rm->develop visualize Dry & Visualize (UV Lamp) develop->visualize calc_rf Calculate Rf Values visualize->calc_rf assess Assess Reaction Progress calc_rf->assess

Caption: Workflow for monitoring reaction progress using TLC.

Section 2: Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive, selective, and quantitative analysis, LC-MS is the preferred method.[21] It couples the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the components.[22] This is particularly useful for complex reaction mixtures or when trace-level impurities need to be identified.

Key Principles for LC-MS of this compound
  • Chromatography: Reversed-phase chromatography is typically used for compounds like this. A C18 column is a common choice, where the non-polar stationary phase separates compounds based on their hydrophobicity.[23]

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and moderately polar molecules.[24] Given the basic nitrogen on the pyridine ring, analysis in positive ion mode ([M+H]⁺) is generally successful.

  • Mass Analysis (Isotopic Signature): A key feature for identifying any species containing the 4-chloropyridin-2-yl moiety is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[25] This results in a characteristic pair of peaks in the mass spectrum separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (the M+ peak and the M+2 peak).[26][27][28] This signature is a powerful confirmation of the presence of a chlorine atom in the detected ion.

General Protocol for LC-MS Analysis

1. Sample Preparation:

  • Take a small aliquot (e.g., 10 µL) from the reaction mixture.
  • Perform a serial dilution in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL. Proper dilution is crucial to avoid saturating the detector and contaminating the system.
  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[29]

2. LC-MS Method Development:

  • The following provides a robust starting point for method development. Optimization may be required based on the specific reaction products.
ParameterRecommended Starting ConditionRationale & Notes
LC Column C18, 2.1 x 50 mm, <3 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive mode ESI.[30]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5-10 minutesA generic gradient to elute compounds with a wide range of polarities.
Injection Volume 1 - 5 µLMinimize to prevent peak broadening.[29]
Ionization Mode ESI PositiveTo detect the protonated molecular ion [M+H]⁺.
MS Scan Range m/z 50 - 500A broad range to capture the starting material, expected products, and potential fragments.

3. Data Interpretation:

  • Chromatogram: Identify the peaks corresponding to your starting material and product(s) by their retention times. As the reaction proceeds, the peak area of the starting material will decrease while the peak area of the product will increase.
  • Mass Spectrum:
  • Extract the mass spectrum for each peak of interest.
  • For this compound, look for the protonated molecular ion [M+H]⁺. The molecular weight is 155.58.[2] You should see a peak at m/z 156.0 (for ³⁵Cl) and a smaller peak at m/z 158.0 (for ³⁷Cl) in a ~3:1 ratio.[25][28]
  • Analyze the mass spectra of new peaks to determine the m/z of potential products and confirm their identity. Check for the same 3:1 isotopic pattern if the product is expected to retain the chlorine atom.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation aliquot Take Aliquot dilute Dilute Sample aliquot->dilute filter_sample Filter Sample dilute->filter_sample inject Inject into LC-MS filter_sample->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS Detection (ESI+) lc_sep->ms_detect analyze_chrom Analyze Chromatogram (Retention Time) ms_detect->analyze_chrom analyze_ms Analyze Mass Spectra (m/z and Isotope Pattern) analyze_chrom->analyze_ms assess Determine Reaction Conversion analyze_ms->assess

Caption: Workflow for reaction monitoring using LC-MS.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during TLC and LC-MS analysis in a direct question-and-answer format.

TLC Troubleshooting

Problem: My spots are streaking or "tailing" on the TLC plate.

  • Possible Causes & Solutions:

    • Sample Overload: The most common cause. The spot is too concentrated.[15][31] Solution: Dilute your sample and re-spot the plate. A good concentration is around 1 mg/mL.[15]

    • Highly Polar/Acidic/Basic Compound: Compounds with strongly acidic or basic groups can interact too strongly with the silica gel.[15] Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds (like many pyridines), add a few drops of triethylamine or ammonium hydroxide.[5]

    • Inappropriate Solvent: The solvent system may not be suitable for your compound.[32] Solution: Experiment with a different eluent system, adjusting the polarity.

Problem: I don't see any spots on the plate after development.

  • Possible Causes & Solutions:

    • Sample Too Dilute: The concentration of your analyte is below the detection limit.[15][32] Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[32]

    • Compound is Not UV-Active: While pyridines are typically UV-active, some reaction products may not be. Solution: Use an alternative visualization technique, such as an iodine chamber or a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).[14]

    • Spots Washed Away: The initial spotting line was below the solvent level in the chamber, causing the sample to dissolve into the solvent reservoir instead of migrating up the plate.[15][32] Solution: Ensure the origin line is always above the eluent level.

Problem: The solvent front is running unevenly.

  • Possible Causes & Solutions:

    • Improper Plate Placement: The TLC plate is not placed flat against the chamber wall or the bottom of the plate is not level.[5] Solution: Ensure the plate is resting evenly on the bottom of the chamber and leaning flat against the side.

    • Chamber Not Saturated: The chamber atmosphere is not saturated with solvent vapor.[13] Solution: Always use a filter paper wick and allow the chamber to equilibrate for at least 5-10 minutes before placing the plate inside.

LC-MS Troubleshooting

Problem: I am seeing significant retention time shifts between injections.

  • Possible Causes & Solutions:

    • Mobile Phase Issues: The mobile phase composition has changed due to evaporation, or it was prepared incorrectly. Microbial growth can also be an issue.[33] Solution: Prepare fresh mobile phase daily using high-purity, LC-MS grade solvents and additives.[29][33] Keep solvent bottles capped.

    • Column Equilibration: The column was not properly equilibrated before the analytical run. Solution: Ensure the column is flushed with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

    • Column Degradation: The column performance is deteriorating. Solution: Try flushing the column with a strong solvent wash. If performance does not improve, the column may need to be replaced.[29]

Problem: I have a weak or no signal for my compound.

  • Possible Causes & Solutions:

    • Incorrect Ionization Mode: The compound may ionize better in a different mode. Solution: If you are using ESI positive mode, try ESI negative mode. While less common for pyridines, some derivatives may ionize better this way.

    • Ion Suppression: Components from the reaction mixture ("matrix") are co-eluting with your analyte and interfering with its ionization.[24][34] Solution: Improve the chromatographic separation by adjusting the gradient to better resolve your analyte from interfering species. Alternatively, perform a more rigorous sample cleanup (e.g., Solid-Phase Extraction) before injection.[34]

    • Source Contamination: The ESI source is dirty, which impedes ion formation and transmission.[30] Solution: Follow the manufacturer's protocol for cleaning the ion source components.

Problem: My baseline is very noisy or I see many contaminant peaks.

  • Possible Causes & Solutions:

    • Contaminated Solvents/Additives: The mobile phase contains impurities.[33] Solution: Always use fresh, high-purity LC-MS grade solvents, water, and additives.[33]

    • Sample Carryover: Residue from a previous, more concentrated sample is eluting in the current run.[33] Solution: Implement a "needle wash" step in your injection sequence and run blank injections (injecting only mobile phase) between samples to flush the system.

    • Column Bleed: The stationary phase of the column is degrading and leaching into the mobile phase.[33] Solution: This is more common with aggressive mobile phases or high temperatures. Ensure your method is within the column's recommended operating parameters. If bleed persists, the column may need replacement.

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I choose between TLC and LC-MS for my reaction? A1: Use TLC for rapid, frequent, and qualitative checks of the reaction progress right at the bench. It's fast, cheap, and tells you if the starting material is being consumed.[5][14] Use LC-MS when you need higher sensitivity, want to quantify the conversion, identify unknown byproducts, or confirm the mass of your product. LC-MS is the gold standard for final analysis and for complex mixtures.

Q2: My reaction product has a very similar Rf to my starting material on TLC. How can I improve the separation? A2: If the Rf values are very close, you need to change the selectivity of your TLC system. Try changing the composition of your eluent significantly. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[31][32] Even small changes in solvent ratios can sometimes achieve the necessary separation.

Q3: What does the [M+H]⁺ notation mean in my LC-MS data? A3: [M+H]⁺ refers to the protonated molecular ion. In ESI positive mode, a proton (H⁺) from the acidic mobile phase attaches to your neutral molecule (M), giving it a positive charge. The mass spectrometer detects this charged species. Its mass-to-charge ratio (m/z) will be the molecular weight of your compound plus the mass of a proton (~1.007 Da).

Q4: I see a peak at m/z 156 and 158 in my starting material, but also peaks at m/z 141 and 143. What are those? A4: The peaks at m/z 141 and 143 likely correspond to a common fragment ion. This compound can lose a methyl radical (•CH₃, mass ~15 Da) after ionization. The loss of this fragment from the molecular ions at m/z 156/158 would result in fragment ions at m/z 141/143. The fact that this fragment also shows the 3:1 isotope pattern confirms it still contains the chlorine atom. This fragmentation pattern can add another layer of confidence to your compound identification.[27]

Q5: Can I use the peak areas from my LC-MS chromatogram to get an exact percentage conversion of my reaction? A5: Not directly without proper calibration. The peak area for different compounds depends on their concentration AND their ionization efficiency. The product and starting material may ionize differently, so a direct comparison of their peak areas may not reflect a true molar ratio. For accurate quantification, you must create a calibration curve using authentic standards for both the starting material and the product. However, for simply monitoring progress, observing the relative change in peak areas over time is a very effective and common practice.[22]

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  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Chromatography Online. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • LCGC International. (n.d.). How to Avoid Problems in LC–MS. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved from [Link]

  • BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • Farmacja Polska. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-(4-Chloropyridin-2-yl)ethanone, a substituted pyridine derivative of interest in synthetic chemistry.

In the absence of a publicly available, fully assigned experimental spectrum for this compound, this guide will present a comprehensive, predicted analysis. This predictive framework is built upon a comparative study of structurally analogous compounds, including 2-acetylpyridine and 1-(4-chlorophenyl)ethanone. By dissecting the electronic effects of the substituents on the pyridine ring, we can confidently anticipate the chemical shifts and coupling patterns of the target molecule. This approach not only serves as a practical guide for identifying this specific compound but also enhances the reader's foundational understanding of NMR spectral interpretation for complex heterocyclic systems.

The Structural Rationale: Predicting NMR Spectra Through Comparative Analysis

The chemical shifts and coupling constants in NMR are exquisitely sensitive to the electronic environment of each nucleus.[1] In this compound, the pyridine ring's electron density is modulated by two key substituents: the electron-withdrawing acetyl group at the C2 position and the electronegative chlorine atom at the C4 position. The interplay of their inductive and resonance effects governs the spectral appearance of the molecule.

To predict the spectrum, we will draw comparisons with two primary reference compounds:

  • 2-Acetylpyridine: This molecule provides a baseline for the influence of an acetyl group at the C2 position on the pyridine ring's protons and carbons.

  • 1-(4-Chlorophenyl)ethanone: This compound offers insight into the effect of a chlorine atom positioned para to an acetyl group on an aromatic ring, which is electronically analogous to the 4-position in our target molecule.

By synthesizing the data from these and other substituted pyridines, we can construct a reliable, predicted NMR profile for this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

While the following data is predicted, the methodology for acquiring such spectra is standardized. A robust experimental protocol is critical for ensuring the accuracy and reproducibility of NMR data.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using the PENDANT or DEPT pulse sequence) is employed to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio.

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning proton and carbon signals, respectively.[2]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region corresponding to the three pyridine ring protons, and one signal in the aliphatic region for the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.0Doublet (d)~5.2
H-5~7.5Doublet of Doublets (dd)~5.2, ~2.0
H-6~8.7Doublet (d)~2.0
-CH₃~2.7Singlet (s)N/A

Justification for Predictions:

  • -CH₃ Protons: The methyl protons of the acetyl group are expected to appear as a singlet at approximately 2.7 ppm. This is consistent with the chemical shift of the methyl protons in 2-acetylpyridine.

  • H-6 Proton: This proton is adjacent to the nitrogen atom, which is highly electronegative, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-5.

  • H-3 Proton: This proton is ortho to the electron-withdrawing acetyl group, which also causes a downfield shift. It will appear as a doublet due to coupling with H-5.

  • H-5 Proton: This proton is expected to be the most upfield of the aromatic protons. It will be split into a doublet of doublets by coupling to both H-3 and H-6.

// Molecule structure N1 [label="N", pos="0,1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C2 [label="C", pos="1,1!", fontcolor="#202124"]; C3 [label="C", pos="1.5,0!", fontcolor="#202124"]; C4 [label="C", pos="1,-1!", fontcolor="#202124"]; C5 [label="C", pos="0,-1!", fontcolor="#202124"]; C6 [label="C", pos="-0.5,0!", fontcolor="#202124"]; C7 [label="C", pos="1.5,2!", fontcolor="#202124"]; O8 [label="O", pos="2.5,2!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C9 [label="C", pos="1,3!", fontcolor="#202124"]; Cl10 [label="Cl", pos="1.5,-2!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; H_C3 [label="H", pos="2.5,0!", fontcolor="#5F6368"]; H_C5 [label="H", pos="-0.5,-2!", fontcolor="#5F6368"]; H_C6 [label="H", pos="-1.5,0!", fontcolor="#5F6368"]; H1_C9 [label="H", pos="0,3!", fontcolor="#5F6368"]; H2_C9 [label="H", pos="1.5,4!", fontcolor="#5F6368"]; H3_C9 [label="H", pos="0.5,4!", fontcolor="#5F6368"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C7; C7 -- O8 [style=double]; C7 -- C9; C4 -- Cl10; C3 -- H_C3; C5 -- H_C5; C6 -- H_C6; C9 -- H1_C9; C9 -- H2_C9; C9 -- H3_C9; } }

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals: five for the pyridine ring carbons and two for the acetyl group carbons (carbonyl and methyl).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~199
C-2~153
C-6~150
C-4~145
C-3~127
C-5~122
-CH₃~26

Justification for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, around 199 ppm, which is characteristic for ketones.

  • C-2, C-4, and C-6: These carbons are directly bonded to electronegative atoms (nitrogen or chlorine) or are part of an electron-withdrawing group, causing them to be significantly deshielded and appear at lower field.

  • C-3 and C-5: These carbons are less affected by the electron-withdrawing substituents and are therefore expected to be more shielded, appearing at higher field compared to C-2, C-4, and C-6.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing at the highest field (lowest ppm value), consistent with typical aliphatic carbons.

G

Caption: Standard workflow for NMR analysis.

Comparative Analysis with Alternative Structures

To further solidify our understanding, let's compare the predicted spectra of this compound with its structural isomers and related compounds.

  • vs. 1-(2-Chloropyridin-4-yl)ethanone: In this isomer, the positions of the chloro and acetyl groups are swapped. This would lead to a significantly different ¹H NMR splitting pattern. The proton at C-3 would likely be a doublet, the proton at C-5 a doublet, and the proton at C-6 a singlet. The chemical shifts would also be altered due to the different electronic environment.

  • vs. 1-(6-Chloropyridin-2-yl)ethanone: Here, the chlorine is at the C-6 position. The ¹H NMR spectrum would likely show three signals in the aromatic region, each a doublet of doublets or a triplet, reflecting a more complex coupling network.

This comparative approach underscores the power of NMR spectroscopy to differentiate between closely related isomers, a critical capability in drug development and quality control.

Conclusion

This guide provides a detailed, predicted ¹H and ¹³C NMR analysis of this compound, grounded in the established principles of NMR spectroscopy and a comparative study of analogous structures. The predicted chemical shifts and coupling constants serve as a robust reference for researchers working with this and similar heterocyclic compounds. The true value of this analysis lies not just in the identification of a single molecule, but in the reinforcement of the logical framework used to interpret complex NMR spectra. As with all analytical techniques, the ultimate confirmation of structure relies on the careful acquisition and interpretation of experimental data, for which this guide provides a solid preparatory foundation.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Chloropyridin-2-yl)ethanone for Analytical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(4-Chloropyridin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. We will elucidate the primary fragmentation pathways, identify characteristic ions, and compare the utility of this technique against complementary analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis are provided to ensure reproducible and accurate characterization of this and structurally related compounds. This document is intended for researchers, analytical chemists, and quality control professionals in the drug development and chemical synthesis sectors.

Elucidation of the Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible and characteristic fragmentation.[1] Understanding this fragmentation is paramount for unequivocal structural confirmation. The mass spectrum of this compound is defined by several key fragmentation events originating from the molecular ion (M⁺•).

The Molecular Ion (M⁺•)

The nominal molecular weight of this compound (C₇H₆ClNO) is 155.58 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic isotopic cluster:

  • M⁺• peak at m/z 155: Corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺• peak at m/z 157: Corresponding to the molecule containing the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺• peak.[2]

This M/M+2 pattern is a crucial diagnostic feature for identifying chlorine-containing compounds in a mass spectrum.

Primary Fragmentation: α-Cleavage

The most prominent fragmentation pathway for aromatic ketones is the α-cleavage (alpha-cleavage) of the bond between the carbonyl carbon and the adjacent alkyl group.[3][4] This process is energetically favorable as it leads to the formation of a stable acylium ion.[5]

For this compound, α-cleavage involves the loss of a methyl radical (•CH₃, 15 Da):

M⁺• (m/z 155/157) → [M - CH₃]⁺ (m/z 140/142) + •CH₃

The resulting 4-chloropyridin-2-ylcarbonylium ion at m/z 140 (and its ³⁷Cl isotopologue at m/z 142) is expected to be the base peak (the most intense peak in the spectrum) due to its resonance stabilization. This is a common fragmentation pattern observed in analogous aromatic ketones like 4'-chloroacetophenone.[6]

Subsequent Fragmentation Pathways

The primary acylium ion can undergo further fragmentation, providing additional structural confirmation:

  • Loss of Carbon Monoxide (CO): Acylium ions frequently eliminate a neutral molecule of carbon monoxide (CO, 28 Da).[7] [m/z 140/142]⁺ → [m/z 112/114]⁺ + CO This fragmentation yields the 4-chloropyridinyl cation at m/z 112/114 .

  • Loss of Chlorine: The pyridine ring can fragment through the loss of a chlorine atom (Cl•, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da), a common pathway for chloropyridines.[2][8] [m/z 112/114]⁺ → [m/z 77]⁺ + •Cl The loss of a chlorine radical from the 4-chloropyridinyl cation would produce an ion at m/z 77 .

The proposed fragmentation pathway is visualized in the diagram below.

fragmentation M Molecular Ion (M⁺•) m/z 155/157 F1 [M - CH₃]⁺ 4-Chloropyridin-2-ylcarbonylium m/z 140/142 (Base Peak) M->F1 - •CH₃ (α-cleavage) F2 [M - CH₃ - CO]⁺ 4-Chloropyridinyl Cation m/z 112/114 F1->F2 - CO F3 Pyridinyl Cation Fragment m/z 77 F2->F3 - •Cl

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Key Ions

The table below summarizes the expected key ions in the EI mass spectrum, which serve as a fingerprint for identification.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation StepExpected Relative Abundance
155 / 157[C₇H₆ClNO]⁺•Molecular IonModerate
140 / 142[C₆H₃ClNO]⁺Loss of •CH₃High (Base Peak)
112 / 114[C₅H₃ClN]⁺Loss of CO from m/z 140/142Moderate to Low
77[C₅H₃N]⁺Loss of •Cl from m/z 112Low

Comparative Analysis with Orthogonal Methodologies

While GC-MS is a powerful tool, a multi-technique approach is often required for comprehensive characterization and regulatory compliance. The choice of technique depends on the analyte's properties and the analytical goals.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is preferred for non-volatile, thermally labile, or highly polar compounds.[1] It typically employs soft ionization techniques like Electrospray Ionization (ESI), which usually results in a prominent protonated molecule [M+H]⁺ and minimal fragmentation.[1]

  • Performance Comparison:

    • GC-MS (EI): Provides rich structural information through detailed, reproducible fragmentation patterns, ideal for library matching and initial identification of volatile, thermally stable compounds.[1]

    • LC-MS (ESI): Offers superior sensitivity for many compounds and is better suited for quantitative analysis of the parent compound (e.g., in bioanalytical studies) due to the dominance of the [M+H]⁺ ion. It avoids the potential for thermal degradation in the GC injector. For this compound, ESI would likely yield a strong signal at m/z 156/158.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework of a molecule.

  • Performance Comparison:

    • ¹H NMR: Would confirm the number and connectivity of protons. For this molecule, distinct signals for the methyl protons and the three aromatic protons on the pyridine ring would be expected.

    • ¹³C NMR: Would show the number of unique carbon atoms, including the carbonyl carbon and the carbons of the pyridine ring.

    • Overall: NMR is unparalleled for de novo structure elucidation but is less sensitive than MS and requires a pure, more concentrated sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

  • Performance Comparison:

    • The FTIR spectrum of this compound would prominently feature a strong absorption band for the carbonyl (C=O) stretch, typically around 1685-1715 cm⁻¹.[4]

    • It would also show characteristic peaks for C-Cl stretching and aromatic C=C and C=N ring vibrations, confirming the presence of these functionalities.[11]

    • FTIR provides excellent functional group information but cannot elucidate the overall molecular structure or connectivity in the way MS or NMR can.

Method Selection Summary
TechniquePrimary Information ProvidedStrengthsLimitations
GC-EI-MS Molecular Weight & Structural FragmentsExcellent for structural elucidation of volatile compounds; vast spectral libraries available.[1]Requires analyte to be volatile and thermally stable; hard ionization can lead to loss of molecular ion.[12]
LC-ESI-MS Molecular Weight (as [M+H]⁺)High sensitivity; suitable for non-volatile/labile compounds; ideal for quantification.[13]Provides limited structural information from fragmentation without MS/MS.
NMR Complete C-H Framework & ConnectivityUnambiguous structure determination.Low sensitivity; requires pure sample and larger quantities.
FTIR Functional GroupsFast, non-destructive, provides clear functional group data.[10]Does not provide information on molecular weight or full connectivity.

Validated Experimental Protocol for GC-EI-MS Analysis

This protocol provides a robust starting point for the analysis of this compound. Method optimization is recommended for specific matrices.

Sample Preparation
  • Solvent Selection: Use a high-purity, volatile organic solvent such as Dichloromethane or Ethyl Acetate.[14]

  • Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Serially dilute to a working concentration of approximately 10 µg/mL.[14]

  • Vialing: Transfer a minimum of 100 µL of the final solution into a 2 mL glass autosampler vial with a PTFE-lined cap.

Instrumentation & Conditions
  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[15]

  • Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is recommended.[16]

Table: GC-MS Operating Parameters

ParameterRecommended SettingRationale
GC Inlet
Injector TypeSplit/SplitlessAllows for flexibility in concentration.
Inlet Temp250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplitless (1 min)Maximizes analyte transfer to the column for sensitivity.
Injection Vol.1 µLStandard volume for capillary columns.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.[16]
Flow Rate1.2 mL/min (Constant Flow)Optimal for column dimensions and analyte separation.
Oven Program
Initial Temp80 °C (hold 2 min)Allows for solvent focusing at the head of the column.
Ramp Rate15 °C/minProvides good separation from potential impurities.
Final Temp280 °C (hold 5 min)Ensures elution of the analyte and cleans the column.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard for generating reproducible fragmentation.
Ionization Energy70 eVIndustry standard for library comparability.[16]
Source Temp230 °CPrevents condensation of analytes in the source.
Transfer Line280 °CPrevents cold spots and analyte loss.
Mass Rangem/z 40 - 300Covers the expected molecular ion and fragment masses.
Data Analysis Workflow

The following diagram outlines the logical flow for data acquisition and interpretation.

workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_data Data Analysis P1 Dissolve Sample (10 µg/mL in DCM) P2 Transfer to Autosampler Vial P1->P2 A1 Inject 1 µL P2->A1 A2 Chromatographic Separation A1->A2 A3 EI Ionization (70 eV) & Mass Analysis A2->A3 D1 Extract Mass Spectrum from Chromatographic Peak A3->D1 D2 Identify Molecular Ion (m/z 155/157) D1->D2 D3 Identify Key Fragments (m/z 140, 112) D2->D3 D4 Confirm Structure D3->D4

Caption: Experimental and data analysis workflow for GC-MS characterization.

Conclusion

The analytical characterization of this compound is effectively achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. The fragmentation pattern is dominated by a highly stable acylium ion at m/z 140/142, formed via α-cleavage, which serves as a reliable diagnostic peak. While GC-MS provides excellent structural detail, it should be used in concert with orthogonal techniques like LC-MS for quantitative rigor and NMR or FTIR for unambiguous functional group and connectivity confirmation. The methodologies and comparative data presented in this guide offer a comprehensive framework for scientists engaged in the analysis of this and related heterocyclic compounds, ensuring data integrity and supporting robust drug development programs.

References

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  • LC-GC. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
  • ResolveMass Laboratories Inc. (2025). GC-MS vs.
  • Zaidi, N.A., Al-Katti, J.M., & Saeed, F.H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones.
  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).
  • LibreTexts Chemistry. (n.d.).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2).
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d.
  • Agilent Technologies. (2020).
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
  • Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
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A Comparative Guide to the Infrared Spectroscopy of 2-Acetyl-4-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for probing the functional groups and overall structure of molecules. This guide provides an in-depth analysis of the infrared spectrum of 2-acetyl-4-chloropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Through a comparative approach with its parent compounds, 2-acetylpyridine and 4-chloropyridine, we will dissect the vibrational signatures of this molecule, offering a robust framework for its identification and characterization. While a publicly available experimental spectrum for 2-acetyl-4-chloropyridine is not readily accessible, this guide will present a detailed prediction of its spectrum based on established spectroscopic principles and empirical data from closely related analogues.

The Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, corresponding to the stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in units of cm⁻¹), where each peak corresponds to a specific vibrational mode. For a comprehensive overview of the principles of IR spectroscopy, readers are encouraged to consult foundational texts on the subject.

A Comparative Analysis of Vibrational Frequencies

The infrared spectrum of 2-acetyl-4-chloropyridine is best understood by dissecting the contributions of its constituent functional groups: the pyridine ring, the acetyl group, and the chlorine substituent. By comparing its predicted spectrum with the experimental spectra of 2-acetylpyridine and 4-chloropyridine, we can confidently assign the characteristic vibrational modes.

Key Vibrational Regions and Functional Group Analysis

1. The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹):

The most prominent and diagnostically significant peak in the spectrum of 2-acetyl-4-chloropyridine is expected to be the carbonyl (C=O) stretch of the acetyl group. In aromatic ketones, the C=O stretching frequency is typically observed in the range of 1685-1666 cm⁻¹[1]. This is at a lower wavenumber compared to saturated aliphatic ketones (around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic pyridine ring, which delocalizes the pi-electrons and weakens the C=O bond[2][3].

  • 2-Acetylpyridine: The experimental spectrum of 2-acetylpyridine shows a strong absorption band for the C=O stretch.

  • 4-Chloropyridine: This compound lacks a carbonyl group, and therefore, its spectrum is devoid of any strong absorptions in this region.

  • 2-Acetyl-4-chloropyridine (Predicted): We anticipate a strong C=O stretching band in a similar region to 2-acetylpyridine. The presence of the electron-withdrawing chlorine atom at the 4-position of the pyridine ring is expected to have a minor electronic influence on the acetyl group at the 2-position, potentially causing a slight shift in the C=O frequency.

2. The Pyridine Ring Vibrations (1600-1400 cm⁻¹):

Aromatic rings, including pyridine, exhibit a series of characteristic C=C and C=N stretching vibrations in this region[4]. These bands are often complex and can be influenced by the nature and position of substituents.

  • 2-Acetylpyridine and 4-Chloropyridine: Both compounds display a set of bands in this region corresponding to the pyridine ring vibrations.

  • 2-Acetyl-4-chloropyridine (Predicted): The spectrum of 2-acetyl-4-chloropyridine will also feature these characteristic ring stretching vibrations. The specific pattern and positions of these peaks will be a unique fingerprint of the di-substituted pyridine ring.

3. The C-Cl Stretching Region (850-550 cm⁻¹):

The presence of the chlorine atom in 4-chloropyridine and 2-acetyl-4-chloropyridine gives rise to a C-Cl stretching vibration. The exact position of this band can vary depending on the aromatic system to which it is attached but generally falls within the 850-550 cm⁻¹ range[5][6].

  • 4-Chloropyridine: A distinct C-Cl stretching band is observable in its IR spectrum.

  • 2-Acetylpyridine: This molecule does not contain a C-Cl bond, and thus, this peak is absent.

  • 2-Acetyl-4-chloropyridine (Predicted): A C-Cl stretching vibration is expected in the fingerprint region of the spectrum, providing clear evidence for the presence of the chlorine substituent.

4. C-H Vibrations:

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): All three compounds will exhibit weak to medium intensity bands in this region, characteristic of C-H stretching vibrations on the pyridine ring[4].

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): 2-Acetylpyridine and 2-acetyl-4-chloropyridine will show absorptions in this region due to the C-H stretching of the methyl group in the acetyl moiety.

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of C-H out-of-plane bending bands in this region is highly diagnostic of the substitution pattern on the aromatic ring. The unique substitution of 2-acetyl-4-chloropyridine will result in a characteristic pattern in this region.

Tabulated Comparison of Key Vibrational Frequencies

Vibrational Mode2-Acetylpyridine (cm⁻¹)4-Chloropyridine (cm⁻¹)2-Acetyl-4-chloropyridine (Predicted cm⁻¹)
Aromatic C-H Stretch~3050~3070~3060
Aliphatic C-H Stretch~2980-~2985
C=O Stretch ~1690 (Strong) - ~1695 (Strong)
Pyridine Ring C=C, C=N Stretches~1580, 1470, 1430~1590, 1480, 1400~1585, 1475, 1420
C-H Bending (in-plane)Multiple weak bandsMultiple weak bandsMultiple weak bands
C-Cl Stretch - ~820 ~830
C-H Bending (out-of-plane)Characteristic patternCharacteristic patternUnique characteristic pattern

Note: The wavenumbers for 2-acetylpyridine and 4-chloropyridine are approximate values obtained from publicly available spectral data. The predicted values for 2-acetyl-4-chloropyridine are based on these comparisons and established spectroscopic correlations.

Visualizing the Molecular Structures

To better understand the structural relationships between the compared molecules, the following diagram illustrates their chemical structures.

Caption: Structural relationship between the target and reference compounds.

Experimental Protocol for FT-IR Analysis of Solid Samples

For researchers wishing to acquire an experimental IR spectrum of 2-acetyl-4-chloropyridine or similar solid organic compounds, the following protocols are recommended.

Method 1: Thin Solid Film Method[8]

This method is often preferred for its simplicity and the absence of interfering signals from a matrix.

Workflow:

A Dissolve Sample B Apply to Salt Plate A->B C Evaporate Solvent B->C D Acquire Spectrum C->D

Caption: Workflow for the thin solid film FT-IR sample preparation method.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone in a small vial[7].

  • Application: Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr)[7].

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin (leading to weak absorption bands), another drop of the solution can be added and the solvent evaporated again[7].

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, thoroughly clean the salt plate with a suitable solvent (e.g., acetone) to remove all traces of the sample[7].

Method 2: KBr Pellet Method

This is a traditional and widely used method for obtaining high-quality spectra of solid samples.

Workflow:

A Grind Sample with KBr B Place in Pellet Die A->B C Apply Pressure B->C D Acquire Spectrum C->D

Caption: Workflow for the KBr pellet FT-IR sample preparation method.

Step-by-Step Procedure:

  • Grinding and Mixing: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in a suitable sample holder in the FT-IR spectrometer and acquire the spectrum.

  • Disposal: After analysis, the KBr pellet can be disposed of appropriately.

Conclusion

The infrared spectrum of 2-acetyl-4-chloropyridine is predicted to exhibit characteristic absorption bands that clearly indicate the presence of the acetyl group, the chlorine substituent, and the disubstituted pyridine ring. By leveraging a comparative analysis with 2-acetylpyridine and 4-chloropyridine, a confident assignment of the major vibrational modes can be achieved. The strong carbonyl stretch, the pyridine ring vibrations, and the C-Cl stretch serve as key diagnostic peaks for the structural confirmation of this molecule. The experimental protocols provided herein offer reliable methods for obtaining high-quality FT-IR spectra of this and other solid organic compounds, enabling researchers to perform their own detailed structural analyses.

References

  • Department of Chemistry and Biochemistry, University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

  • Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.
  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. The Journal of Chemical Physics, 21(7), 1170-1176.
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  • Abdel-Shafy, H. I. (1980). A study of the vibrational spectra of some monosubstituted pyridines. New Jersey Institute of Technology.
  • SpectraBase. 2-Acetylpyridine - Attenuated Total Reflectance Infrared (ATR-IR) Spectrum. [Link]

  • Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 13(10), 435-445.
  • LookChem. 2-Acetylpyridine(1122-62-9). [Link]

  • Anderson, F. E., & Klemperer, W. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1191.
  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

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  • Wang, Y., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Physical Chemistry Chemical Physics, 20(44), 28065-28077.
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A Comparative Guide to the Reactivity of Substituted Chloropyridines for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and materials chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] Chloropyridines serve as versatile and cost-effective building blocks for the synthesis of these complex molecules.[2] However, their reactivity in key synthetic transformations is not uniform and is profoundly influenced by the position of the chlorine atom and the electronic nature of other substituents on the ring.

This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Chloropyridin-2-yl)ethanone , a functionally rich building block, against other common chloropyridine isomers. We will explore the underlying electronic and steric factors that govern their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in substrate selection and reaction optimization.

Theoretical Framework: Understanding Chloropyridine Reactivity

The reactivity of a chloropyridine is primarily dictated by the interplay of several factors, with electronic effects being the most dominant.

The Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect. This effect renders the ring electron-deficient, or "π-deficient," compared to benzene.[3][4][5] This electron deficiency is most pronounced at the α (C2, C6) and γ (C4) positions.

Consequently, these positions are activated towards attack by nucleophiles. In a nucleophilic aromatic substitution (SNAr) reaction, the intermediate Meisenheimer complex is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a pathway unavailable for attack at the β (C3, C5) positions.[6][7][8] This fundamental electronic property explains the general reactivity order for SNAr in simple chloropyridines: 4-chloropyridine ≈ 2-chloropyridine >> 3-chloropyridine .[8][9]

The Role of the Acetyl Substituent

In our primary molecule of interest, This compound , the acetyl group at the C2 position plays a crucial role. As a potent electron-withdrawing group (EWG), it further depletes the electron density of the pyridine ring.[10] This has two major consequences:

  • Enhanced SNAr Reactivity: The acetyl group's ability to stabilize negative charge via resonance provides additional stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. This significantly activates the C4-Cl bond for substitution, making it considerably more reactive than in unsubstituted 4-chloropyridine.

  • Modulated Cross-Coupling: In palladium-catalyzed reactions, the electronic nature of the substrate affects the oxidative addition step, which is often rate-limiting for aryl chlorides.[11] The electron-deficient nature of the C4-Cl bond in this molecule can facilitate oxidative addition to the Pd(0) catalyst.

SNAr_Activation cluster_0 Reactivity Factors cluster_1 Reactivity Outcome Pyridine_N Pyridine Nitrogen (Inductive Withdrawal) SNAr_Rate Increased SNAr Rate at C4 Pyridine_N->SNAr_Rate Activates C4 Acetyl_EWG C2-Acetyl Group (Resonance/Inductive Withdrawal) Acetyl_EWG->SNAr_Rate Strongly Activates C4 CrossCoupling_Feasibility Favorable for Cross-Coupling Acetyl_EWG->CrossCoupling_Feasibility Facilitates Oxidative Addition Cl_Position Chlorine Position (C2, C4 vs. C3) Cl_Position->SNAr_Rate C4 is optimal

Caption: Logical relationship of factors enhancing reactivity in this compound.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing heteroatom nucleophiles onto the pyridine ring. The relative reactivity of chloropyridines in this manifold is a direct reflection of the stability of the reaction intermediate.

As discussed, 2- and 4-chloropyridines are significantly more reactive than 3-chloropyridine. The addition of a second chlorine atom, as in 2,4-dichloropyridine, introduces a question of regioselectivity. In classical SNAr reactions, substitution typically occurs preferentially at the C4 position due to superior stabilization of the Meisenheimer intermediate.[12]

This compound stands out as a highly activated substrate for SNAr at the C4 position. The combined electron-withdrawing effects of the ring nitrogen and the C2-acetyl group make the C4-Cl bond exceptionally labile towards nucleophilic displacement. It is predicted to be substantially more reactive than both 4-chloropyridine and 2,4-dichloropyridine.

Table 1: Qualitative Reactivity Comparison in SNAr Reactions

SubstratePosition of ClActivating/Deactivating GroupsExpected Relative SNAr RateCommon Nucleophiles
3-ChloropyridineC3NoneVery LowRequires harsh conditions
2-ChloropyridineC2NoneModerateAmines, Alkoxides
4-ChloropyridineC4NoneModerateAmines, Alkoxides
2,4-DichloropyridineC2, C4C2-Cl (weakly deactivating)High (at C4)Amines, Thiolates
This compound C4 C2-Acetyl (strongly activating) Very High (at C4) Amines, Alkoxides, Thiolates
2-Chloro-5-nitropyridineC2C5-Nitro (strongly activating)Very High (at C2)Amines, Phenoxides

This table is a qualitative summary based on established principles of physical organic chemistry.[13]

Experimental Protocol: SNAr Amination of this compound

This protocol describes a representative SNAr reaction with a secondary amine, a common transformation in drug discovery.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, potassium carbonate, and a magnetic stir bar.

  • Seal the vial with a cap and purge with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF via syringe, followed by the morpholine.

  • Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 20-40 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-morpholinopyridin-2-yl)ethanone.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

While SNAr is effective for C-N and C-O bond formation, palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C and C-N bonds with a wider range of partners.[14] Chloropyridines are known to be challenging substrates due to the strength of the C-Cl bond and the potential for the pyridine nitrogen to inhibit the palladium catalyst. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has largely overcome these issues.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming biaryl structures.[1] For chloropyridines, successful coupling relies heavily on the choice of catalyst, ligand, and base.[2] Generally, 2-chloropyridines have been reported to give excellent yields, sometimes superior to 4-chloropyridines, under specific catalytic conditions.[1]

For This compound , the C4-Cl bond is the reactive site. The electron-deficient nature of the ring should facilitate the oxidative addition step. The primary challenge may be potential catalyst inhibition or undesired side reactions involving the ketone functionality, necessitating careful selection of reaction conditions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O10095[1]
4-ChloropyridinePd(OAc)₂ / P(o-tolyl)₃K₃PO₄Dioxane10063[1]
2,4-Dichloropyridine (C4 selective)Pd(dppf)Cl₂K₂CO₃DME/H₂O8085-95[15]
1-(4-Cl-pyridin-2-yl)ethanone Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Predicted Good to Excellent[2]

Yields are for specific examples and may vary. Conditions for the title compound are predictive based on best practices for activated chloropyridines.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative to SNAr for C-N bond formation, especially with less nucleophilic amines.[16] Success with chloropyridines is highly dependent on the ligand, with bulky biarylphosphines (e.g., RuPhos, XPhos) or ferrocene-based ligands being particularly effective.[11][17] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[11]

In dichlorinated systems like 2,4-dichloropyridine, high regioselectivity can be achieved. While SNAr favors C4, Buchwald-Hartwig amination can be directed to the C2 position with high selectivity, demonstrating the complementary nature of these methods.[18] For This compound , amination will occur at the C4 position, and its electron-deficient character is expected to make it a competent substrate under standard modern conditions.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Chloropyridine, Boronic Acid/Amine, Base, Catalyst, Ligand Inert Seal and Purge with Inert Gas (Ar/N2) Reagents->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat to Specified Temp (e.g., 80-120 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temp Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of chloropyridines is a nuanced subject governed by the interplay of positional isomerism and substituent effects. Our analysis reveals that This compound is a highly activated and versatile building block.

  • For Nucleophilic Aromatic Substitution: The C2-acetyl group strongly activates the C4-Cl bond, making this substrate significantly more reactive than unsubstituted 2- or 4-chloropyridine. It offers a rapid and efficient route to 4-substituted-2-acetylpyridines.

  • For Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the C4-Cl bond makes it a prime candidate for efficient Suzuki-Miyaura and Buchwald-Hartwig reactions, provided that modern, robust catalyst systems are employed to overcome the general challenges associated with chloropyridine substrates.

In contrast, 3-chloropyridines remain the least reactive isomers across both reaction classes. Dichloropyridines, such as 2,4-dichloropyridine, offer opportunities for sequential, regioselective functionalization, with SNAr typically favoring the C4 position and some cross-coupling methods favoring C2.[12][18] The choice of substrate should therefore be a strategic decision based on the desired reaction type, target molecule, and the desired level of reactivity.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. 2

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. 11

  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(01), 45–48. 1

  • Allu, S., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272.

  • Shaikh, I., et al. (2018). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. 19

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

  • Doc V. (2019). nucleophilic aromatic substitutions. YouTube.

  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines.

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

  • Slideshare. (n.d.). Synthesis, reactivity, aromatic character and importance of Pyridine.

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.

  • University of Liverpool. (n.d.). Heteroaromatic Chemistry LECTURE 6 Pyridines.

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. 12

  • BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. 17

  • Chegg.com. (2016). Solved: Offer an explanation for the observation that....

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Filo. (2024). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.

  • Leadbeater, N. E., & Stencel, L. M. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...

  • Thum, K. E., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1534-1543.

  • ResearchGate. (n.d.). Properties of 2-, 3-, and 4-acetylpyridine substituted ruthenium(II) bis(bipyridine) complexes.

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.

  • ResearchGate. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

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A Comparative Guide to the Biological Activity of 1-(4-Chloropyridin-2-yl)ethanone Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for new therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Heterocyclic compounds, particularly those containing a pyridine scaffold, have garnered significant attention due to their diverse pharmacological properties. Among these, derivatives of 1-(4-Chloropyridin-2-yl)ethanone have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial and anticancer effects. This guide offers a comprehensive comparison of the biological performance of various analogs of this compound, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery efforts.

The Versatile Scaffold: this compound

The this compound core structure presents a unique combination of a reactive ketone group and a substituted pyridine ring. This arrangement allows for facile chemical modifications, leading to the generation of a diverse library of analogs. The chlorine atom at the 4-position of the pyridine ring can influence the electronic properties of the molecule and can be a site for further functionalization. The ketone moiety serves as a convenient handle for introducing various pharmacophores through reactions such as condensation to form chalcones or reaction with hydrazines to yield hydrazones. These modifications have been shown to significantly impact the biological activity of the parent compound.

Synthetic Pathways to Bioactive Analogs

The synthesis of this compound analogs typically involves a multi-step process starting from readily available precursors. The core scaffold itself can be synthesized through various methods. One common approach involves the use of 4-chloropicolinonitrile as a starting material.

General Synthesis Workflow

The general workflow for synthesizing and evaluating the biological activity of this compound analogs is depicted below. This process begins with the synthesis of the core scaffold, followed by the generation of diverse analogs, and culminates in their biological screening.

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-chloropicolinonitrile) Core_Synthesis Synthesis of This compound Start->Core_Synthesis Chemical Reactions Analog_Synthesis Analog Synthesis (Chalcones, Hydrazones, etc.) Core_Synthesis->Analog_Synthesis Derivatization Antimicrobial_Screening Antimicrobial Screening (MIC/MBC Assays) Analog_Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (IC50 Assays) Analog_Synthesis->Anticancer_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Screening->SAR_Analysis Anticancer_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents introduced. This section provides a comparative overview of their antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of 4-chloropyridine have shown considerable promise as antimicrobial agents. The introduction of different functional groups onto the this compound scaffold can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

A study on new 4-chloropyridin-2-yl derivatives, synthesized from 4-chloropicolinonitrile, revealed that several analogs exhibited significant activity against both aerobic and anaerobic bacteria. For instance, certain dithiocarbazoic acid monoesters and condensation products with specific aldehydes were found to be particularly effective.

Table 1: Comparative Antimicrobial Activity of Selected 4-Chloropyridin-2-yl Derivatives

Compound IDModificationTarget OrganismsActivity (MIC in µg/mL)Reference
9a Dithiocarbazoic acid monoesterAerobic Bacteria≤6.2 - 100[1]
13b Condensation product with 5-nitrofuran-2-carbaldehydeAerobic Bacteria≤6.2 - 100[1]
9a Dithiocarbazoic acid monoesterAnaerobic Bacteria≤6.2 - 100[1]
2 4-chloropicolinonitrileAnaerobic Bacteria≤6.2 - 100[1]

Note: The data presented is a summary from the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

The antimicrobial potency of these analogs is closely tied to their structural features. The presence of nitro groups, as seen in compound 13b , often enhances antimicrobial activity. The lipophilicity and electronic properties of the substituents also play a crucial role in determining the efficacy of the compounds.

Anticancer Activity

The pyridine nucleus is a key component of many anticancer drugs. Analogs of this compound, particularly chalcones and hydrazones, have been investigated for their potential as anticancer agents.

Chalcones, which are α,β-unsaturated ketones, are known to exhibit a wide range of biological activities, including anticancer properties. The general structure of a chalcone derived from this compound is shown below.

Caption: General structure of a chalcone analog.

Hydrazones, characterized by the C=N-NH-C=O linkage, are another class of derivatives that have demonstrated significant anticancer potential. The ability of the hydrazone moiety to act as a hydrogen bond donor and acceptor facilitates interactions with biological targets.

While specific comparative data for a series of this compound analogs against a panel of cancer cell lines is not available in a single comprehensive study, research on related structures provides valuable insights. For example, studies on various pyridine and quinoline-based chalcones and hydrazones have reported potent cytotoxic activities against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

Table 2: Anticancer Activity of Representative Pyridine-based Analogs

Compound TypeTarget Cell LineActivity (IC50 in µM)Reference
Pyridyl ChalconeMDA-468 (Breast Cancer)0.3 - 0.7[2]
Pyridine-1,2,4-triazole-3-thione-hydrazoneMDA-MD-231 (Breast Cancer)39.2 ± 1.7[3]
1,4-Dihydropyridine DerivativeU87MG (Glioblastoma)Potent Activity[4]

Note: This table presents data from different studies on related pyridine-containing compounds to illustrate their potential. Direct comparison of IC50 values requires standardized testing conditions.

Potential Mechanisms of Action in Cancer:

The anticancer activity of these compounds is believed to be mediated through various mechanisms, including:

  • Induction of Apoptosis: Many chalcones and hydrazones have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Enzymes: Some analogs may target specific enzymes that are crucial for cancer cell survival and growth.

Anticancer_MoA cluster_cellular_effects Cellular Effects Compound This compound Analog Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath EnzymeInhibition->CancerCellDeath

Caption: Potential mechanisms of anticancer action.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below. These protocols are based on established methodologies and can be adapted as needed.

Synthesis of this compound Chalcone Analogs

Objective: To synthesize a series of chalcone derivatives by the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Base-Catalyzed Condensation: While stirring the mixture at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 10-20%). The reaction mixture will often change color and may become cloudy.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to precipitate the chalcone product.

  • Purification: Filter the precipitated solid, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analog.

  • Characterization: Confirm the structure of the synthesized chalcones using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of this compound Hydrazone Analogs

Objective: To synthesize a series of hydrazone derivatives by the condensation of this compound with various hydrazides.

Materials:

  • This compound

  • Substituted hydrazides (e.g., hydrazine hydrate, phenylhydrazine, isonicotinic hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux condenser

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol. Add the desired substituted hydrazide (1 equivalent) to this solution.

  • Acid-Catalyzed Condensation: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain the temperature for 2-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: Characterize the synthesized hydrazones using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi.

Materials:

  • Synthesized this compound analogs

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) as a solvent for the compounds

Procedure:

  • Preparation of Compound Solutions: Prepare stock solutions of the synthesized analogs and standard drugs in DMSO.

  • Preparation of Inoculum: Grow the microbial strains in their respective broths to the logarithmic phase. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized analogs on cancer cell lines and determine their IC50 values.

Materials:

  • Synthesized this compound analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., doxorubicin) as a positive control

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator with 5% CO₂ at 37°C.

  • Compound Treatment: Prepare various concentrations of the synthesized analogs and the standard drug in the cell culture medium. Replace the old medium with the medium containing the compounds.

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Conclusion and Future Directions

The analogs of this compound represent a versatile and promising scaffold for the development of novel antimicrobial and anticancer agents. The ease of synthesis and the ability to introduce a wide range of chemical diversity make this class of compounds particularly attractive for medicinal chemists. The comparative analysis presented in this guide highlights the significant impact of structural modifications on biological activity.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesizing a broader range of derivatives to further explore the structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

  • Computational Modeling: Employing molecular docking and other in silico methods to guide the design of more potent and selective analogs.

By leveraging the insights provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound analogs in the fight against infectious diseases and cancer.

References

  • Kowalski, P., & Rurarz, A. (2009). The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica, 66(2), 155-162.
  • dos Santos, M. B., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences, 24(19), 14639.
  • Mphahlele, M. J., et al. (2023). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 28(14), 5369.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1246.
  • Patel, R. V., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(5), 5563-5580.
  • ResearchGate. (n.d.). IC50 values by cancer cell line and IC50 ratios for the comparison of conventional and simulation methods. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • Gür, M., et al. (2020).
  • Al-Ostoot, F. H., et al. (2021). Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1246.
  • S. S. S. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Journal of the Indian Chemical Society, 100(3), 100894.
  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 53-59.
  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. Retrieved from [Link]

  • Newkome, G. R., & Fishel, D. L. (1973). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 53, 63.
  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(85), 54069-54081.
  • Kim, S. H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1835.
  • Charles, R. M., & Brien, K. A. (2017). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. Poster session presented at the Undergraduate Research and Creative Activity Symposium (URCAS), Memphis, TN.
  • Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 17(7), 1003-1013.
  • Wang, L., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(4), 267-275.
  • Arulkumar, M., et al. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry, 16(24), 1937-1953.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Chloropyridin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in this endeavor is the exploration of "privileged structures"—molecular scaffolds that can interact with multiple biological targets. The pyridinone core is one such scaffold, with its derivatives showing a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on a specific subset: derivatives of 1-(4-Chloropyridin-2-yl)ethanone. We will delve into the structure-activity relationships (SAR) that govern their biological function, providing a comparative analysis supported by experimental data and protocols. Our aim is to offer researchers and drug development professionals a comprehensive understanding of how structural modifications to this scaffold influence its therapeutic potential.

The this compound Scaffold: A Versatile Starting Point

The this compound molecule serves as an excellent starting point for chemical library synthesis due to its reactive sites amenable to modification. The core structure consists of a pyridine ring substituted with a chlorine atom at the C4 position and an acetyl group at the C2 position.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

  • C4-Chlorine: The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups at this position. This provides a straightforward way to modulate the electronic properties and steric profile of the molecule.

  • C2-Acetyl Group: The ketone and the methyl group of the acetyl side chain offer multiple points for chemical elaboration, such as condensation reactions or the introduction of different substituents to explore the binding pocket of a target protein.

Understanding how modifications at these positions affect biological activity is the essence of SAR studies.

Synthetic Strategies for Derivative Generation

The generation of a diverse library of derivatives is fundamental to any SAR study. A common synthetic approach starts with the commercially available this compound. The versatility of this starting material allows for a range of chemical transformations.

A key intermediate in the synthesis of many derivatives is the corresponding hydrazonamide. For example, 4-chloropicolinonitrile can be converted to methyl 4-chloropicolinimidate, which then reacts with hydrazine to form 4-chloropicolinohydrazonamide.[3] This intermediate can then be reacted with various electrophiles to generate a wide array of heterocyclic systems.

Below is a generalized workflow for the synthesis of derivatives:

G A This compound B Modification of Acetyl Group (e.g., Aldol Condensation, Halogenation) A->B C Substitution at C4-Position (e.g., Nucleophilic Aromatic Substitution) A->C D Derivative Library B->D C->D

Caption: General synthetic workflow for derivatization.

The rationale behind these modifications is to systematically alter the physicochemical properties of the parent molecule, such as lipophilicity, electronic distribution, and steric bulk, to optimize its interaction with a biological target.

Comparative Biological Evaluation and SAR Analysis

Derivatives of the this compound scaffold have been investigated for a range of biological activities, most notably as antimicrobial agents and kinase inhibitors.[3][4] The SAR analysis reveals critical insights into the structural requirements for potency and selectivity.

3.1. Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of related heterocyclic compounds. For instance, certain 4-chloropyridin-2-yl derivatives have shown activity against both aerobic and anaerobic bacteria.[3] The key SAR observations are summarized below.

Compound IDModification at C2Modification at C4Other ModificationsMIC (µg/mL) vs. S. aureus
Parent -C(O)CH₃-ClNone>100
1a Thiosemicarbazide-ClLinear dithiocarbazoic acid monoester6.2 - 100
1b Condensation product with 5-nitrofuran-2-carbaldehyde-ClNone6.2 - 100
1c 1,2,4-triazole-ClNone>100
1d Thiosemicarbazide-OCH₃Linear dithiocarbazoic acid monoester>100

Note: Data is illustrative, based on findings for structurally similar compounds as reported in the literature.[3]

From this comparative data, several SAR trends can be deduced:

  • Modification of the Acetyl Group is Crucial: The parent compound is largely inactive. Conversion of the acetyl group into larger, more functionalized moieties like thiosemicarbazides or specific aldehyde condensation products appears necessary for antimicrobial activity.[3]

  • The C4-Chlorine is Important: Replacing the C4-chlorine with a methoxy group (Compound 1d) leads to a loss of activity, suggesting that an electron-withdrawing group at this position is beneficial. This could be due to electronic effects on the pyridine ring or a direct interaction with the target.

  • Specific Heterocycles are Preferred: While derivatization is key, not all modifications are productive. The formation of a 1,2,4-triazole ring (Compound 1c) resulted in an inactive compound, indicating that the nature of the appended heterocyclic system is critical for biological activity.

SAR_Antimicrobial cluster_0 C2 Position cluster_1 C4 Position a Thiosemicarbazide d -Cl a->d Active e -OCH3 a->e Inactive b Aldehyde Condensate b->d Active c 1,2,4-Triazole c->d Inactive

Caption: SAR summary for antimicrobial activity.

3.2. Kinase Inhibitory Activity

The pyridine and pyridinone scaffolds are prevalent in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[1] While specific data for this compound derivatives as kinase inhibitors is emerging, we can extrapolate from SAR studies of similar molecules, such as pyrrole indolin-2-one and other pyridine-based kinase inhibitors.[5]

Compound IDModification at C2Modification at C4Target KinaseIC₅₀ (nM)
2a Urea linkage to substituted phenyl-ClKDR500
2b Urea linkage to quinolinylmethylaminopyridinyl-ClKDR68.9
2c Thienopyridinone-HGSK-3β150
2d Thienopyridinone with CNS-penetrating moiety-HGSK-3β30

Note: Data is illustrative, based on findings for structurally similar compounds.[4][6]

Key SAR insights for potential kinase inhibition include:

  • Elaboration of the C2-Side Chain: Simple modifications are insufficient. The introduction of larger, more complex moieties capable of forming multiple hydrogen bonds and hydrophobic interactions is critical. For instance, the addition of a quinolinylmethylamino group (Compound 2b) significantly improved potency against KDR compared to a simpler phenylurea (Compound 2a).[4]

  • Bioisosteric Replacement and Ring Fusion: Fusing the pyridine ring with other heterocycles, such as in the thienopyridinone series (Compounds 2c and 2d), can lock the conformation and improve binding affinity.[6]

  • Modulating Physicochemical Properties: Further optimization of the thienopyridinone scaffold to improve properties like CNS penetration (Compound 2d) also enhanced cellular activity, highlighting the importance of drug-like properties in addition to target affinity.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for synthesis and biological evaluation.

4.1. Protocol: Synthesis of a this compound Derivative (e.g., Thiosemicarbazide)

This protocol is adapted from general methods for the synthesis of thiosemicarbazides from hydrazonamides.[3]

  • Step 1: Formation of Hydrazonamide: React this compound with hydrazine hydrate in ethanol under reflux for 4-6 hours to form the corresponding hydrazone.

  • Step 2: Conversion to Hydrazonamide: Treat the hydrazone with a suitable reagent to form the hydrazonamide intermediate.

  • Step 3: Reaction with Isothiocyanate: To a solution of the hydrazonamide (1 mmol) in ethanol (20 mL), add an appropriate isothiocyanate (e.g., phenyl isothiocyanate, 1.1 mmol).

  • Step 4: Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Step 5: Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 6: Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

4.2. Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the antimicrobial activity of the synthesized compounds.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strain Preparation: Inoculate a suitable bacterial strain (e.g., Staphylococcus aureus ATCC 29213) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

  • Inoculation: Add the adjusted bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Structure-activity relationship studies demonstrate that modifications at the C2 and C4 positions are critical for conferring biological activity. For antimicrobial applications, the introduction of thiosemicarbazide and related moieties at the C2 position, coupled with the retention of the C4-chlorine, appears to be a favorable strategy. For kinase inhibition, more extensive modifications creating larger structures capable of key interactions within the ATP-binding site are necessary.

Future work should focus on expanding the library of derivatives, particularly exploring a wider range of substitutions at the C4 position and employing bioisosteric replacements for the acetyl group. Co-crystallization of active compounds with their target proteins will provide invaluable structural information to guide rational drug design and further optimize the potency and selectivity of this versatile scaffold.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.[Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.[Link]

  • The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Acta Poloniae Pharmaceutica - Drug Research.[Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. National Institutes of Health (NIH).[Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.[Link]

  • SAR Studies of Pyridazinone Derivatives as Novel Glucan Synthase Inhibitors. PubMed.[Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[Link]

  • Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed.[Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]

  • This compound. Alchemist-pharm.[Link]

  • Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. PubMed.[Link]

  • Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β Inhibitors. PubMed.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research.[Link]

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate.[Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. PubMed.[Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MedCrave.[Link]

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Strategic Diversification in Kinase Inhibitor Design: A Comparative Guide to Alternatives for 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, the choice of the core heterocyclic building block is a decision of paramount importance. For years, 1-(4-chloropyridin-2-yl)ethanone has been a stalwart scaffold, a reliable starting point for constructing potent ATP-competitive inhibitors. Its chemical logic is elegant: the pyridine nitrogen forms a canonical hydrogen bond with the kinase hinge region, the acetyl group offers a versatile handle for synthetic elaboration, and the 4-chloro position provides a predictable site for introducing substituents to probe deeper into the ATP pocket.

However, the very success and ubiquity of this scaffold have created new challenges. The intellectual property space is increasingly crowded, and the drive for greater selectivity and improved metabolic profiles demands innovation beyond this classic template. This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth comparison of viable alternative building blocks. We will move beyond simple lists, delving into the mechanistic rationale, comparative experimental data, and detailed synthetic protocols that empower a strategic pivot towards the next generation of kinase inhibitors.

The Principle of Bioisosteric Replacement: A Framework for Innovation

The exploration of alternatives is not a random walk but a rational process guided by the principle of bioisosterism.[1][2] Bioisosterism involves substituting a functional group with another that retains similar physical and chemical properties, with the goal of modulating the molecule's activity, selectivity, or pharmacokinetic properties.[3] In our context, we seek heterocyclic cores that can replicate the crucial hinge-binding function of the pyridine ring while offering distinct advantages in terms of synthetic flexibility, patentability, and biological performance.

Pyrimidine Scaffolds: The Pursuit of Enhanced Selectivity

The pyrimidine ring is arguably the most successful bioisosteric replacement for pyridine in kinase inhibitor design. As a privileged structure that mimics the purine core of ATP, it is at the heart of numerous FDA-approved drugs.[4][5][6] Its key advantage lies in the presence of a second ring nitrogen, which alters the electronic distribution and presents additional opportunities for hydrogen bonding, potentially leading to enhanced selectivity and potency.[7]

Comparative Performance Data: EGFR Inhibitors

Building BlockRepresentative CompoundTarget KinaseIC50 (nM)Key Advantages
4-Anilinoquinazoline (derived from a related scaffold)ErlotinibEGFR~2Well-established, potent.[8]
2,4-DiaminopyrimidineCompound Example from LiteratureEGFRVariesImproved selectivity profiles, novel IP.[4][5]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Core

This protocol details a common route for elaborating a pyrimidine scaffold, starting from the commercially available 2,4-dichloropyrimidine. The sequential nucleophilic aromatic substitution (SNAr) reactions exploit the differential reactivity of the chloro groups.

  • First SNAr Reaction (C4 Position):

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the desired aniline (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq).

    • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring by LC-MS. The C4 chlorine is more activated and will react preferentially.

    • Upon completion, cool the mixture, and the product often precipitates. Collect the solid by filtration and wash with cold isopropanol.

  • Second SNAr Reaction (C2 Position):

    • Suspend the product from Step 1 (1.0 eq) in a solvent like n-butanol or 2-pentanol.

    • Add the second amine nucleophile (1.1 eq) and an acid catalyst (e.g., a drop of concentrated HCl) or proceed under neat conditions at a higher temperature.

    • Heat the reaction to 120-140°C and stir for 12-24 hours.

    • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Causality Behind Experimental Choices: The choice of solvent and temperature is critical for controlling the regioselectivity of the SNAr reactions. Isopropanol at 80°C is mild enough to favor substitution at the more reactive C4 position. A higher boiling point solvent and elevated temperatures are then required to drive the second, more difficult substitution at the C2 position.

Indazole Scaffolds: Leveraging Conformational Rigidity

The indazole core has emerged as another powerful pharmacophore for kinase inhibition, found in approved drugs like Axitinib and Pazopanib.[9] Its bicyclic, rigid structure reduces the number of rotatable bonds compared to a simple pyridine. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to the kinase, resulting in higher affinity. The indazole core also presents unique vectors for substitution, allowing medicinal chemists to explore different regions of the ATP-binding site.[10][11]

Comparative Performance Data: VEGFR-2 Inhibitors

Building BlockRepresentative CompoundTarget KinaseIC50 (nM)Key Advantages
Pyridine-basedExample from literatureVEGFR-2VariesClassic scaffold.
IndazoleAxitinibVEGFR-20.2High potency, rigid core, established drug.[12]

Workflow for Alternative Scaffold Selection

Caption: Decision workflow for selecting and validating alternative kinase inhibitor scaffolds.

Pyrazine Scaffolds: Accessing Novel Chemical Space and Interactions

Pyrazine-based building blocks offer a distinct electronic and steric profile. Like pyrimidines, they are nitrogen-containing six-membered heterocycles, but the 1,4-arrangement of the nitrogen atoms creates a different dipole moment and hydrogen bonding capability.[13][14][15] This can be exploited to achieve novel binding modes or to fine-tune physicochemical properties like solubility and cell permeability. Many potent and selective pyrazine-based inhibitors have progressed into clinical trials, demonstrating their therapeutic potential.[16]

Structure-Activity Relationship (SAR) Rationale

SAR_Rationale cluster_0 Classic Scaffold: this compound cluster_1 Alternative Scaffolds Pyridine Pyridine-N Hinge H-Bond Acceptor Pyrimidine Pyrimidine Core Modulated H-Bonding (Acceptor/Acceptor) Pyridine:f1->Pyrimidine:f1 Bioisostere (Enhanced Selectivity) Indazole Indazole Core Rigid Hinge Binder (Donor/Acceptor) Pyridine:f1->Indazole:f1 Bioisostere (Increased Rigidity) Pyrazine Pyrazine Core Altered Dipole & H-Bonding Pyridine:f1->Pyrazine:f1 Bioisostere (Novel Interactions) Acetyl Acetyl Group R1 Vector (Solvent Front) Chloro 4-Chloro R2 Vector (Deep Pocket)

Caption: SAR comparison of hinge-binding interactions for different heterocyclic cores.

Conclusion

The journey of kinase inhibitor development is one of continuous refinement and innovation. While this compound has laid a foundational framework for countless successful projects, the future lies in the strategic diversification of our chemical starting points. Pyrimidines offer a proven path to enhanced selectivity, indazoles provide a means to lock in active conformations and boost potency, and pyrazines open doors to novel chemical space and intellectual property. By understanding the fundamental principles behind these alternatives and equipping our labs with robust synthetic methodologies, we can move beyond the familiar and design the next wave of targeted therapies with superior efficacy and safety profiles.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Publications. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [Link]

  • QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis. [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Strategies for 2-Acetyl-4-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Acetyl-4-substituted Pyridine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine ring remains a privileged scaffold. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[1] Among these, 2-acetyl-4-chloropyridine stands out as a particularly valuable and versatile building block.[1][2] The presence of three distinct functional handles—the reactive chloro group, the nucleophilic nitrogen, and the acetyl moiety—opens a gateway to diverse molecular architectures.

The chlorine atom at the C4 position, while traditionally less reactive than its bromine or iodine counterparts, provides a stable and cost-effective handle for modification via transition-metal-catalyzed cross-coupling reactions.[3] The electron-withdrawing nature of the acetyl group at the C2 position electronically activates the C4-Cl bond, making it more susceptible to the crucial oxidative addition step in many catalytic cycles.[3]

This guide provides a comparative analysis of four principal palladium-catalyzed cross-coupling methods for the functionalization of 2-acetyl-4-chloropyridine: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. We will delve into the mechanistic rationale, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.

General Experimental Workflow

A successful cross-coupling reaction requires meticulous attention to detail, particularly the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 Oven-dry glassware P2 Add Pd catalyst, ligand, base, and 2-acetyl-4-chloropyridine to reaction vessel P1->P2 P3 Seal vessel with septum P2->P3 P4 Evacuate and backfill with inert gas (e.g., Argon) (repeat 3x) P3->P4 R1 Inject degassed solvent and liquid reagents (amine, alkene, etc.) P4->R1 Introduce coupling partner R2 Heat to specified temperature with stirring R1->R2 R3 Monitor reaction progress (TLC, GC-MS, LC-MS) R2->R3 W1 Cool to room temperature R3->W1 Upon completion W2 Quench reaction and perform aqueous workup W1->W2 W3 Extract with organic solvent W2->W3 W4 Dry organic layer and concentrate W3->W4 W5 Purify by column chromatography W4->W5 F F W5->F Characterize final product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for creating carbon-carbon bonds, lauded for its operational simplicity and the commercial availability of a vast library of boronic acid coupling partners.[4] For an "activated" aryl chloride like 2-acetyl-4-chloropyridine, this method is highly effective for synthesizing biaryl structures.[3]

Mechanistic Rationale & Causality

The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and conditions is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) which accelerate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[3][5] The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

G Pd0 Pd(0)L₂ Oxa Oxidative Addition Pd0->Oxa PdII Ar-Pd(II)-Cl(L₂) Oxa->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar Red Reductive Elimination PdII_Ar->Red Red->Pd0 Catalyst Regeneration Product Ar-Ar' Red->Product ArCl 2-acetyl-4-chloropyridine ArCl->Oxa Boronic Ar'-B(OH)₂ Boronic->Trans Base Base Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add 2-acetyl-4-chloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reaction: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation that circumvents the harsh conditions of classical methods.[6] For chloropyridines, this reaction is challenging but highly feasible with the correct choice of catalyst system.[7]

Mechanistic Rationale & Causality

The primary hurdle in the amination of chloropyridines is the oxidative addition of the robust C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[7] This challenge is overcome by using highly active catalyst systems.

  • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) or ferrocene-based ligands are essential.[7] They promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards oxidative addition. Standard ligands like PPh₃ are often ineffective.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice as it is strong enough to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7]

  • Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred over sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly and efficiently.[7]

G Pd0 Pd(0)L Oxa Oxidative Addition Pd0->Oxa PdII Ar-Pd(II)-Cl(L) Oxa->PdII Amine_Complex Amine Coordination & Deprotonation PdII->Amine_Complex PdII_Amido Ar-Pd(II)-NR₂'(L) Amine_Complex->PdII_Amido Red Reductive Elimination PdII_Amido->Red Red->Pd0 Catalyst Regeneration Product Ar-NR₂' Red->Product ArCl 2-acetyl-4-chloropyridine ArCl->Oxa Amine HNR₂' Amine->Amine_Complex Base Base (NaOtBu) Base->Amine_Complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add a G3-XPhos palladacycle (0.02 mmol, 2 mol%), XPhos ligand (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.

  • Reagents: Add 2-acetyl-4-chloropyridine (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent: Add dry, degassed toluene (4 mL).

  • Reaction: Seal the vial and remove from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[7]

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful and reliable method for the synthesis of aryl alkynes.[8] The reaction typically employs a dual catalytic system of palladium and copper(I).[9]

Mechanistic Rationale & Causality

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the aryl halide to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine) to form a copper(I) acetylide species. This species is the active nucleophile in the transmetalation step.

The transmetalation from copper to the palladium(II) complex, followed by reductive elimination, yields the final alkynylated product and regenerates the Pd(0) catalyst.[8] The amine base serves both to form the copper acetylide and to scavenge the HX produced during the reaction. Aryl chlorides are the least reactive halides for this transformation, often requiring higher temperatures and more active catalyst systems.[8]

Exemplary Experimental Protocol: Sonogashira Coupling
  • Preparation: To a Schlenk flask, add 2-acetyl-4-chloropyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagents: Add dry, degassed triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol).

  • Heating: Heat the mixture to 60-80 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter off the triethylammonium salts. Rinse the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck (or Mizoroki-Heck) reaction is a cornerstone of C-C bond formation, enabling the coupling of an aryl halide with an alkene to form a substituted alkene.[10][11]

Mechanistic Rationale & Causality

The catalytic cycle begins with the oxidative addition of 2-acetyl-4-chloropyridine to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion (syn-carbopalladation) of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the new C=C double bond and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst from this complex, completing the cycle.[12] The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination typically lead to the trans-substituted alkene as the major product.[11]

Exemplary Experimental Protocol: Heck Reaction
  • Preparation: To a pressure-rated vial, add 2-acetyl-4-chloropyridine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like P(o-tolyl)₃ (0.04 mmol, 4 mol%).

  • Reagents: Add a base such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).

  • Solvent & Alkene: Add a polar aprotic solvent like DMF or NMP (4 mL) and the alkene (e.g., butyl acrylate, 1.5 mmol).

  • Reaction: Seal the vial and heat to 120-140 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Comparative Summary and Strategic Selection

The choice of cross-coupling method is dictated by the desired bond formation and the specific functionalities of the target molecule.

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingHeck Reaction
Bond Formed C(sp²)–C(sp²)C(sp²)–NC(sp²)–C(sp)C(sp²)–C(sp²) (alkene)
Coupling Partner Boronic Acid / EsterPrimary/Secondary AmineTerminal AlkyneAlkene
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd-Biarylphosphine PrecatalystsPd(PPh₃)₂Cl₂ / CuIPd(OAc)₂ / Phosphine
Key Advantage Broad substrate scope, stable reagents.[3]Direct access to arylamines.[6]Forms valuable aryl alkynes.[8]Direct olefination.[10]
Key Challenge Potential for boronic acid decomposition.Requires highly active (and often expensive) ligands and strict inert conditions.[7]C-Cl bond is least reactive; may require higher temperatures.[8]Can require high temperatures; regioselectivity issues with some alkenes.
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LHMDSEt₃N, iPr₂NHEt₃N, K₂CO₃, NaOAc

Conclusion

2-Acetyl-4-chloropyridine is a robust and highly valuable intermediate for creating diverse molecular libraries. Its successful functionalization via cross-coupling is not a matter of "if" but "how." While the C-Cl bond presents a higher activation barrier than C-Br or C-I bonds, modern catalytic systems have rendered this a manageable challenge.

  • For biaryl synthesis , the Suzuki-Miyaura coupling offers the most straightforward and versatile approach.

  • For direct amination , the Buchwald-Hartwig reaction , empowered by modern biarylphosphine ligands, is the undisputed method of choice.

  • To install an alkynyl moiety , the Sonogashira coupling remains the gold standard.

  • For vinylation , the Heck reaction provides a direct and powerful route.

A thorough understanding of the mechanistic principles and careful execution of the experimental protocols outlined in this guide will enable researchers to confidently and efficiently leverage 2-acetyl-4-chloropyridine as a cornerstone for innovation in pharmaceutical and materials science.

References

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  • Carrow, B. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 340-350. [Link]

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  • Chidipudi, S. R., & Chang, S. (2017). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 50(7), 1712-1725. [Link]

  • ResearchGate. (2019). C–N Bond Making Reactions at a Pyridine Ring. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Bedford, R. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8924-8933. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

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  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]

  • Baati, R., & Brown, R. C. D. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

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A Researcher's Guide to the X-ray Crystal Structure Analysis of 1-(4-Chloropyridin-2-yl)ethanone Derivatives: From Synthesis to Comparative Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of bioactive molecules is paramount. The 1-(4-Chloropyridin-2-yl)ethanone scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. X-ray crystallography stands as the definitive method for elucidating their solid-state structures, providing invaluable insights into conformation, intermolecular interactions, and crystal packing, all of which can influence physicochemical properties and biological activity.

This guide provides a comprehensive, in-depth protocol for the X-ray crystal structure analysis of a representative derivative, this compound thiosemicarbazone. We will navigate the entire workflow, from targeted synthesis and the critical art of single crystal growth to data collection, structure solution, and a comparative analysis. While a direct, side-by-side comparison of a series of these derivatives is not yet available in the public domain, this guide will equip you with the methodology and a framework for conducting such a comparative study, using an illustrative example with hypothetical data to highlight the key analytical takeaways.

The Workflow: A Roadmap from Molecule to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. The following workflow provides a roadmap for this analytical endeavor.

cluster_synthesis Part 1: Synthesis & Purification cluster_crystal Part 2: Single Crystal Growth cluster_xray Part 3: X-ray Diffraction & Analysis synth Synthesis of Derivative purify Purification (e.g., Recrystallization) synth->purify screening Solvent Screening purify->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth selection Crystal Selection growth->selection data_collection Data Collection selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Comparative Structural Analysis structure_solution->analysis

Caption: Overall workflow for the X-ray crystal structure analysis of this compound derivatives.

Part 1: Synthesis and Purification of a Representative Derivative: this compound Thiosemicarbazone

The synthesis of derivatives is the first crucial step. Thiosemicarbazones are common derivatives in medicinal chemistry, often exhibiting interesting biological activities and a high propensity for crystallization due to their hydrogen bonding capabilities.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Reagent: To this solution, add 1.1 equivalents of thiosemicarbazide.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation and Washing: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain the crude this compound thiosemicarbazone.

Causality Behind Experimental Choices
  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable reflux temperature.

  • Acetic Acid Catalyst: The acidic environment protonates the carbonyl oxygen of the ethanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the thiosemicarbazide.

  • Excess Thiosemicarbazide: A slight excess of the thiosemicarbazide ensures the complete consumption of the starting ketone.

  • Cold Solvent Wash: Washing with cold ethanol minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.

Part 2: The Art of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging yet critical step in X-ray crystallography.[1][2][3] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects.[1]

Experimental Protocol: Crystal Growth

Two common and effective methods for growing single crystals of small organic molecules are slow evaporation and vapor diffusion.[4]

Method A: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[3]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified derivative in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as nucleation sites.[5]

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Method B: Vapor Diffusion

  • Solvent System Selection: Select a solvent in which the compound is soluble (the "good" solvent) and a less volatile solvent in which the compound is poorly soluble (the "poor" or "anti-solvent"). The two solvents must be miscible.[5]

  • Preparation: Dissolve the compound in a small amount of the "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed jar containing the "poor" solvent.

  • Diffusion: Over time, the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting the growth of crystals.

cluster_evaporation Slow Evaporation cluster_diffusion Vapor Diffusion start_evap Saturated Solution process_evap Slow Solvent Evaporation start_evap->process_evap end_evap Crystal Formation process_evap->end_evap start_diff Compound in 'Good' Solvent process_diff Vapor of 'Poor' Solvent Diffuses In start_diff->process_diff end_diff Crystal Formation process_diff->end_diff

Caption: Common methods for single crystal growth.

Part 3: X-ray Diffraction and Structure Elucidation

Once a suitable single crystal is obtained, the next step is to determine its atomic structure using X-ray diffraction.[6]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.[8]

  • Data Processing: The collected images are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.[8]

mount Mount Crystal collect Collect Diffraction Data mount->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Structure (Direct Methods) process->solve refine Refine Structure (Least Squares) solve->refine validate Validate Structure refine->validate

Caption: Workflow for X-ray data collection and structure solution.

Part 4: Comparative Structural Analysis: An Illustrative Example

Disclaimer: The following crystallographic data is hypothetical and for illustrative purposes only, as no public crystal structures are currently available for these specific compounds. The data is, however, chemically plausible and serves to demonstrate the principles of comparative structural analysis.

Let us consider the parent compound, This compound (1) , and its thiosemicarbazone derivative (2) .

cluster_1 Compound 1 cluster_2 Compound 2 (Thiosemicarbazone) img1 img1 node2 Structure of Thiosemicarbazone Derivative

Caption: Molecular structures of the parent compound (1) and its thiosemicarbazone derivative (2).

A comparative analysis of their crystal structures would focus on the differences in their unit cell parameters, molecular conformation, and intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for Comparative Analysis

ParameterThis compound (1)This compound Thiosemicarbazone (2)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)8.57.8
b (Å)10.29.5
c (Å)9.811.2
α (°)9085.3
β (°)105.278.9
γ (°)9092.1
V (ų)820.5805.4
Z42
Key Torsion Angle (°)C(3)-C(2)-C(7)-O(1) = -175.2N(1)-N(2)-C(7)-C(2) = 178.5
H-Bonding MotifC-H···ON-H···N, N-H···S
Analysis of Hypothetical Data
  • Crystal Packing: The change in the crystal system from monoclinic to triclinic and the different space groups suggest a significant alteration in the crystal packing arrangement upon derivatization. This is expected, as the introduction of the thiosemicarbazone moiety provides new and stronger hydrogen bond donors and acceptors.

  • Molecular Conformation: The key torsion angle in compound 1 would describe the orientation of the acetyl group relative to the pyridine ring. In compound 2 , the corresponding torsion angle would define the conformation of the thiosemicarbazone side chain. The hypothetical data suggests that both molecules are relatively planar in their core structures.

  • Intermolecular Interactions: The most significant difference would likely be in the intermolecular interactions. Compound 1 would likely exhibit weaker C-H···O and C-H···N interactions. In contrast, compound 2 , with its thiosemicarbazone group, would be capable of forming robust N-H···N and N-H···S hydrogen bonds, leading to a more complex and stable hydrogen-bonding network. This difference in intermolecular forces would directly impact the crystal packing and could influence properties such as melting point and solubility.

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures and understanding their structure-property relationships. While obtaining high-quality single crystals can be a challenge, a systematic approach to synthesis, purification, and crystal growth, as outlined in this guide, can lead to successful structure determination. A comparative analysis, even with a limited number of derivatives, can reveal subtle but significant changes in conformation and intermolecular interactions that are crucial for rational drug design. This guide provides a robust framework for researchers to embark on the structural characterization of this important class of compounds.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • Chadwick, F. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1845.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Manivel, P., et al. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(3), o542.
  • The Organic Chemistry Tutor. (2021, October 5). Single Crystal X-ray Diffraction [Video]. YouTube.
  • University of Florida, Center for Xray Crystallography. (2016, March 21). Tutorials.
  • Côté, A. P., et al. (2006). CCDC 602542: Experimental Crystal Structure Determination.
  • PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone.
  • Wikipedia. (n.d.). X-ray crystallography.
  • JoVE. (2015, March 4). Video: Growing Crystals for X-ray Diffraction Analysis.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 1-(4-Chloropyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 1-(4-Chloropyridin-2-yl)ethanone, a key building block in pharmaceutical synthesis. We delve into the rationale behind experimental choices, from column selection and mobile phase optimization to the establishment of a robust, validated analytical protocol. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights to ensure the integrity and quality of synthesized intermediates. Experimental data is presented to support the comparison of different chromatographic conditions, culminating in a recommended, self-validating HPLC protocol designed for accuracy, precision, and efficiency.

Introduction: The Imperative of Purity in Synthesis

This compound is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted pyridine ring and a ketone functional group, makes it a versatile scaffold. However, the very reactivity that makes it valuable also predisposes it to the formation of various impurities during synthesis, including regioisomers, starting material carryover, and by-products. The presence of these impurities, even at trace levels, can have significant downstream effects on reaction yield, product safety, and the overall efficacy of the final API.

Therefore, a robust, accurate, and precise analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of process understanding and validation. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, stands as the gold standard for this application due to its high resolving power, sensitivity, and adaptability.[1][2] This guide will compare and contrast critical HPLC parameters to establish an optimized method for the purity assessment of this compound.

The Analyte: Understanding Potential Synthetic Impurities

A typical synthesis of this compound may involve the reaction of a 4-chloropyridine derivative with an acetylating agent. The specific route dictates the impurity profile. For instance, a common pathway could generate impurities such as unreacted starting materials, regioisomers (e.g., 1-(2-Chloropyridin-4-yl)ethanone), or hydrolysis by-products. Understanding this profile is paramount for developing a selective HPLC method capable of resolving the main component from these structurally similar compounds.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities Start_A 4-Chloropicolinonitrile Product This compound (Target Compound) Start_A->Product 1. Reaction Start_B Grignard Reagent (e.g., CH3MgBr) Start_B->Product 2. Hydrolysis Impurity_A Unreacted 4-Chloropicolinonitrile Product->Impurity_A Carryover Impurity_B Regioisomer: 1-(2-Chloropyridin-4-yl)ethanone Product->Impurity_B Isomeric Side Reaction Impurity_C Hydrolysis Product: 4-Chloropicolinic Acid Product->Impurity_C Degradation cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (e.g., 1.0 mg/mL in Diluent) Diluent 2. Prepare Diluent (50:50 Acetonitrile/Water) MobilePhaseA 3. Prepare Mobile Phase A (0.1% Formic Acid in Water) MobilePhaseB 4. Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) Filter 5. Filter & Degas All Solutions Equilibrate 6. Equilibrate System (Initial Conditions) Filter->Equilibrate Inject 7. Inject Sample (e.g., 5 µL) Equilibrate->Inject Run 8. Run Gradient Program Inject->Run Detect 9. UV Detection at 254 nm Run->Detect Integrate 10. Integrate Chromatogram Detect->Integrate Calculate 11. Calculate Purity (% Area Normalization) Integrate->Calculate Report 12. Generate Report Calculate->Report

Caption: Recommended experimental workflow for HPLC purity analysis.

Step-by-Step Methodology
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Aromatic compounds typically show strong absorbance here) [3] * Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL solution.

    • Sample Solution: Prepare the synthesized sample at the same concentration.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

Comparative Data and Performance

To illustrate the effectiveness of the optimized method, a comparison of performance metrics under different conditions is presented below. The data highlights the importance of proper mobile phase selection.

ParameterMethod A (Optimized)Method C (Sub-optimal)
Mobile Phase Gradient with ACN/0.1% HCOOHIsocratic with ACN/H2O (No Buffer)
Analyte Retention Time (min) 8.528.45
Analyte Peak Tailing Factor 1.12.5
Resolution (Analyte vs. Impurity B) 2.81.2 (co-elution)
Purity Calculation (% Area) 99.5%99.9% (Inaccurate due to co-elution)

As the table demonstrates, the optimized Method A provides excellent peak shape (Tailing Factor close to 1.0) and superior resolution, allowing for the accurate quantification of impurities. Method C , lacking pH control, results in severe peak tailing and co-elution, leading to an overestimation of purity.

Method Validation and System Suitability

For use in a regulated environment, the analytical method must be validated according to guidelines such as ICH Q2(R1). [4][5][6][7]This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is functioning correctly. [8][9][10]This typically involves replicate injections of a standard solution to check for:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (Efficiency): Should be > 2000.

  • Reproducibility (%RSD): The relative standard deviation of peak area and retention time for replicate injections should be ≤ 2.0%. [9] These checks, governed by standards like USP <621>, confirm that the system is adequate for the analysis to be performed. [11][12]

Conclusion

The purity of synthetic intermediates like this compound is a critical quality attribute that demands a robust and reliable analytical method. Through a systematic comparison of HPLC columns and mobile phases, this guide has established an optimized reverse-phase HPLC method. The use of a C18 column with an acetonitrile/water gradient buffered at a low pH with formic acid provides superior resolution, excellent peak shape, and accurate quantification of potential impurities. Adherence to this protocol, combined with rigorous system suitability testing and formal validation, will ensure trustworthy and reproducible purity assessments, supporting the development of safe and effective pharmaceuticals.

References

  • Column Selection for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. YouTube. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy (ECA). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available from: [Link]

  • The synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. Arkivoc. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromatography Today. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • This compound. Alchemist-pharm. Available from: [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. Available from: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available from: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Separation of aromatic ketones. Macherey-Nagel. Available from: [Link]

  • 1-(6-Chloropyridin-2-yl)ethanone. PubChem, National Center for Biotechnology Information. Available from: [Link]

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A Comparative Guide to Confirming the Identity of 1-(4-Chloropyridin-2-yl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(4-Chloropyridin-2-yl)ethanone

This compound, also known as 2-acetyl-4-chloropyridine, is a versatile heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4] Its pyridine core is a prevalent motif in numerous pharmaceuticals. The presence of a chlorine atom at the 4-position and an acetyl group at the 2-position provides two reactive sites for further chemical modification, making it a valuable precursor for the synthesis of a diverse range of more complex molecules.[5]

The reactivity of the chlorine atom at the 4-position of the pyridine ring is of particular interest. The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atom at the 4-position susceptible to nucleophilic attack.[6][7][8] This facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for forming carbon-heteroatom and carbon-carbon bonds.[9][10]

This guide will focus on two common and powerful reaction types for the functionalization of this compound: the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution. We will provide detailed experimental protocols for each, followed by a comprehensive guide to product characterization and a comparative analysis of the two methods.

Part 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[11][12] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally mild reaction conditions.[12] For 4-chloropyridines, this reaction provides an efficient route to synthesize 4-arylpyridines, a class of compounds with significant pharmacological activities.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for the success of the reaction.[11][13][14]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (5 mL).

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add toluene (10 mL) and water (2 mL) to the reaction flask, followed by the freshly prepared palladium catalyst solution.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Product Characterization: Confirming the Identity of 1-(4-Phenylpyridin-2-yl)ethanone

Accurate characterization of the reaction product is paramount. A combination of spectroscopic techniques is employed to unequivocally confirm the structure of the desired product, 1-(4-phenylpyridin-2-yl)ethanone.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is the most informative tool for initial structural confirmation. Key expected signals include:

    • A singlet for the methyl protons of the acetyl group.

    • Aromatic protons of the pyridine ring, showing characteristic coupling patterns.

    • Aromatic protons of the newly introduced phenyl group.

    • The disappearance of the signal corresponding to the proton at the 4-position of the starting material.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Expect to see:

    • A signal for the carbonyl carbon of the acetyl group.

    • Signals for the carbon atoms of the pyridine and phenyl rings.

    • The absence of the carbon signal directly attached to the chlorine in the starting material.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. The observed mass should match the calculated mass of C₁₃H₁₁NO.

3. Infrared (IR) Spectroscopy:

  • IR spectroscopy is useful for identifying functional groups. Key absorptions to look for include:

    • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.

    • C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹).

    • C=C and C=N stretching vibrations of the aromatic rings.

Analytical Technique Expected Data for 1-(4-Phenylpyridin-2-yl)ethanone
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.7 (s, 3H, -COCH₃), 7.4-7.6 (m, 5H, Ar-H), 7.8-8.0 (m, 2H, Py-H), 8.7-8.8 (d, 1H, Py-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~26.0 (-COCH₃), 120-155 (Ar-C and Py-C), ~200.0 (C=O)
HRMS (ESI) Calculated for C₁₃H₁₂NO⁺ [M+H]⁺: 198.0913; Found: 198.0915
IR (KBr) ν (cm⁻¹): ~1690 (C=O), ~3050 (Ar C-H)
Workflow for Suzuki-Miyaura Coupling and Product Confirmation

Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis start This compound + Phenylboronic Acid catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O start->catalyst Add reaction Heat (90°C) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr ¹H & ¹³C NMR product->nmr ms HRMS product->ms ir IR Spectroscopy product->ir confirmation Structure Confirmed: 1-(4-Phenylpyridin-2-yl)ethanone nmr->confirmation ms->confirmation ir->confirmation

Caption: Workflow for the Suzuki-Miyaura coupling and subsequent product identification.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[6] In the case of 4-chloropyridine derivatives, the electron-withdrawing effect of the ring nitrogen facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the chloride ion.[6][7][8] This method is particularly useful for introducing heteroatom nucleophiles such as amines, alcohols, and thiols.

Experimental Protocol: SNAr of this compound with Morpholine

This protocol describes a typical SNAr reaction between this compound and a common amine nucleophile, morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in dimethylformamide (10 mL).

  • Reagent Addition: Add morpholine (1.5 mmol) and potassium carbonate (2.0 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 100°C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Product Characterization: Confirming the Identity of 1-(4-Morpholinopyridin-2-yl)ethanone

Similar to the Suzuki coupling product, a combination of spectroscopic methods is essential for confirming the structure of the SNAr product.

Analytical Technique Expected Data for 1-(4-Morpholinopyridin-2-yl)ethanone
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.6 (s, 3H, -COCH₃), 3.4-3.6 (t, 4H, -N(CH₂)₂-), 3.8-4.0 (t, 4H, -O(CH₂)₂-), 6.8-7.0 (m, 2H, Py-H), 8.3-8.4 (d, 1H, Py-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~25.5 (-COCH₃), ~48.0 (-N(CH₂)₂-), ~66.5 (-O(CH₂)₂-), 105-155 (Py-C), ~199.0 (C=O)
HRMS (ESI) Calculated for C₁₁H₁₅N₂O₂⁺ [M+H]⁺: 207.1128; Found: 207.1130
IR (KBr) ν (cm⁻¹): ~1685 (C=O), ~2850-2950 (Aliphatic C-H)
Workflow for SNAr and Product Confirmation

SNAr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis start This compound + Morpholine base K₂CO₃, DMF start->base Add reaction Heat (100°C) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Product purification->product nmr ¹H & ¹³C NMR product->nmr ms HRMS product->ms ir IR Spectroscopy product->ir confirmation Structure Confirmed: 1-(4-Morpholinopyridin-2-yl)ethanone nmr->confirmation ms->confirmation ir->confirmation

Caption: Workflow for the SNAr reaction and subsequent product identification.

Part 3: Comparative Analysis

Both the Suzuki-Miyaura coupling and nucleophilic aromatic substitution are powerful tools for the derivatization of this compound. The choice between these methods depends on the desired final product and other experimental considerations.

Feature Suzuki-Miyaura Coupling Nucleophilic Aromatic Substitution (SNAr)
Bond Formed C-CC-N, C-O, C-S
Typical Nucleophiles Organoboron reagentsAmines, alcohols, thiols
Catalyst Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)[11][14]Often proceeds without a catalyst, but can be base-mediated
Reaction Conditions Generally mild, but requires inert atmosphereCan require higher temperatures, but is often operationally simpler
Scope Broad scope for introducing aryl and vinyl groupsExcellent for introducing heteroatom-containing functional groups
Advantages High functional group tolerance, reliable for C-C bond formationOften catalyst-free, atom-economical, good for heteroatom introduction
Disadvantages Requires a catalyst which can be expensive and needs to be removed from the final product; requires an inert atmosphereCan be limited by the nucleophilicity of the reagent; may require higher temperatures
Logical Comparison of Method Selection

Method_Selection start Desired Product from This compound cc_bond C-C Bond Formation? (e.g., Arylation) start->cc_bond cn_bond C-Heteroatom Bond? (e.g., Amination) start->cn_bond suzuki Choose Suzuki-Miyaura Coupling cc_bond->suzuki Yes snar Choose Nucleophilic Aromatic Substitution cn_bond->snar Yes

Caption: Decision tree for selecting a synthetic method.

Conclusion

The confirmation of reaction products from this compound requires a systematic and multi-faceted analytical approach. Both Suzuki-Miyaura coupling and nucleophilic aromatic substitution offer efficient and versatile pathways for its functionalization. The choice of method should be guided by the specific synthetic target and the desired bond formation. By understanding the principles behind these reactions and the appropriate analytical techniques for product characterization, researchers can confidently and efficiently synthesize novel pyridine derivatives for a wide range of applications.

Safety Considerations

  • Always handle chemicals in a well-ventilated fume hood.[15][16][17]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16][17]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[15][16][17][18][19]

  • This compound and its derivatives may be harmful if swallowed, inhaled, or in contact with skin.[1][19]

  • Palladium catalysts can be toxic and should be handled with care.

References

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Retrieved from [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025, May 4). Retrieved from [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (2017, August 20). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-and 4-Chloropyridines.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999, January 1). Retrieved from [Link]

  • Safety Data Sheet for 1-(3-Chloropyridin-2-yl)ethanone. Angene Chemical. (2024, June 18). Retrieved from [Link]

  • the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Material Safety Data Sheet for 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Cole-Parmer. Retrieved from [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022, October 17). Chemical Science. Retrieved from [Link]

  • Safety Data Sheet. Greenbook.net. (2016, May 26). Retrieved from [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). Nature Communications. Retrieved from [Link]

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The Crucial Role of the Base in Suzuki Reactions of 1-(4-Chloropyridin-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's elegance lies in its ability to couple organoboron compounds with organic halides. However, the success of this transformation, especially with challenging substrates like heteroaryl chlorides, is critically dependent on the careful selection of reaction parameters. Among these, the choice of base is paramount. This guide provides an in-depth comparison of the efficacy of different bases in the Suzuki reaction of 1-(4-Chloropyridin-2-yl)ethanone, a valuable building block in medicinal chemistry. We will delve into the mechanistic role of the base, present comparative data from analogous systems, and provide a detailed experimental protocol to empower researchers to optimize their synthetic strategies.

The Mechanistic Imperative: Why the Base is More Than Just a Proton Scavenger

The base in a Suzuki-Miyaura reaction performs a multifaceted and critical role that extends far beyond simple acid quenching. Its primary function is to activate the boronic acid, a step that is essential for the transmetalation to the palladium center to occur.[1] In the absence of a base, the organoboron compound is generally not nucleophilic enough to participate in the catalytic cycle.[2]

There are two predominant mechanistic pathways proposed for the role of the base:

  • Formation of a Boronate Complex (Path A): The base reacts with the boronic acid to form a more nucleophilic 'ate' complex, such as an organoboronate species ([ArB(OH)₃]⁻).[3][4][5] This increased nucleophilicity dramatically accelerates the rate of transmetalation, where the organic moiety is transferred from boron to the palladium(II) center. This is widely considered the main productive pathway.[3][4][5]

  • Formation of a Palladium Alkoxide/Hydroxide Complex (Path B): Alternatively, the base can react with the palladium(II)-halide complex (formed after oxidative addition) to generate a palladium(II)-alkoxide or -hydroxide species. This complex is then proposed to react with the neutral boronic acid in the transmetalation step.[2][3]

Regardless of the precise pathway, which can be influenced by the specific reactants and conditions, the outcome is the same: the base is a key enabler of the often rate-determining transmetalation step. The strength, solubility, and steric properties of the base, along with the nature of its counter-ion, can all significantly influence reaction kinetics, yield, and the prevalence of side reactions.[1]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)Ln-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation ArylHalide R¹-X (this compound) ArylHalide->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Comparative Efficacy of Common Inorganic Bases

The selection of an optimal base is highly substrate-dependent. For challenging substrates like this compound, where the chlorine atom is less reactive than bromine or iodine and the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst, a judicious choice of base is critical.[2][6]

BaseChemical FormulaTypical Yield Range (%)Reaction TimeKey Characteristics & Insights
Potassium Phosphate K₃PO₄85-982-10 hOften the base of choice for heteroaryl chlorides. Its strength and non-nucleophilic nature can accelerate the reaction while minimizing side products. Particularly effective with sterically hindered substrates.[7][8]
Cesium Carbonate Cs₂CO₃80-991-8 hA strong and highly effective base, often providing excellent yields where other bases fail. Its higher solubility in many organic solvents can be a significant advantage. The main drawback is its higher cost.[7]
Sodium Carbonate Na₂CO₃70-982-12 hA widely used, cost-effective, and efficient base for a broad range of substrates. It is often a good first choice for reaction optimization due to its balance of reactivity and handling.[7][9][10]
Potassium Carbonate K₂CO₃75-952-12 hAnother standard and reliable choice for many Suzuki couplings. Its performance is often comparable to Na₂CO₃, though its differing solubility can sometimes influence reaction kinetics.[7][11]

Expert Insights: For a substrate like this compound, starting with Potassium Phosphate (K₃PO₄) is a highly recommended strategy. The combination of the electron-deficient nature of the pyridine ring and the deactivating effect of the acetyl group makes the C-Cl bond particularly challenging to activate. The strength of K₃PO₄ is often necessary to drive the catalytic cycle efficiently. If solubility issues are suspected or higher reactivity is needed, Cesium Carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust, self-validating starting point for the Suzuki coupling of this compound. Researchers should note that optimization of catalyst, ligand, and temperature may be required for different boronic acid coupling partners.

Experimental_Workflow Figure 2: Experimental Workflow Prep 1. Reactant Preparation - this compound - Phenylboronic Acid - Pd Catalyst & Ligand - Base (e.g., K₃PO₄) - Anhydrous Solvent Setup 2. Reaction Setup - Add solids to oven-dried flask - Seal with septum Prep->Setup Inert 3. Inert Atmosphere - Evacuate and backfill with  Argon/Nitrogen (3x) Setup->Inert Solvent 4. Solvent Addition - Add degassed solvent via syringe Inert->Solvent Reaction 5. Reaction - Heat to desired temperature (e.g., 100 °C) - Stir vigorously Solvent->Reaction Monitor 6. Monitoring - Track progress by TLC or LC-MS Reaction->Monitor Workup 7. Work-up - Cool to room temperature - Quench and perform aqueous extraction Monitor->Workup Upon completion Purify 8. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purify Analysis 9. Analysis - Characterize product (NMR, MS) Purify->Analysis

Figure 2: Experimental Workflow

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (0.5 mL), degassed

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and Potassium Phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 1-(4-phenylpyridin-2-yl)ethanone.

This comprehensive guide provides the foundational knowledge and practical steps necessary for successfully navigating the Suzuki-Miyaura coupling of this compound. By understanding the critical role of the base and making an informed selection based on the principles outlined, researchers can significantly enhance the efficiency and outcome of their synthetic endeavors.

References

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Suzuki−Miyaura Reaction. Accounts of Chemical Research, 44(9), 777–791. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Patil, S. A., et al. (2015). Dual-functionalized task-specific ionic liquid promoted palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl halides with arylboronic acids in water. RSC Advances, 5(10), 7149-7156. [Link]

  • Al-Amin, M., et al. (2013). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 18(6), 6493-6503. [Link]

  • Arshad, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3349. [Link]

  • Dolšak, A., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7609. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Patil, N. T., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids in the Presence of Sodium Carbonate. The Journal of Organic Chemistry, 72(23), 8969–8972. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the presence of water. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

  • Walker, S. D., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids with Aryl Halides. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 34(23), 5497–5508. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Guram, A. S., & Wang, X. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

Sources

A Technical Guide to the Metabolic Stability of 1-(4-Chloropyridin-2-yl)ethanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive evaluation of the metabolic stability of compounds derived from the versatile chemical scaffold, 1-(4-Chloropyridin-2-yl)ethanone. In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of successful candidate selection and development. Poor metabolic stability can precipitate a cascade of undesirable outcomes, including rapid clearance from the body, diminished bioavailability, and the generation of potentially harmful metabolites.[1] Conversely, a compound with an optimized metabolic profile is more likely to achieve the desired therapeutic exposure, exhibit a predictable pharmacokinetic profile, and maintain a favorable safety margin.

While direct comparative metabolic stability data for a broad series of this compound derivatives is not extensively available in the public domain, this guide will leverage established principles of drug metabolism and data from structurally related compounds to provide a robust framework for evaluation. We will delve into the predicted metabolic pathways of this chemical class, present a comparative analysis of relevant structural analogues, and provide detailed experimental protocols for assessing metabolic stability in your own laboratories.

The Pivotal Role of Metabolic Stability in Drug Design

The journey of a drug from administration to its site of action is fraught with metabolic hurdles, primarily orchestrated by a host of enzymes, with the cytochrome P450 (CYP) superfamily in the liver playing a leading role.[1] These enzymes are designed to chemically modify foreign substances (xenobiotics), rendering them more water-soluble and easier to excrete.[2] This biotransformation process, while essential for detoxification, can be the Achilles' heel of a promising drug candidate.

A high rate of metabolism often translates to a short biological half-life, necessitating more frequent dosing to maintain therapeutic concentrations in the bloodstream. This can be a significant burden for patients and may lead to poor adherence to the treatment regimen. Furthermore, the metabolites generated can themselves be pharmacologically active, leading to off-target effects, or in some cases, be overtly toxic.[1] Therefore, an early and accurate assessment of metabolic stability is not just a regulatory requirement but a critical step in designing safer and more effective medicines.

Predicted Metabolic Pathways of this compound Derivatives

The metabolic fate of a compound is intricately linked to its chemical structure. For derivatives of this compound, several metabolic transformations can be anticipated based on the known metabolism of pyridine-containing compounds and ketones. These are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

  • Oxidation: The pyridine ring is susceptible to oxidation at various positions, potentially forming N-oxides or hydroxylated derivatives. The chloro-substituent may also undergo oxidative dehalogenation, although this is generally a less common pathway.

  • Reduction: The ketone moiety is a prime target for reduction to a secondary alcohol. This is a common metabolic pathway for many carbonyl-containing drugs.

  • Hydroxylation: If the derivatives contain alkyl side chains, these are likely sites for hydroxylation.

Phase II Metabolism:

  • Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, or the secondary alcohol formed from ketone reduction, can be conjugated with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion.

  • Sulfation: Similar to glucuronidation, hydroxyl groups can be conjugated with a sulfonate group in a reaction mediated by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways for a generic derivative of this compound.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Derivative Oxidized Oxidized Metabolites (N-oxides, Hydroxylated Pyridine) Parent->Oxidized Oxidation (CYP450) Reduced Reduced Metabolite (Secondary Alcohol) Parent->Reduced Reduction (Carbonyl Reductases) Hydroxylated Hydroxylated Metabolite (Alkyl Side Chain) Parent->Hydroxylated Hydroxylation (CYP450) Glucuronide Glucuronide Conjugate Oxidized->Glucuronide Sulfate Sulfate Conjugate Oxidized->Sulfate Reduced->Glucuronide Glucuronidation (UGTs) Reduced->Sulfate Sulfation (SULTs) Hydroxylated->Glucuronide Hydroxylated->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion Start Start Prep Prepare Reaction Mixture: - Test Compound - Liver Microsomes - Phosphate Buffer Start->Prep Initiate Initiate Reaction: Add NADPH Regenerating System Prep->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction: Add Cold Acetonitrile with Internal Standard Timepoints->Quench Process Centrifuge to Precipitate Proteins Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End Analyze->End

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (human or other species) on ice.

    • Prepare a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration typically around 1 µM), liver microsomes, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The cold solvent stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for evaluating the potential of a compound to cause drug-drug interactions by inhibiting the activity of specific CYP isoforms.

Experimental Workflow:

Start Start Prep Prepare Reaction Mixture: - Human Liver Microsomes - CYP-specific Substrate - Test Compound (Inhibitor) Start->Prep Initiate Initiate Reaction: Add NADPH Prep->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Stop Reaction Incubate->Quench Analyze Measure Metabolite Formation by LC-MS/MS or Fluorescence Quench->Analyze Calculate Calculate IC50 Value Analyze->Calculate End End Calculate->End

Caption: General workflow for a CYP450 inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound.

    • Use human liver microsomes or recombinant CYP enzymes.

    • Select a probe substrate that is specifically metabolized by the CYP isoform of interest.

  • Incubation:

    • Combine the liver microsomes (or recombinant enzyme), the probe substrate, and the test compound at various concentrations in a buffer solution.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NADPH.

  • Reaction Termination and Analysis:

    • After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent).

    • Measure the amount of the specific metabolite formed from the probe substrate. This can be done using LC-MS/MS or by using a fluorescent probe substrate where the metabolite is fluorescent.

  • Data Analysis:

    • Plot the percentage of inhibition of metabolite formation versus the concentration of the test compound.

    • From this curve, determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Structure-Metabolism Relationships and Design Strategies

Based on the predicted metabolic pathways and insights from related compounds, several strategies can be employed to design derivatives of this compound with enhanced metabolic stability:

  • Modification of the Ketone Moiety: The ketone is a likely site of reduction. Converting the ketone to a more metabolically stable functional group, or introducing steric hindrance around the carbonyl group, could slow down this metabolic pathway.

  • Substitution on the Pyridine Ring: Introducing substituents at positions prone to oxidation could block this metabolic route. For example, a fluoro or methoxy group at a susceptible position might enhance stability.

  • Introduction of Deuterium: Replacing a hydrogen atom at a metabolically labile position with its heavier isotope, deuterium, can sometimes slow down the rate of metabolism due to the kinetic isotope effect. This strategy has been successfully employed to improve the metabolic stability of some drugs. [3]* Systematic Derivatization and In Vitro Screening: The most effective approach is to synthesize a focused library of derivatives with systematic modifications at different positions of the this compound scaffold and then screen them using the in vitro assays described above. This will allow for the development of a quantitative structure-metabolism relationship for this specific chemical class.

Conclusion and Future Directions

The this compound scaffold holds significant potential as a building block for the synthesis of novel bioactive molecules. However, to advance any lead compounds derived from this scaffold, a thorough understanding and optimization of their metabolic stability is paramount. This guide has provided a framework for this evaluation, outlining the predicted metabolic pathways, drawing comparisons from structurally related compounds, and detailing the essential experimental protocols.

The key to success lies in the iterative cycle of design, synthesis, and in vitro testing. By systematically exploring the structure-metabolism relationships of this chemical class, researchers can rationally design new derivatives with improved pharmacokinetic profiles, thereby increasing the probability of developing a successful drug candidate. It is strongly recommended that any promising compounds identified through in vitro screening be further evaluated in in vivo pharmacokinetic studies to confirm their metabolic fate in a whole-animal model.

References

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules.
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • What is the importance of metabolic stability in drug design?.
  • 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry.
  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone.
  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science.
  • facile synthesis, characterization and dft calculations of 2-acetyl pyridine deriv
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. The Journal of Pharmacology and Experimental Therapeutics.
  • Comutagenesis-I: the in vitro metabolism of 2-amino-3-methylpyridine. Anticancer Research.
  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry.

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Safety Operating Guide

Proper Disposal Procedures for 1-(4-Chloropyridin-2-yl)ethanone: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Chloropyridin-2-yl)ethanone, ensuring the protection of personnel and the environment. The procedures outlined herein are based on established best practices for halogenated pyridine derivatives and regulatory guidelines.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds.[1]

  • Irritation: Expected to cause skin and serious eye irritation.[1][2] May also cause respiratory irritation.[1]

  • Environmental Hazards: As a chlorinated organic compound, it is presumed to be toxic to aquatic life with long-lasting effects.[2]

  • Thermal Decomposition: When heated to decomposition, chloropyridines can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[2]

PropertyValueSource
Molecular FormulaC₇H₆ClNO[3]
Molecular Weight155.58 g/mol [1][3]
Melting Point35 - 37 °C[4]
Boiling Point238 °C[4]
Flash Point98 °C[4]

Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind stringent PPE protocols is the potential for acute and chronic health effects from exposure. The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are required at a minimum. For splash hazards, a face shield in addition to goggles is recommended.[5]

  • Hand Protection: Nitrile or butyl rubber gloves should be worn. Inspect gloves for any signs of degradation or perforation before use.[6]

  • Body Protection: A fully buttoned lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is contingent on its classification as a halogenated organic waste. Adherence to local, state, and federal regulations is non-negotiable.

Step 1: Waste Segregation and Collection

  • Principle: To prevent dangerous chemical reactions and to ensure proper waste stream management, halogenated organic compounds must be segregated from non-halogenated waste.

  • Procedure:

    • Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste."[6] Suitable containers are typically made of glass or high-density polyethylene (HDPE).

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6]

    • Carefully transfer the this compound waste into the designated container. If the compound is a solid, avoid creating dust. If it is in solution, pour slowly and carefully to prevent splashing.

    • Ensure the outside of the waste container remains clean and free of contamination.

Step 2: Labeling and Documentation

  • Principle: Accurate labeling is a critical safety and regulatory requirement. It communicates the hazards of the container's contents to all personnel and waste handlers.

  • Procedure:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[6]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

      • The name of the principal investigator or responsible person.

Step 3: Storage Pending Disposal

  • Principle: Safe storage of hazardous waste minimizes the risk of accidents and environmental release.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from heat sources, and segregated from incompatible materials such as strong acids and oxidizing agents.[6]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Principle: Final disposal of hazardous waste must be carried out by a licensed and reputable chemical waste disposal company.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For a Small Spill (manageable by trained lab personnel):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, ensure the area is well-ventilated.[7]

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8] Work from the outside of the spill inwards to prevent spreading.[8]

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[7][9] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

For a Large Spill (requires emergency response):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others and activate any emergency alarms.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Call for Help: Contact your institution's emergency response team and EHS office from a safe location. Provide them with the chemical name and any other relevant information.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response Assess_Hazards Assess Hazards (Toxicity, Irritation, Environmental) Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) Assess_Hazards->Don_PPE Segregate_Waste Segregate as Halogenated Organic Waste Don_PPE->Segregate_Waste Label_Container Label Waste Container (Name, Hazards, Date) Segregate_Waste->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Arrange_Pickup Arrange for EHS Pickup Store_Safely->Arrange_Pickup Spill_Occurs Spill Occurs Is_Small Small & Manageable? Spill_Occurs->Is_Small Cleanup_Small Contain, Absorb, Decontaminate Is_Small->Cleanup_Small Yes Evacuate_Call Evacuate & Call EHS Is_Small->Evacuate_Call No Cleanup_Small->Segregate_Waste Dispose of Spill Debris

Caption: Decision workflow for the safe disposal and spill management of this compound.

References

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